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  • Product: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • CAS: 792954-01-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its Analogs: Synthesis, and Potential Biological Activities

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a molecule of significant interest to researchers in drug discovery and development. While specific...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a molecule of significant interest to researchers in drug discovery and development. While specific biological data for this exact compound (CAS 792954-01-9) is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its synthetic pathways, physicochemical properties, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Two Privileged Scaffolds

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound that marries two important pharmacophores: the 1,4-benzodioxane ring system and the sulfonamide functional group.

The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Its rigid, bicyclic structure can effectively orient substituents in three-dimensional space, allowing for precise interactions with biological targets.

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[2] Beyond their antibacterial properties, sulfonamides are found in drugs with a wide range of applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3]

The combination of these two moieties in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suggests a molecule with the potential for diverse biological activities, making it an attractive target for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is provided in the table below. These properties are crucial for understanding the compound's potential behavior in biological systems.

PropertyValueSource
CAS Number 792954-01-9[4]
Molecular Formula C₁₄H₁₄N₂O₄S[5]
Molecular Weight 306.34 g/mol [5]
IUPAC Name N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide[5]
SMILES O=S(C1=CC=C(OCCO2)C2=C1)(NC3=CC=C(N)C=C3)=O[4]
InChI Key MRXWTLVVPGOSNX-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be logically approached through a two-step process, as outlined below. This proposed pathway is based on established synthetic methodologies for similar sulfonamide derivatives.[6][7]

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Key Intermediate cluster_1 Step 2: Sulfonamide Formation start 2,3-Dihydro-1,4-benzodioxane reagent1 Chlorosulfonic Acid start->reagent1 Chlorosulfonation product1 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3) reagent1->product1 reagent2 p-Phenylenediamine product1->reagent2 Nucleophilic Substitution final_product N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 792954-01-9) reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

The initial and crucial step is the chlorosulfonation of 2,3-dihydro-1,4-benzodioxane. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring of the benzodioxane core.

Experimental Protocol:

  • To a cooled solution of chlorosulfonic acid, slowly add 2,3-dihydro-1,4-benzodioxane in a portion-wise manner, maintaining a low temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 3 hours) to ensure complete conversion.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.[1]

This intermediate is commercially available, which can be a convenient starting point for the synthesis of the final compound.[6][8]

Step 2: Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The final step involves the reaction of the synthesized sulfonyl chloride with an appropriate amine, in this case, p-phenylenediamine. This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Experimental Protocol:

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add a solution of p-phenylenediamine in the same solvent. An excess of the diamine may be used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove excess diamine, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the characteristic peaks for the aromatic, dioxin, and aminophenyl protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches of the sulfonamide group.

Potential Biological Activities and Mechanism of Action

While specific biological data for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not extensively reported, the known activities of its constituent moieties and related analogs provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

The sulfonamide functional group is a classic antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[9] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

DHPS_Inhibition PABA p-Aminobenzoic acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits

Caption: Proposed mechanism of antimicrobial action.

It is plausible that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could exhibit antimicrobial activity through a similar mechanism. Studies on related sulfonamide derivatives containing the 1,4-benzodioxane moiety have shown promising antibacterial and antifungal activities.[7][10]

Enzyme Inhibition

The 1,4-benzodioxane scaffold is present in many compounds that exhibit inhibitory activity against a variety of enzymes. Research on derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has demonstrated their potential as inhibitors of several enzymes, including:

  • Lipoxygenase (LOX): Some N-substituted derivatives of 1,4-benzodioxane-6-sulfonamide have shown good inhibitory activity against lipoxygenase.[6]

  • Cholinesterases (AChE and BChE): Moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been reported for some analogs.[6][7]

  • α-Glucosidase: Certain derivatives have exhibited significant inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[11]

The table below summarizes the reported enzyme inhibitory activities of some representative 2,3-dihydro-1,4-benzodioxine-6-sulfonamide analogs.

Compound StructureTarget EnzymeIC₅₀ (µM)Reference
N-(2,3-dihydrobenzodioxin-6-yl)naphthalene-2-sulfonamideLipoxygenase56.31 ± 0.11[6]
4-acetyl-N-(2,3-dihydrobenzo[3]dioxin-6-yl)benzenesulfonamideLipoxygenase62.31 ± 0.21[6]
N-benzyl-N-(2,3-dihydrobenzo[3]dioxin-6-yl)butane-1-sulfonamideButyrylcholinesterase59.51 ± 0.11[6]
2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamideα-Glucosidase1.60 ± 0.01

Structure-Activity Relationships (SAR)

Based on the available data for analogous compounds, some preliminary structure-activity relationships can be inferred:

  • N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the biological activity and selectivity. For instance, N-alkylation or N-arylation can significantly modulate the enzyme inhibitory potential.[6][7]

  • Substitution on the Phenyl Ring of the Sulfonamide: The substitution pattern on the phenyl ring attached to the sulfonyl group can also influence the activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule with its target.

Future Directions

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and thorough characterization of the title compound are necessary.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including various enzymes and microbial strains, to fully elucidate its activity profile.

  • Mechanism of Action Studies: In-depth studies are required to determine the precise mechanism of action for any observed biological activities.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity properties is essential for its further development as a drug candidate.

Conclusion

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a molecule with significant potential, stemming from the combination of the versatile 1,4-benzodioxane scaffold and the well-established sulfonamide pharmacophore. While specific biological data for this compound remains to be published, the information available for closely related analogs suggests that it could possess valuable antimicrobial and enzyme inhibitory properties. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further investigation is warranted to fully unlock the promise of this intriguing chemical entity.

References

  • Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. (URL not available)
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ([Link])

  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ([Link])

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942 - PubChem. ([Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ([Link])

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | CAS 90222-81-4 | Chemical-Suppliers. ([Link])

  • Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. ([Link])

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. ([Link])

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ([Link])

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ([Link])

  • Process for preparation of 1,4-benzodioxane deriv

Sources

Exploratory

"synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide"

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Abstract This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This molecule integrates the privileged 1,4-benzodioxane scaffold, a common feature in pharmacologically active compounds, with a sulfonamide linker and a phenylenediamine moiety, suggesting its potential in drug discovery and materials science. The guide details a multi-step synthesis beginning with the formation of the 1,4-benzodioxan core, followed by electrophilic chlorosulfonylation, sulfonamide bond formation with a protected aniline precursor, and a final reduction step. Each stage is presented with in-depth mechanistic explanations, detailed experimental protocols, characterization data, and critical safety considerations, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: Rationale and Significance

The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including antagonists for adrenergic receptors like Doxazosin.[1] Its rigid, bicyclic structure is often employed to orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The synthesis of novel 1,4-benzodioxane derivatives remains a subject of intense research interest.[2][3][4]

Concurrently, the sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore found in a wide array of therapeutics, including antibacterial, diuretic, and hypoglycemic agents.[5][6] Its ability to act as a stable, non-hydrolyzable mimic of an amide bond and its hydrogen bonding capabilities make it a valuable linker in drug design.[7]

The target molecule, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, combines these two critical motifs. The synthesis described herein follows a logical and efficient pathway, designed to maximize yield and purity while ensuring reproducibility. This guide serves as a practical manual, elucidating the causality behind procedural choices and providing a self-validating framework through rigorous characterization.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach is crucial for designing a successful synthesis. The target molecule is disassembled into readily available starting materials, revealing the key bond formations and strategic intermediates.

The primary disconnection is at the sulfonamide S-N bond, which is the most synthetically accessible linkage. This yields two key precursors: the electrophilic 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (I) and the nucleophilic p-phenylenediamine (II) .

To avoid undesirable side reactions, such as the polymerization that could occur if both amine groups of p-phenylenediamine react with the sulfonyl chloride[8], a more controlled strategy is employed. This involves using 4-nitroaniline (III) as the nucleophile. The nitro group serves as a protected form of the amine, which can be reduced in the final step of the synthesis.

The key intermediate, 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (I) , can be synthesized from the commercially available 1,4-benzodioxan (IV) via an electrophilic aromatic substitution (chlorosulfonylation). This retrosynthetic strategy forms the foundation of our forward synthetic plan.

G Target N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Intermediate_A N-(4-nitrophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Target->Intermediate_A Final Reduction Precursor_I 2,3-dihydro-1,4-benzodioxine-6- sulfonyl chloride (I) Intermediate_A->Precursor_I Sulfonamide Formation Precursor_III 4-nitroaniline (III) Intermediate_A->Precursor_III Sulfonamide Formation Precursor_IV 1,4-Benzodioxan (IV) Precursor_I->Precursor_IV Chlorosulfonylation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is a three-step process designed for efficiency and control.

Step 1: Chlorosulfonylation of 1,4-Benzodioxan

The first critical step is the introduction of the sulfonyl chloride group onto the 1,4-benzodioxan ring. This is achieved through an electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

  • Mechanism: The ether linkages of the dioxane ring are ortho-, para-directing activators. Due to steric hindrance at the ortho positions (C5 and C8), substitution occurs preferentially at the para position (C6). Chlorosulfonic acid acts as the electrophile source.

  • Causality: The reaction is typically performed at low temperatures (0-5 °C) to control the high reactivity of chlorosulfonic acid and prevent side reactions or degradation. The absence of a catalyst is notable; the high electrophilicity of the reagent is sufficient for the reaction to proceed. Careful, slow addition of the reactant is paramount to manage the exothermic nature of the reaction.

Step 2: Sulfonamide Bond Formation

This step involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. As per our strategy, 4-nitroaniline is used as the nucleophile.

  • Mechanism: The reaction is a classic nucleophilic acyl substitution on a sulfonyl derivative. The lone pair of the amine nitrogen attacks the sulfur atom, leading to the displacement of the chloride leaving group.[5]

  • Causality: A base, such as pyridine or triethylamine, is essential. It serves two purposes: to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.[5] The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction of the sulfonyl chloride with the solvent.

Step 3: Reduction of the Nitro Group

The final step is the conversion of the nitro group on the intermediate to the primary amine, yielding the target molecule.

  • Mechanism: A variety of reducing agents can accomplish this transformation. A common and effective method is catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).[9] Alternatively, metal-acid systems (e.g., Sn/HCl) or reducing agents like sodium borohydride (NaBH₄) with a catalyst can be used.[10][11]

  • Causality: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. The choice of solvent is typically an alcohol like ethanol or methanol, which readily dissolves the starting material and does not interfere with the catalyst. The reaction progress is monitored until the complete disappearance of the starting material.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Nitro Reduction A 1,4-Benzodioxan B 2,3-dihydro-1,4-benzodioxine- 6-sulfonyl chloride A->B ClSO₃H 0-5 °C D N-(4-nitrophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide B->D + C Pyridine, DCM C 4-Nitroaniline E N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide D->E H₂, Pd/C Ethanol

Caption: Forward synthetic workflow diagram.

Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialFormulaCAS No.Supplier Notes
1,4-BenzodioxanC₈H₈O₂493-09-4Purity >98%
Chlorosulfonic AcidClSO₃H7790-94-5Handle with extreme care
4-NitroanilineC₆H₆N₂O₂100-01-6Purity >99%
PyridineC₅H₅N110-86-1Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ACS grade
Palladium on Carbon (10%)Pd/C7440-05-3Degussa type
Hydrogen Gas (H₂)H₂1333-74-0High purity, in cylinder
Ethanol (EtOH)C₂H₅OH64-17-5200 proof, anhydrous
Diethyl Ether(C₂H₅)₂O60-29-7ACS grade
Hydrochloric Acid (HCl)HCl7647-01-0Concentrated, 37%
Sodium BicarbonateNaHCO₃144-55-8Saturated aqueous solution
Magnesium SulfateMgSO₄7487-88-9Anhydrous
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (I)
  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully charge chlorosulfonic acid (3.0 eq.) into the flask.

  • Add 1,4-benzodioxan (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product, a light red or off-white solid, can be used in the next step without further purification or can be recrystallized from a suitable solvent like a hexane/ethyl acetate mixture.[12]

Protocol 2: Synthesis of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • In a round-bottom flask, dissolve 4-nitroaniline (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes under a nitrogen atmosphere.

  • Prepare a separate solution of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (I) (1.0 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at room temperature over 20 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 3: Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Target Molecule)
  • To a solution of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (1.0 eq.) in ethanol in a hydrogenation flask, add 10% Pd/C catalyst (5-10% by weight).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The final product can be purified by recrystallization to afford a pure solid.

Characterization and Data Analysis

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
Intermediate (I) ¹H-NMR (CDCl₃)δ ~7.5-7.0 (m, 3H, Ar-H), ~4.4 (s, 4H, -OCH₂CH₂O-)
IR (KBr)ν ~1370, 1170 cm⁻¹ (S=O stretch)
Intermediate (Nitro) ¹H-NMR (DMSO-d₆)δ ~10.5 (s, 1H, SO₂NH), ~8.2 (d, 2H, Ar-H), ~7.5-7.0 (m, 5H, Ar-H), ~4.3 (s, 4H, -OCH₂CH₂O-)
IR (KBr)ν ~3300 (N-H), ~1530, 1350 (NO₂), ~1340, 1160 (S=O)
Final Product ¹H-NMR (DMSO-d₆)δ ~9.5 (s, 1H, SO₂NH), ~7.3-6.5 (m, 7H, Ar-H), ~5.1 (s, 2H, -NH₂), ~4.2 (s, 4H, -OCH₂CH₂O-)
¹³C-NMR (DMSO-d₆)Signals corresponding to aromatic carbons, -OCH₂CH₂O- carbons (~64 ppm)
MS (ESI+)Calculated m/z for C₁₄H₁₄N₂O₄S [M+H]⁺

Safety and Handling Precautions

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic gases.[13][14] Always handle in a fume hood, wear acid-resistant gloves, a face shield, and a lab coat. Quench reactions by adding the mixture to ice, never the other way around.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Palladium on carbon catalyst can be pyrophoric, especially after use; never allow the used catalyst to dry in the air. Quench it carefully under a stream of water.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. By employing a strategic use of a protecting group, the synthesis allows for controlled formation of the desired sulfonamide bond, leading to high yields of the target compound. The detailed protocols and mechanistic insights provide a solid foundation for researchers to successfully replicate this synthesis and explore the potential of this and related molecules in various scientific domains. Rigorous adherence to the experimental and safety procedures is essential for a successful and safe outcome.

References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • He, X., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ResearchGate. [Link]

  • Larkin, M. (2016). Synthesis of Benzodioxane and Benzofuran Scaffolds Found in Neolignans via TMS Triflate Mediated Addition to 1,4-Benzodioxane Hemiacetals. Semantic Scholar. [Link]

  • Elmously, D., et al. (2021). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate. [Link]

  • He, X., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. ResearchGate. [Link]

  • Sathishkumar, P., et al. (2016). Effective Reduction of p-Nitroaniline to p-Phenylenediamine Using Cu-CuO Nanocomposite. ResearchGate. [Link]

  • Reddy, P., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. [Link]

  • Ravichandran, C., et al. (1990). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Journal of Applied Electrochemistry. [Link]

  • Zhang, T., et al. (2014). Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. ResearchGate. [Link]

  • Youn, S. W., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. organic-chemistry.org. [Link]

  • Finetech Industry Limited. 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. finetech-ind.com. [Link]

  • Reddit User Discussion (2015). Synthesis of a Sulfonamide, why is this step necessary? r/chemistry on Reddit. [Link]

  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Supporting Information from J. Am. Chem. Soc.. [Link]

  • LookChem. 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride china manufacture. lookchem.com. [Link]

  • Chemsrc. 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. chemsrc.com. [Link]

  • Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Rehman, A., et al. (2013). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Abbasi, M. A., et al. (2022). Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. PubMed. [Link]

  • International Journal of Novel Research and Development. (2018). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. ijnrd.org. [Link]

  • Rehman, A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

Sources

Foundational

An In-depth Technical Guide on the Chemical Properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The confluence of the sulfonamide group and the 1,4-benzodioxane moiety in a single molecul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of the sulfonamide group and the 1,4-benzodioxane moiety in a single molecular entity gives rise to a scaffold of significant interest in contemporary drug discovery. The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities, including antibacterial, and anticancer properties.[1][2] Concurrently, the 1,4-benzodioxane ring system is recognized as a "privileged" structure, frequently incorporated into compounds targeting a wide array of biological receptors and enzymes.[1] This technical guide provides a comprehensive overview of the chemical properties of a specific exemplar of this class: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and related compounds.

Physicochemical and Structural Characteristics

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a multifaceted organic compound, the properties of which are summarized below.

PropertyValueSource
CAS Number 792954-01-9[3]
Molecular Formula C₁₄H₁₄N₂O₄S[3]
Molecular Weight 306.34 g/mol [3]
IUPAC Name N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-
Predicted Physicochemical Properties
PropertyPredicted Value
LogP 1.15
Topological Polar Surface Area (TPSA) 107.2 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

These values are computationally generated and should be considered as estimates.

Synthesis and Reactivity

The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is conceptually straightforward, relying on established sulfonamide formation chemistry. The primary synthetic route involves the reaction of a sulfonyl chloride with an amine.

General Synthetic Protocol

The synthesis is typically achieved through the nucleophilic substitution reaction between 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and p-phenylenediamine.

Synthesis_of_N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2,3-dihydro-1,4-benzodioxine-6-sulfonyl_chloride 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride Reaction + 2,3-dihydro-1,4-benzodioxine-6-sulfonyl_chloride->Reaction p-phenylenediamine p-phenylenediamine p-phenylenediamine->Reaction Base Base (e.g., pyridine, triethylamine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Reaction->Product

Caption: General synthetic scheme for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Step-by-Step Methodology:

  • Dissolution of Amine: p-Phenylenediamine is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: An organic base, for instance, pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfonyl Chloride: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzodioxane and aminophenyl rings, the ethylenedioxy protons of the benzodioxane moiety, and the amine and sulfonamide protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (benzodioxane)6.8 - 7.5m
Aromatic (aminophenyl)6.5 - 7.2m
-OCH₂CH₂O-4.2 - 4.4s
-NH₂3.5 - 4.5 (broad)s
-SO₂NH-8.0 - 10.0 (broad)s

Note: Chemical shifts are highly dependent on the solvent and concentration. The amine and sulfonamide protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons of the ethylenedioxy bridge.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic (C)115 - 150
Aromatic (CH)110 - 130
-OCH₂CH₂O-64 - 65
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands indicative of the N-H, S=O, and C-O functional groups.[5]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine and sulfonamide)3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
S=O Stretch (asymmetric)1320 - 1350
S=O Stretch (symmetric)1140 - 1170
C-O-C Stretch (ether)1200 - 1270
Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 306 or 307, respectively. Fragmentation patterns would likely involve cleavage of the sulfonamide bond and fragmentation of the benzodioxane ring.[4]

Potential Biological and Pharmacological Significance

The structural motifs present in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suggest a high potential for biological activity.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents.[2] Furthermore, various derivatives of 1,4-benzodioxane have demonstrated antibacterial and antifungal properties.[7][8] Therefore, it is plausible that the title compound could exhibit antimicrobial activity.

Enzyme Inhibition

Derivatives of 1,4-benzodioxane sulfonamides have been investigated as inhibitors of several enzymes, including:

  • Lipoxygenase (LOX): Some studies have shown that these compounds can be good inhibitors of LOX.[4][9][10]

  • Cholinesterases: Moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been reported.[4][9][10]

Kinase Inhibition

The 1,4-benzodioxane scaffold has been incorporated into molecules designed as kinase inhibitors, which are a critical class of anticancer drugs.[11] For instance, derivatives have been developed as inhibitors of:

  • c-Src/Abl kinases [12][13]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [14]

  • Serum and glucocorticoid-regulated kinase 1 (SGK1) [15]

The aminophenyl group can serve as a key interaction point within the ATP-binding pocket of many kinases.

Biological_Potential cluster_0 Core Structure cluster_1 Potential Biological Activities cluster_2 Specific Targets Compound N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Antimicrobial Antimicrobial Activity Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Bacteria_Fungi Bacteria & Fungi Antimicrobial->Bacteria_Fungi LOX_AChE_BChE LOX, AChE, BChE Enzyme_Inhibition->LOX_AChE_BChE c-Src_Abl_VEGFR2_SGK1 c-Src, Abl, VEGFR-2, SGK1 Kinase_Inhibition->c-Src_Abl_VEGFR2_SGK1

Caption: Potential biological activities and targets of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Conclusion and Future Directions

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a molecule of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is accessible through well-established chemical transformations. While specific experimental data for this compound is sparse in the public domain, the known biological activities of its constituent scaffolds strongly suggest a high potential for pharmacological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening against a panel of relevant targets, particularly microbial strains and protein kinases. Such studies will be crucial in elucidating the therapeutic potential of this promising molecular architecture.

References

  • Aziz-ur-Rehman, et al. (2017). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Aziz-ur-Rehman, et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Aberystwyth University. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Gül, H. İ., et al. (2019). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Khan, A., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Khan, I. U., et al. (2012). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]

  • Patel, N. B., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Patel, R. J., et al. (2019). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • PubChem. (n.d.). Sulfanilamide. PubChem. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

  • Suigo, L., et al. (2021). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC. [Link]

  • Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(23), 28913-28929. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Firyal Weli Asker et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Khan, I. U., et al. (2012). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(23), 28913-28929. [Link]

  • Baumgartner, C., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC. [Link]

  • Bojidarova-Bahcheva, V., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • De La Cruz, M. S., et al. (2012). Chemical structures, names, acronyms and molecular weights of sulfonamides studied. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Kou, J., et al. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

Sources

Exploratory

"N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Abstract N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic molecule that in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Abstract

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic molecule that integrates two key pharmacophores: a sulfonamide group and a 1,4-benzodioxane nucleus. This guide synthesizes the current understanding of its potential mechanisms of action by examining the well-established roles of its constituent chemical moieties and the biological activities of structurally related compounds. The primary postulated mechanisms include the disruption of microbial folic acid synthesis, a hallmark of sulfonamide antibiotics, and the inhibition of various enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as suggested by studies on analogous 1,4-benzodioxane derivatives. Furthermore, emerging research points towards the inhibition of the bacterial cell division protein FtsZ as a plausible antibacterial mechanism for compounds containing the benzodioxane scaffold. This document provides a comprehensive overview for researchers and drug development professionals, detailing the theoretical underpinnings of these mechanisms, suggested experimental validation protocols, and the broader therapeutic potential of this chemical scaffold.

Introduction and Molecular Profile

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Molecular Formula: C₁₄H₁₄N₂O₄S, Molecular Weight: 306.34 g/mol ) is a compound of significant interest due to its hybrid structure.[1] The molecule links a sulfonamide functional group, a cornerstone of early antimicrobial therapy, to a 1,4-benzodioxane ring system, a scaffold present in a variety of biologically active agents.[2] This unique combination suggests the potential for a multi-faceted mechanism of action, making it a compelling subject for pharmacological investigation.

Table 1: Physicochemical Properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₄S[1]
Molecular Weight306.34 g/mol [1]
IUPAC NameN-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamideN/A
CAS NumberNot explicitly available for this specific compound, but the core 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is 90222-81-4[3][4]

Postulated Mechanisms of Action

The mechanism of action for this specific molecule has not been exhaustively detailed in a single comprehensive study. However, based on the extensive literature on its core components—sulfonamides and 1,4-benzodioxanes—we can postulate several highly probable molecular mechanisms.

Inhibition of Folate Synthesis: The Classic Sulfonamide Pathway

The most established mechanism for sulfonamide-containing compounds is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][6][7]

  • Causality: Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[6][7] Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[7] The sulfonamide moiety of the molecule is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5][7]

  • Mechanism: By mimicking PABA, the sulfonamide competitively binds to the active site of DHPS, halting the production of dihydropteroic acid, a precursor to folic acid.[7] This cessation of folate synthesis prevents the bacteria from producing the necessary nucleotides for DNA replication and cell division, leading to a bacteriostatic effect.[6][8]

Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Folate Folic Acid -> Nucleotide Synthesis -> Bacterial Growth DHPS->Folate Catalyzes Sulfonamide N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by the sulfonamide moiety.

Inhibition of Bacterial Cell Division via FtsZ

Recent research has identified the 1,4-benzodioxane moiety as a key component in a novel class of antibacterial agents that target the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[9][10]

  • Causality: FtsZ is a prokaryotic homolog of tubulin and is an essential protein for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.[9][10] Inhibition of FtsZ function prevents cytokinesis, leading to filamentation and eventual cell death.

  • Mechanism: Benzodioxane-containing compounds, particularly benzodioxane-benzamides, have been shown to bind to FtsZ and disrupt its polymerization dynamics.[9][10] This prevents the formation of a functional Z-ring, thereby blocking cell division. This mechanism is particularly promising for combating multidrug-resistant strains of bacteria like MRSA.[9] Given the presence of the 1,4-benzodioxane ring, it is highly plausible that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could exert antibacterial effects through this pathway.

FtsZ Inhibition FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Benzodioxane N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Benzodioxane->Z_Ring Disruption

Caption: Disruption of Z-Ring formation by the benzodioxane moiety.

Multi-Enzyme Inhibition Profile

Studies on a series of N-aryl-2,3-dihydrobenzo[11][12]dioxine-6-sulfonamide derivatives have revealed inhibitory activity against several enzymes, suggesting a broader pharmacological profile.[11][13]

  • Lipoxygenase (LOX) Inhibition: Several derivatives demonstrated promising activity against lipoxygenase.[11][12][13] LOX enzymes are involved in the biosynthesis of leukotrienes and other inflammatory mediators. Inhibition of LOX is a therapeutic strategy for inflammatory diseases.

  • Cholinesterase Inhibition: The same studies reported moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12][13] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key mechanism for drugs used to treat Alzheimer's disease and other neurological disorders.

Table 2: Reported Activities of Related 1,4-Benzodioxane Sulfonamide Derivatives

Compound ClassTarget EnzymeActivity LevelReference
N-aryl-2,3-dihydrobenzo[11][12]dioxine-6-sulfonamidesLipoxygenase (LOX)Good to Promising[11][13]
N-aryl-2,3-dihydrobenzo[11][12]dioxine-6-sulfonamidesAcetylcholinesterase (AChE)Moderate[11][13]
N-aryl-2,3-dihydrobenzo[11][12]dioxine-6-sulfonamidesButyrylcholinesterase (BChE)Moderate[11][13]
N-substituted 1,4-benzodioxane-6-amine derivativesLipoxygenase (LOX)Good Inhibitors[12]

Experimental Protocols for Mechanistic Validation

To rigorously validate the postulated mechanisms of action for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a series of well-defined experimental workflows are required.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is designed to determine if the compound inhibits bacterial folic acid synthesis.

  • Objective: To measure the IC₅₀ value of the test compound against recombinant DHPS.

  • Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPP), spectrophotometer.

  • Methodology:

    • Prepare a reaction mixture containing buffer, DHPS enzyme, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrates PABA and DHPP.

    • Monitor the rate of dihydropteroate formation by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm) over time.

    • Control reactions should be run without the inhibitor and without the enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

  • Trustworthiness: This is a standard, direct enzyme inhibition assay. The inclusion of positive (known sulfonamide antibiotic) and negative controls ensures the validity of the results.

Protocol: FtsZ Polymerization Assay

This protocol assesses the compound's effect on the polymerization of the FtsZ protein.

  • Objective: To determine if the test compound affects the GTP-dependent polymerization of FtsZ.

  • Materials: Purified FtsZ protein, GTP, polymerization buffer, light scattering or fluorescence spectrophotometer.

  • Methodology:

    • Pre-incubate FtsZ protein with various concentrations of the test compound in the polymerization buffer.

    • Initiate polymerization by adding GTP.

    • Monitor the polymerization of FtsZ in real-time by measuring the increase in right-angle light scattering or by using a fluorescently labeled FtsZ.

    • As a complementary method, visualize FtsZ polymers after a set time using transmission electron microscopy (TEM).

    • Determine the critical concentration for polymerization in the presence and absence of the compound.

  • Trustworthiness: Light scattering is a direct and widely accepted method for monitoring protein polymerization. Visual confirmation with TEM provides a self-validating system for the quantitative data.

Protocol: Lipoxygenase (LOX) Inhibition Assay

This protocol measures the compound's ability to inhibit LOX activity.

  • Objective: To determine the IC₅₀ value of the test compound against LOX.

  • Materials: Soybean lipoxygenase (or other source), linoleic acid (substrate), spectrophotometer.

  • Methodology:

    • Prepare an assay solution containing buffer and the LOX enzyme.

    • Add varying concentrations of the test compound to the assay solution and incubate.

    • Initiate the reaction by adding the substrate, linoleic acid.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Trustworthiness: This is a well-established spectrophotometric assay for LOX activity. A known LOX inhibitor should be used as a positive control.

Caption: Workflow for validating the postulated mechanisms of action.

Conclusion and Future Directions

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a molecule with significant therapeutic potential, primarily stemming from its hybrid chemical nature. The evidence strongly suggests a dual-pronged antibacterial mechanism involving both the inhibition of folate synthesis and the disruption of bacterial cell division. This dual-target approach could be highly effective and may slow the development of resistance.

Furthermore, the potential for this compound and its analogs to inhibit enzymes like lipoxygenase and cholinesterases opens up avenues for research in anti-inflammatory and neuroprotective applications. Future research should focus on the direct experimental validation of these mechanisms for this specific molecule, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity for each target. The development of such multi-target agents represents a promising strategy in modern drug discovery.

References

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate.

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942. PubChem.

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane | Request PDF. ResearchGate.

  • Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

  • Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate.

  • Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. PubMed.

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | CAS 90222-81-4. Chemical-Suppliers.com.

  • Sulfonamide: Mechanism of Action & Uses. Study.com.

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

  • N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Santa Cruz Biotechnology.

  • N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Santa Cruz Biotechnology (German).

  • SULPHONAMIDES. SlideShare.

  • Chemistry and pharmacology of benzodioxanes. TSI Journals.

  • Sulfonamides. MSD Manual Professional Edition.

  • What is the mechanism of Sulfanilamide? Patsnap Synapse.

  • The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. PMC.

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health.

  • Benzodioxans. American Elements.

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC - NIH.

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.

Sources

Foundational

"biological activity of novel benzodioxane sulfonamides"

An In-Depth Technical Guide to the Biological Activity of Novel Benzodioxane Sulfonamides Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic combination of well-e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Benzodioxane Sulfonamides

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel hybrid molecules that conjugate the 1,4-benzodioxane nucleus with the versatile sulfonamide functional group. The 1,4-benzodioxane moiety, a rigid bicyclic system, is considered a "privileged scaffold" due to its prevalence in numerous biologically active compounds and its ability to precisely orient substituents in three-dimensional space.[1] Similarly, the sulfonamide group (-SO₂NH-) is a critical component of a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-cancer agents.[2][3]

The fusion of these two entities creates a unique chemical architecture with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these novel benzodioxane sulfonamides, offering field-proven insights and detailed protocols for researchers and drug development professionals. We will explore their potent activities as antimicrobial, anticancer, and enzyme-inhibiting agents, grounded in authoritative research and validated experimental workflows.

Part 1: Synthesis Strategy and Chemical Foundation

The creation of a diverse library of benzodioxane sulfonamides is the foundational step in exploring their biological potential. The synthetic route must be robust, versatile, and amenable to generating analogues for structure-activity relationship (SAR) studies.

Core Synthetic Workflow

A common and effective strategy involves the reaction between a 1,4-benzodioxane amine derivative and various alkyl or aryl sulfonyl chlorides.[4] This approach allows for diversification at the sulfonamide nitrogen and the aryl group of the sulfonyl chloride. Further modifications, such as N-alkylation or N-benzylation, can be performed to explore additional chemical space and modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.[4][5]

The causality behind this multi-step synthesis is to systematically build complexity and introduce points of diversity. The initial sulfonamide formation creates the core scaffold, while subsequent alkylation or arylation reactions allow for fine-tuning of the molecule's properties to enhance target engagement and improve pharmacokinetic profiles.

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_diversification Diversification A 1,4-Benzodioxane-6-amine C Step 1: Sulfonamide Formation A->C B Alkyl/Aryl Sulfonyl Chlorides (R-SO2Cl) B->C D N-Alkyl/Aryl Sulfonamides (Parent Compounds) C->D Yields parent scaffold E Step 2: N-Substitution D->E G Final Library of Novel Benzodioxane Sulfonamides E->G Generates diverse analogues F Benzyl Chloride / Ethyl Iodide F->E cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by Benzodioxane Sulfonamide A FtsZ Monomers C FtsZ Polymerization (Z-Ring Formation) A->C B GTP B->C D Recruitment of Division Proteins C->D E Cytokinesis D->E F Two Daughter Cells E->F G Benzodioxane Sulfonamide I Inhibition of Polymerization G->I H FtsZ Monomers H->I J Z-Ring Disrupted I->J K Cell Division Blocked (Filamentation) J->K L Bacterial Cell Death K->L

Caption: Mechanism of FtsZ inhibition by benzodioxane sulfonamides.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC) of Selected Compounds

Compound ID Target Organism MIC (µg/mL) Reference
FQ5 Staphylococcus aureus 32 [6]
FQ5 Pseudomonas aeruginosa 16 [6]
FQ5 Escherichia coli 16 [6]
FQ5 Bacillus subtilis 16 [6]
FZ95 S. aureus (MSSA & MRSA) 0.25 [7]
FZ100 S. aureus (MSSA & MRSA) 0.1 [7]

| Benzodioxane-Benzamide 7c | S. aureus | >128 | [8]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a self-validating system for determining the MIC of novel compounds using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Bacterial Strains: Use reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35401) for reproducibility. [6] * Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.
  • Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
  • Microtiter Plates: Sterile 96-well, flat-bottom plates.

2. Experimental Procedure:

  • Compound Dilution:
  • a. Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
  • b. Add an additional 100 µL of CAMHB to the wells in column 11 (Sterility Control).
  • c. Add 2 µL of the compound stock solution to the first well of a row (column 1). This creates the highest test concentration.
  • d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.
  • Inoculum Preparation:
  • a. Culture the bacterial strain in appropriate broth overnight.
  • b. Dilute the overnight culture to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • c. Further dilute this suspension in CAMHB to achieve a final standardized concentration of approximately 5 x 10⁵ CFU/mL for inoculation. [9]The rationale for this specific concentration is that it is high enough for robust growth but low enough to be sensitive to the antimicrobial agent.
  • Inoculation and Incubation:
  • a. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 10 and column 12 (Growth Control). Do not add bacteria to column 11 (Sterility Control).
  • b. The final volume in each well will be 200 µL.
  • c. Incubate the plates at 37°C for 18-24 hours.

3. Validation and Data Interpretation:

  • Sterility Control (Column 11): Must show no bacterial growth (clear broth). This validates the sterility of the medium and the plate.
  • Growth Control (Column 12): Must show robust bacterial growth (turbid broth). This validates the viability of the inoculum and its ability to grow under the assay conditions.
  • MIC Determination: The MIC is the lowest concentration of the compound (the first clear well in the dilution series) that completely inhibits visible bacterial growth.

Part 3: Anticancer Activity - Exploiting Tumor Metabolism and Signaling

The benzodioxane sulfonamide scaffold is a promising framework for the development of novel anticancer agents. [10][11]These compounds can be engineered to target various hallmarks of cancer, including aberrant cellular signaling and metabolic reprogramming. [12][13][14]

Mechanism of Action: PKM2 Activation

A key metabolic enzyme often dysregulated in cancer is Pyruvate Kinase M2 (PKM2). In many cancer cells, PKM2 exists predominantly in a low-activity dimeric form, which shunts glucose metabolites towards biosynthetic pathways, supporting rapid cell proliferation (the Warburg effect). Certain benzodioxane-based sulfonamides have been identified as potent activators of PKM2. [2] These activators bind to an allosteric site on the PKM2 dimer, inducing a conformational change that promotes the formation of the highly active tetrameric state. [2]This tetramerization restores the enzyme's normal catalytic function, converting phosphoenolpyruvate to pyruvate. This action reverses the Warburg effect, depleting the pool of biosynthetic precursors and increasing oxidative stress (ROS), ultimately leading to cell cycle arrest and apoptosis in cancer cells. [2]

cluster_cancer Cancer Cell Metabolism (Warburg Effect) cluster_activation PKM2 Activation by Benzodioxane Sulfonamide A Low-Activity PKM2 (Dimer) B Glucose Metabolites A->B C Biosynthesis (Lipids, Nucleotides) B->C D Rapid Cell Proliferation C->D E Low-Activity PKM2 (Dimer) G High-Activity PKM2 (Tetramer) E->G F Benzodioxane Sulfonamide F->G Allosteric Binding H Pyruvate Production ↑ G->H I Biosynthesis ↓ ROS ↑ H->I J Apoptosis & G2 Arrest I->J

Caption: Mechanism of PKM2 activation leading to anticancer effects.

Data Presentation: Anticancer Efficacy

The anticancer potential is typically assessed via cytotoxicity assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀) of Selected Compounds

Compound ID Cancer Cell Line Cell Type IC₅₀ (µM) Reference
5b (Cryptopleurine analogue) Caki-1 Renal <0.01 [15]
5b (Cryptopleurine analogue) HCT116 Colon <0.01 [15]
9b (PKM2 Activator) A549 Lung 1.12 [2]
Compound 35 HEPG2 Liver Not specified (Potent) [10]

| Compound 35 | HELA | Cervical | Not specified (Potent) | [10]|

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

1. Cell Culture and Seeding:

  • a. Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
  • b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
  • c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. The choice of seeding density is critical; it must allow for logarithmic growth during the experiment without reaching over-confluency in the control wells.
  • d. Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • a. Prepare serial dilutions of the benzodioxane sulfonamide compound in culture media.
  • b. Remove the old media from the cell plate and add 100 µL of the media containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).
  • c. Incubate the treated cells for 48-72 hours.

3. MTT Addition and Incubation:

  • a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • b. Add 20 µL of the MTT stock solution to each well.
  • c. Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This step directly measures metabolic activity.

4. Formazan Solubilization and Measurement:

  • a. Carefully remove the media from each well.
  • b. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
  • c. Gently shake the plate for 10 minutes to ensure complete solubilization.
  • d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Part 4: Enzyme Inhibition

Beyond complex cellular pathways, benzodioxane sulfonamides have been shown to be effective inhibitors of specific enzymes implicated in various diseases.

Targeted Enzymes and Therapeutic Implications
  • Lipoxygenase (LOX): Inhibition of LOX is relevant for treating inflammatory diseases. Several novel benzodioxane sulfonamides have demonstrated potent LOX inhibition. [4][5][8][16]* Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Some compounds in this class show moderate inhibitory activity against these enzymes. [4][5][16]

Data Presentation: Enzyme Inhibition Potency

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀) of Benzodioxane Sulfonamides

Compound ID Target Enzyme IC₅₀ (µM) Reference
6i Lipoxygenase (LOX) 27.4 ± 0.8 [4]
6a Butyrylcholinesterase (BChE) 128.3 ± 0.6 [4]
7c Acetylcholinesterase (AChE) 141.3 ± 0.9 [4]

| 3a | Lipoxygenase (LOX) | 51.1 ± 1.2 | [16]|

Conclusion and Future Directions

The strategic hybridization of the 1,4-benzodioxane scaffold and the sulfonamide moiety has yielded a powerful new class of biologically active molecules. With demonstrated efficacy as antimicrobial agents (via FtsZ inhibition), anticancer therapeutics (via PKM2 activation), and specific enzyme inhibitors, these compounds represent a rich area for further drug discovery and development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the substitution patterns on both the benzodioxane and sulfonamide components to optimize potency and selectivity for specific targets. [17][18]* Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Studies: Advancing the most promising candidates from in vitro assays into relevant animal models of infection and cancer to validate their therapeutic potential.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic promise of novel benzodioxane sulfonamides can be realized, offering new hope for combating infectious diseases and cancer.

References

  • Iqbal, M. A., et al. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available at: [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. PubMed. Available at: [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • Abbasi, M. A., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Semantic Scholar. Available at: [Link]

  • Abbasi, M. A., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Acta Chimica Slovenica. Available at: [Link]

  • Sharma, P. C., & Kumar, A. (2008). Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available at: [Link]

  • Yılmaz, B., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]

  • Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • Abbasi, M. A., et al. (2019). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. Available at: [Link]

  • Irshad, M., et al. (2016). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-benzodioxane moiety. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. NIH. Available at: [Link]

  • various authors. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Google Scholar.
  • Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]

  • Maciag, B., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. MDPI. Available at: [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Sultan, A. A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Singh, R., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available at: [Link]

  • Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. PubMed. Available at: [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal. Available at: [Link]

  • Bolchi, C., et al. (2015). Benzodioxane-benzamides as new bacterial cell division inhibitors. PubMed. Available at: [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. Available at: [Link]

  • Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. Available at: [Link]

  • Maciag, B., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Aminophenyl Sulfonamides

Introduction The aminophenyl sulfonamide scaffold is a cornerstone in medicinal chemistry, representing one of the earliest successes in the era of synthetic antimicrobial agents.[1][2] Since their discovery, these compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminophenyl sulfonamide scaffold is a cornerstone in medicinal chemistry, representing one of the earliest successes in the era of synthetic antimicrobial agents.[1][2] Since their discovery, these compounds have demonstrated a remarkable range of biological activities, extending far beyond their initial antibacterial applications.[3][4] Today, sulfonamide-based drugs are utilized as diuretics, hypoglycemics, anti-inflammatory agents, and even anti-cancer therapeutics.[5][6][7] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminophenyl sulfonamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the core pharmacophore, the nuanced effects of structural modifications on various biological targets, and the experimental methodologies crucial for elucidating these relationships.

The Core Pharmacophore and Mechanism of Action

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[][9][10] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids.[11][12] Sulfonamides, due to their structural similarity to the natural substrate, p-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby halting the production of dihydrofolic acid and arresting bacterial growth.[3][13] This bacteriostatic effect allows the host's immune system to clear the infection.[11] Mammalian cells are unaffected as they acquire folic acid from their diet.[9]

The fundamental pharmacophore of an antibacterial aminophenyl sulfonamide consists of a benzene ring with a sulfonamide group and an amino group in a para position relative to each other.[13]

Key Structural Features for Antibacterial Activity:
  • The p-Amino Group: This group is essential for activity and must be primary (unsubstituted).[1][13] Any modification to this amine, such as acylation, results in a loss of antibacterial activity. However, some prodrugs are designed with a modified amino group that is metabolized in vivo to release the active primary amine.[1]

  • The Sulfonamide Group: The sulfonamide moiety is critical for binding to the DHPS enzyme. The nitrogen atom of the sulfonamide can be primary or secondary.[13]

  • The Aromatic Ring: The benzene ring is a crucial part of the scaffold, and the para-substitution pattern of the amino and sulfonamide groups is optimal for activity.[13]

Below is a diagram illustrating the competitive inhibition of DHPS by a sulfonamide.

DHPS_Inhibition cluster_bacterial_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Synthesis Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Sulfonamide Aminophenyl Sulfonamide Sulfonamide->DHPS Competitive Inhibition caption Competitive inhibition of DHPS by sulfonamides.

Caption: Competitive inhibition of DHPS by sulfonamides.

General Principles of Structure-Activity Relationships

The biological activity of aminophenyl sulfonamides can be finely tuned by modifying their chemical structure. The primary points of modification are the sulfonamide nitrogen (N1) and the aromatic ring.

Substitutions on the Sulfonamide Nitrogen (N1)

The nature of the substituent on the N1 nitrogen significantly influences the pharmacokinetic and pharmacodynamic properties of the drug. Electron-withdrawing groups attached to the N1 nitrogen increase the acidity of the sulfonamide proton, which can enhance antibacterial activity. However, excessively acidic compounds may have poor solubility and increased toxicity.

Substitutions on the Aromatic Ring

While the p-amino group is generally considered inviolable for antibacterial activity, modifications to the aromatic ring are common in the development of sulfonamides for other therapeutic areas. For instance, in the design of carbonic anhydrase inhibitors and anticancer agents, various substituents are introduced to the phenyl ring to optimize interactions with the target enzyme or receptor.[4][5]

SAR for Specific Biological Activities

The versatility of the aminophenyl sulfonamide scaffold is evident in its diverse range of biological activities.

Antibacterial Activity

As the foundational activity of this class, the SAR for antibacterial effects is well-established.

CompoundR Group on N1ActivityReference
Sulfanilamide-HBroad-spectrum bacteriostatic[1]
Sulfamethoxazole5-methyl-3-isoxazolylEnhanced activity, often combined with trimethoprim[1]
Sulfadiazinepyrimidin-2-ylEffective against a range of bacteria[3]

The introduction of heterocyclic rings at the N1 position, as seen in sulfamethoxazole and sulfadiazine, generally leads to compounds with improved potency and better pharmacokinetic profiles compared to the parent sulfanilamide.[1][3]

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways overexpressed in cancer cells.[5][14] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[6]

A study on novel sulfonamide derivatives revealed that compounds bearing an 8-quinolinyl moiety exhibited significant anticancer activity against HeLa, HCT-116, and MCF-7 human tumor cell lines.[15] Another research highlighted that the presence of a halogen atom or a sulfonamide group as substituents in the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was favorable for cytotoxicity against most tested cancer cell lines.[4]

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-based metalloenzymes involved in numerous physiological processes.[16] Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6][16] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, forming a key interaction for inhibition.

A study on aminobiphenyl sulfonamides demonstrated that these derivatives had remarkable inhibitory potency against hCA-II, hCA-IX, and hCA-XII isozymes.[16] For instance, one derivative exhibited 8-fold more inhibitory potential against hCA-IX compared to the standard inhibitor acetazolamide.[16]

Experimental Protocols for SAR Determination

A systematic evaluation of the biological activity of newly synthesized sulfonamide derivatives is crucial for establishing their SAR. This typically involves a series of in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17]

Protocol: Broth Microdilution Method

  • Preparation of Stock Solutions: Dissolve the synthesized sulfonamide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solutions in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[17]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[16]

Protocol: MTT Assay

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in an appropriate growth medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[17]

  • Treatment: Add varying concentrations of the sulfonamide compounds to the wells and incubate for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Below is a diagram of a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Aminophenyl Sulfonamide Modification Structural Modification (e.g., R-group variation) Lead_Compound->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis In_Vitro_Assays In Vitro Assays (MIC, MTT, Enzyme Inhibition) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment SAR_Analysis SAR Analysis (Identify Key Features) Toxicity_Assessment->SAR_Analysis QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Cycle caption A typical workflow for a structure-activity relationship study.

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Perspectives

The aminophenyl sulfonamide scaffold continues to be a fertile ground for drug discovery. While the challenge of antibacterial resistance necessitates the development of novel agents, the diverse biological activities of sulfonamides present exciting opportunities in other therapeutic areas, particularly in oncology and as inhibitors of key enzymes.[18][19] Future research will likely focus on the design of highly specific inhibitors for individual targets, leveraging computational modeling and high-throughput screening to explore a wider chemical space. The synthesis of hybrid molecules, combining the sulfonamide pharmacophore with other active moieties, also represents a promising strategy for developing next-generation therapeutics with improved efficacy and reduced side effects.[4][10] A thorough understanding of the structure-activity relationships outlined in this guide is paramount for the rational design of these future medicines.

References
  • Chatterjee, T., & Islam, F. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Organic Chemistry, 34(10), e4244.
  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Khan, I., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 10048.
  • Askar, F. W., et al. (2017).
  • Daina, A., & Zoete, V. (2026).
  • Abdel-Wahab, B. F., et al. (n.d.).
  • Verma, G., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539.
  • Lejan Team. (n.d.). Sulfonamides antibacterial agents (The first synthetic antibacterial agents). Retrieved from [Link]

  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Sulfonamides used as antitumor drugs.
  • ResearchGate. (n.d.).
  • USDA Food Safety and Inspection Service. (2009).
  • Al-Mustaqbal University. (n.d.). Antibacterial sulfonamides.
  • Supuran, C. T., et al. (n.d.).
  • BenchChem. (2025).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Khan, I., et al. (2019). Synthesis of sulfonamide, amide and amine hybrid pharmacophore, an entry of new class of carbonic anhydrase II inhibitors and evaluation of chemo-informatics and binding analysis. Bioorganic Chemistry, 86, 624-630.
  • ResearchGate. (2025). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | Request PDF.
  • Adichunchanagiri University. (2020).
  • ResearchGate. (n.d.). Structure–activity relationship (SAR)
  • Brieflands. (n.d.).
  • Volpini, R., et al. (n.d.). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed.
  • Khan, I., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Nirogi, R. V. S., et al. (2010). Synthesis and pharmacological evaluation of aryl aminosulfonamide derivatives as potent 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4440-4443.
  • PubMed Central. (2020).
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Targets of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Lacking direct empirical data on th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Lacking direct empirical data on this specific molecule, this paper establishes a robust, evidence-based framework for target identification by dissecting its core structural motifs: the sulfonamide pharmacophore and the 1,4-benzodioxane scaffold. We synthesize data from extensive literature on structurally analogous compounds to postulate primary and secondary target classes, including enzymes central to oncology, neuroinflammation, and infectious diseases. This guide details the causal reasoning behind selecting these targets and provides a full suite of detailed, step-by-step experimental protocols for a rigorous target validation workflow. The objective is to equip researchers, scientists, and drug development professionals with a strategic roadmap to efficiently elucidate the compound's mechanism of action and therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

The compound N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic molecule integrating two pharmacologically significant scaffolds. Its potential biological activity can be logically inferred by examining the well-documented roles of its constituent parts.

  • The Sulfonamide Core: This functional group (-SO₂NH-) is a cornerstone of modern medicine.[1][2] Initially developed as antibacterial agents that function as competitive inhibitors of dihydropteroate synthase, the sulfonamide moiety has since been incorporated into drugs targeting a vast range of conditions, including cancer, glaucoma, and inflammation.[3][4][5] Its ability to act as a bioisostere for carboxylic acids and to coordinate with metallic ions in enzyme active sites makes it a versatile pharmacophore.[6]

  • The 1,4-Benzodioxane Scaffold: This rigid heterocyclic system is a privileged structure in medicinal chemistry, found in numerous approved drugs.[7][8] It provides a stable, three-dimensional framework that can orient substituents for optimal interaction with biological targets. Compounds containing this moiety have demonstrated a wide spectrum of activities, including α-adrenergic receptor blockade, and inhibition of enzymes involved in neurodegeneration and inflammation.[7][9][10]

This guide will explore the convergence of these two scaffolds to build a predictive model of biological targets for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

cluster_molecule N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide cluster_targets Inferred Potential Target Classes M Core Molecule S Sulfonamide Moiety (-SO2NH-) M->S B 1,4-Benzodioxane Scaffold M->B T1 Carbonic Anhydrases (Oncology, Glaucoma) S->T1 T2 Kinases (e.g., VEGFR-2) (Oncology) S->T2 T3 Dihydropteroate Synthase (Antimicrobial) S->T3 T4 Cholinesterases (AChE/BChE) (Neurodegeneration) B->T4 T5 Lipoxygenase (LOX) (Inflammation) B->T5

Caption: Structural basis for target inference.

Primary Target Hypotheses Derived from the Sulfonamide Moiety

The sulfonamide group is a potent zinc-binding motif, immediately suggesting a class of metalloenzymes as high-priority targets. Furthermore, its established role in antimicrobial and anticancer agents provides clear avenues for investigation.

Carbonic Anhydrases (CAs)

Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary sulfonamide group is a classic inhibitor, with the nitrogen atom coordinating to the Zn²⁺ ion in the enzyme's active site.[11] Different CA isoforms are implicated in various pathologies; for instance, CA II is a target for antiglaucoma drugs, while the tumor-associated isoforms CA IX and XII are crucial for cancer cell survival in hypoxic environments.[6] The structure of the title compound is well-suited for exploration as a CA inhibitor.

Key Isoforms for Screening: CA I, CA II, CA IX, CA XII.

cluster_tumor Hypoxic Tumor Microenvironment Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CA9 Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CA9 drives H Proton (H+) Export CA9->H catalyzes H2O + CO2 -> H+ + HCO3- Metabolism Glycolytic Metabolism Metabolism->CA9 CO2 substrate for pH_i Intracellular pH (pHi) Maintenance (Alkaline) H->pH_i pH_e Extracellular pH (pHe) Acidification H->pH_e Survival Tumor Cell Survival & Proliferation pH_i->Survival Invasion Metastasis & Invasion pH_e->Invasion

Caption: Role of CA IX in tumor acidosis and survival.

Dihydropteroate Synthase (DHPS)

Rationale: The foundational biological activity of sulfonamides is their role as antibacterial agents.[3] They act as competitive inhibitors of DHPS, an enzyme essential for folate synthesis in many bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the folic acid pathway, thereby preventing bacterial replication. The presence of the 4-aminophenyl group in the title compound makes DHPS a logical target if antimicrobial activity is observed.

Kinases

Rationale: A growing body of evidence shows that sulfonamide-containing compounds can act as potent kinase inhibitors.[4][6] For example, they can target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. The sulfonamide moiety can form critical hydrogen bonds within the ATP-binding pocket of the kinase. Given the importance of kinase inhibitors in oncology, this represents a valuable therapeutic avenue to explore.

Secondary Target Hypotheses from the 1,4-Benzodioxane Scaffold

The benzodioxane ring system is prevalent in drugs targeting the central nervous system and inflammatory pathways. Research on derivatives of this scaffold provides strong justification for the following target classes.

Cholinesterases (AChE & BChE)

Rationale: Several studies on sulfonamide derivatives of 1,4-benzodioxane have reported inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] These enzymes are responsible for degrading the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating Alzheimer's disease. The rigid benzodioxane structure can effectively position the molecule within the active site gorge of these enzymes, making this a compelling hypothesis for neuroprotective applications.[8][12]

Lipoxygenase (LOX)

Rationale: Derivatives of 1,4-benzodioxane-6-amine have demonstrated promising inhibitory potential against lipoxygenase, an enzyme involved in the inflammatory cascade.[9] LOX enzymes play a role in synthesizing leukotrienes, which are inflammatory mediators. Inhibition of LOX is a therapeutic strategy for inflammatory conditions like arthritis. The anti-inflammatory potential of the title compound warrants investigation via LOX inhibition assays.

A Strategic Roadmap for Target Validation

A multi-phase approach, beginning with broad in vitro screening and progressing to more complex cellular models, is recommended to efficiently identify and validate the biological targets of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

cluster_1 cluster_2 P0 Compound Synthesis & Purification P1 Phase 1: In Vitro Target-Based Screening P0->P1 P2 Phase 2: Cellular Phenotypic Screening P1->P2 If hit identified A1 CA Inhibition Assay P1->A1 A2 Kinase Panel Screen P1->A2 A3 Cholinesterase Assay P1->A3 A4 LOX Inhibition Assay P1->A4 P3 Phase 3: Mechanism of Action & In Vivo Studies P2->P3 If cellular activity confirmed B1 Antiproliferative Assay (Cancer Cell Lines) P2->B1 B2 Antimicrobial Assay (MIC Determination) P2->B2 B3 Neuroprotection Assay (e.g., SH-SY5Y cells) P2->B3 P4 Lead Optimization P3->P4

Caption: Phased experimental workflow for target validation.

Summary of Potential Targets and Validation Assays
Potential Target Class Specific Examples Therapeutic Rationale Primary Validation Assay
Carbonic Anhydrases CA II, CA IX, CA XIIGlaucoma, OncologyStopped-Flow CO₂ Hydrase Assay
Kinases VEGFR-2, Kinase PanelOncology, AngiogenesisADP-Glo™ Kinase Assay
Dihydropteroate Synthase Bacterial DHPSInfectious DiseaseDihydropteroate Synthase Activity Assay
Cholinesterases AChE, BChENeurodegeneration (Alzheimer's)Ellman's Reagent-Based Assay
Lipoxygenase 5-LOX, 15-LOXInflammationLOX Inhibitor Screening Assay (Colorimetric)
Detailed Experimental Protocols
  • Principle: This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of CO₂. The reaction produces protons, which are detected by a pH indicator, and the rate is measured using a stopped-flow spectrophotometer.

  • Methodology:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Reconstitute purified human CA isoform (e.g., CA IX) in the buffer to a final concentration of ~10 µM.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM). Maintain a final DMSO concentration of <1%.

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator (e.g., p-nitrophenol).

    • In the second syringe, load a CO₂-saturated water solution (prepared by bubbling CO₂ gas through water).

    • Equilibrate both syringes to 25°C.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the decrease in absorbance at the indicator's wavelength (e.g., 400 nm) over time.

    • To test for inhibition, pre-incubate the enzyme solution with the test compound for 15 minutes at room temperature before loading into the syringe.

    • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acetazolamide should be used as a positive control.

  • Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured at 412 nm.

  • Methodology:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions in the buffer: 10 mM DTNB, 10 mM ATCI, and 0.1 U/mL of AChE.

    • Prepare serial dilutions of the test compound in buffer.

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the reaction rate for each concentration. A well with buffer instead of the compound serves as the negative control. Donepezil can be used as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • Prepare a sterile 96-well microtiter plate.

    • Dispense 100 µL of Mueller-Hinton Broth (MHB) into each well.

    • Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the standardized bacterial suspension to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like ciprofloxacin should be run in parallel.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a molecule of significant therapeutic potential, designed at the intersection of two powerful pharmacophores. The evidence-based framework presented in this guide strongly suggests that its primary biological targets are likely to be found among carbonic anhydrases, bacterial dihydropteroate synthase, and various protein kinases. Secondary investigations into cholinesterases and lipoxygenases are also highly warranted based on the known activities of the 1,4-benzodioxane scaffold. The systematic application of the target validation roadmap and detailed protocols provided herein will enable an efficient and thorough elucidation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent in oncology, infectious disease, or neuro-inflammatory disorders.

References

  • Al-Sughayer, M. A., et al. (2011). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Mexican Chemical Society, 55(4), 236-245. Available at: [Link]

  • Ali, S., et al. (2021). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. ResearchGate. Available at: [Link]

  • Khan, M., et al. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available at: [Link]

  • Promsri, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 915392. Available at: [Link]

  • International Journal of Novel Research and Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available at: [Link]

  • Galdino, A. C. M., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 23(11), 2977. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(10), 757-775. Available at: [Link]

  • Sharma, S., & Singh, P. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 112-125. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • El-Sayed, M. T., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(10), 2289. Available at: [Link]

  • Hughes, I. E., & Smith, J. A. (1976). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology, 56(4), 511–518. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 3(2). Available at: [Link]

  • Kaźmierczak-Barańska, J., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available at: [Link]

  • Cignarella, G., et al. (1986). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 29(10), 2043-2046. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its Analogs

This guide provides a comprehensive technical overview of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a molecule of significant interest within the broader class of sulfonamides. While specific research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a molecule of significant interest within the broader class of sulfonamides. While specific research on this exact compound is emerging, this document synthesizes the available literature on its core chemical scaffold, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and its derivatives to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, potential biological activities, and therapeutic applications.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously recognized for its role in the first generation of antibiotics.[1][2] Beyond their antimicrobial properties, sulfonamides have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4] The fusion of the sulfonamide moiety with the 2,3-dihydro-1,4-benzodioxine nucleus presents a compelling scaffold for drug discovery. The benzodioxane ring system is a privileged structure found in various biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[5]

This guide will delve into the chemical synthesis, known biological targets, and potential therapeutic avenues for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its closely related analogs, providing a foundation for future research and development in this promising area.

Chemical Synthesis and Characterization

The synthesis of N-aryl-2,3-dihydrobenzo[1][6]dioxine-6-sulfonamides generally follows a convergent synthetic strategy. The key reaction involves the condensation of 2,3-dihydrobenzo[1][6]dioxine-6-sulfonyl chloride with a substituted aryl amine. In the case of the title compound, p-phenylenediamine would serve as the amine source.

A generalized synthetic protocol is outlined below. This procedure is adapted from methodologies reported for analogous compounds and serves as a robust starting point for the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.[7]

Experimental Protocol: Synthesis of N-aryl-2,3-dihydrobenzo[1][6]dioxine-6-sulfonamide

Materials:

  • 2,3-dihydrobenzo[1][6]dioxine-6-sulfonyl chloride

  • Appropriate aryl amine (e.g., p-phenylenediamine)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add the base (e.g., pyridine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 2,3-dihydrobenzo[1][6]dioxine-6-sulfonyl chloride (1.1 equivalents) in the reaction solvent and add it dropwise to the stirring amine solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2,3-dihydrobenzo[1][6]dioxine-6-sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Diagram of the General Synthetic Workflow

Synthesis_Workflow ArylAmine Aryl Amine (e.g., p-phenylenediamine) Reaction Reaction Mixture ArylAmine->Reaction SulfonylChloride 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride SulfonylChloride->Reaction SolventBase Solvent (e.g., DCM) + Base (e.g., Pyridine) SolventBase->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Reaction Completion (TLC) Purification Column Chromatography Workup->Purification Crude Product Product N-Aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide Purification->Product Pure Product

Caption: General workflow for the synthesis of N-aryl-2,3-dihydrobenzo[1][6]dioxine-6-sulfonamides.

Physicochemical Properties of the Core Scaffold
PropertyValueSource
Molecular FormulaC₈H₉NO₄SPubChem
Molecular Weight215.23 g/mol PubChem
XLogP3-AA0.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

Data for 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.[8]

Biological Activities and Potential Mechanisms of Action

While specific biological data for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is limited in the public domain, the extensive research on related sulfonamides and benzodioxane-containing molecules provides a strong basis for predicting its potential biological activities and mechanisms of action.

Antibacterial Activity

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][9] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to bacteriostasis.[1] It is highly probable that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would exhibit antibacterial activity through this well-established mechanism.

Diagram of the Folic Acid Synthesis Inhibition Pathway

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

Anticancer Potential

Recent research has highlighted the significant potential of sulfonamide derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[3][4]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several sulfonamide-based compounds have been identified as potent inhibitors of VEGFR-2.[3] The N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold possesses structural features that suggest it could also interact with the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are a well-established class of CA inhibitors.[10][11] The primary sulfonamide moiety in the title compound is a key pharmacophore for CA inhibition.

  • Other Potential Targets: The broader class of sulfonamides has been investigated for the inhibition of other cancer-related targets, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosine kinases.[4]

Other Pharmacological Activities

Derivatives of the 1,4-benzodioxane sulfonamide scaffold have been screened for a variety of other biological activities, including:

  • Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[12]

  • Lipoxygenase Inhibition: Inhibition of lipoxygenase (LOX) has also been observed, suggesting potential anti-inflammatory applications.[12]

Structure-Activity Relationships (SAR)

Based on the available literature for related compounds, several structure-activity relationships can be inferred for the N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold:

  • The Sulfonamide Linker: The sulfonamide group is crucial for the observed biological activities, acting as a key hydrogen bond donor and acceptor and, in the case of CA inhibition, coordinating with the zinc ion in the active site.

  • The N-Aryl Substituent: The nature and substitution pattern of the N-aryl ring significantly influence the potency and selectivity of these compounds. The 4-amino group on the phenyl ring of the title compound provides a site for further chemical modification to explore and optimize biological activity.

  • The Benzodioxane Moiety: This heterocyclic system contributes to the overall lipophilicity and conformational rigidity of the molecule, which can enhance binding to biological targets.

Future Directions and Therapeutic Potential

The N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis of the title compound, along with full spectral characterization, is essential.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, bacterial strains, and key enzymes such as VEGFR-2, carbonic anhydrases, cholinesterases, and lipoxygenases.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms underlying any observed biological activity.

  • Lead Optimization: A medicinal chemistry program focused on modifying the N-aryl ring and the benzodioxane core could lead to the discovery of more potent and selective drug candidates.

Conclusion

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide belongs to a class of compounds with significant therapeutic potential. By leveraging the well-established pharmacological properties of the sulfonamide group and the favorable characteristics of the benzodioxane scaffold, this molecule and its future derivatives hold promise for the development of new treatments for a range of diseases, from bacterial infections to cancer. This guide provides a solid foundation of the current knowledge and a roadmap for the exciting research that lies ahead.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. (URL: [Link])

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. (URL: [Link])

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. (URL: [Link])

  • synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. (URL: [Link])

  • Mechanisms of Antibacterial Drugs | Microbiology. Lumen Learning. (URL: [Link])

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. (URL: [Link])

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942. PubChem. (URL: [Link])

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals. (URL: [Link])

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. (URL: [Link])

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. (URL: [Link])

  • 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. PubMed. (URL: [Link])

  • Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. PubMed. (URL: [Link])

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC. (URL: [Link])

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC. (URL: [Link])

  • THE MODE OF ACTION OF SULFONAMIDES. PMC. (URL: [Link])

  • United States Patent (19). Googleapis.com. (URL: [Link])

  • Replacing sulfa drugs with novel DHPS inhibitors. PMC. (URL: [Link])

  • Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. PubMed. (URL: [Link])

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. PMC. (URL: [Link])

  • US5780650A - Process for preparation of 1,4-benzodioxane derivative.
  • Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. PubMed. (URL: [Link])

  • US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.
  • US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • Mechanism of sulfonamide drugs. ResearchGate. (URL: [Link])

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. (URL: [Link])

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. NIH. (URL: [Link])

  • The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. PMC. (URL: [Link])

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. (URL: [Link])

  • 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. PubMed Central. (URL: [Link])

Sources

Foundational

Introduction: The 1,4-Benzodioxane Scaffold, An Evergreen Template in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Benzodioxane-Containing Enzyme Inhibitors The 1,4-benzodioxane moiety is a heterocyclic scaffold that has consistently demonstrated its value in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Benzodioxane-Containing Enzyme Inhibitors

The 1,4-benzodioxane moiety is a heterocyclic scaffold that has consistently demonstrated its value in medicinal chemistry, serving as a foundational structure for a multitude of bioactive compounds.[1][2][3] Its unique combination of rigidity, hydrophobicity, and hydrogen bond accepting capabilities, conferred by the two ether oxygen atoms, allows it to effectively interact with the amino acid residues of enzyme active sites and receptor binding pockets.[1][4] This versatility has made it a privileged scaffold in drug design, leading to the development of numerous lead compounds and even marketed drugs targeting a wide array of biological systems.[1][2]

This guide provides a comprehensive overview of the discovery process for enzyme inhibitors containing the 1,4-benzodioxane scaffold. Moving beyond a simple recitation of facts, this document, intended for researchers and drug development professionals, delves into the strategic rationale behind experimental design, from initial target selection and hit identification to the nuances of structure-activity relationship (SAR) optimization and preclinical validation. We will explore field-proven methodologies, supported by detailed protocols and authoritative references, to illuminate the path from a promising scaffold to a potential therapeutic agent.

Chapter 1: Target Selection and Rationale

The journey of inhibitor discovery begins with the selection of a compelling biological target. The benzodioxane scaffold has proven effective against a diverse range of enzymes implicated in various pathologies. The choice of target is therefore driven by the unmet medical need and the inherent suitability of the scaffold for the target's active site topology.

Key Enzyme Classes Targeted by Benzodioxane Inhibitors:

  • Monoamine Oxidases (MAOs): Specifically MAO-B, which is a key enzyme in the degradation of dopamine. Inhibitors of MAO-B are crucial for treating Parkinson's disease by conserving depleted dopamine levels in the brain.[5][6][7] The benzodioxane moiety often occupies the substrate cavity of the enzyme, forming critical interactions.[6]

  • Cyclooxygenases (COX): Selective inhibition of COX-2 is a major goal for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. Benzodioxane derivatives have been successfully developed as potent and selective COX-2 inhibitors.[5][8]

  • Bacterial Cell Division Proteins (e.g., FtsZ): With rising antibiotic resistance, novel bacterial targets are urgently needed. FtsZ is an essential and highly conserved protein in bacterial cell division, making it an attractive target.[9][10] Benzodioxane-benzamides have emerged as a promising class of FtsZ inhibitors, where the benzodioxane ring fits into a narrow, hydrophobic subpocket of the protein.[11]

  • Protein Kinases: Kinases are central players in cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzodioxane-containing molecules have been developed as inhibitors of critical kinases such as PI3K, ROCK-II, and VEGFR2, which are involved in cell proliferation, survival, and angiogenesis.[5][12]

  • Other Enzymes: The scaffold's versatility extends to other important targets, including Heat-shock protein 90 (Hsp90), a molecular chaperone vital for cancer cell health, and telomerase, an enzyme critical for the immortal phenotype of tumor cells.[5]

The underlying logic for selecting these targets often rests on existing knowledge of their active sites. Pockets that can accommodate a moderately bulky, partially hydrophobic, and hydrogen-bond-accepting moiety are prime candidates for exploration with a benzodioxane-based library.

Chapter 2: The Hit Discovery Campaign

Once a target is validated, the next phase is to identify an initial "hit"—a molecule that demonstrates inhibitory activity and serves as the starting point for chemical optimization. This is typically achieved through a combination of high-throughput screening and computational methods.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of thousands of compounds from diverse chemical libraries.[13] The process involves miniaturized, automated assays that measure the enzyme's activity in the presence of each test compound.

HTS_Workflow Figure 1: High-Throughput Screening (HTS) and Hit Validation Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Compound_Library Compound Library (>100k compounds) Primary_Assay Single-Concentration Assay (e.g., 10 µM) Compound_Library->Primary_Assay Dispense Initial_Hits Initial Hits (~1-5% of library) Primary_Assay->Initial_Hits Identify Actives Dose_Response Dose-Response Assay (8-point curve) Initial_Hits->Dose_Response Progress Confirmed_Hits Confirmed Hits (IC50 determination) Dose_Response->Confirmed_Hits Calculate Potency Triage Remove Pan-Assay Interference Compounds (PAINS) & False Positives Confirmed_Hits->Triage Validated_Hits Validated Hits Triage->Validated_Hits Filter Triage->Validated_Hits Progress Orthogonal_Assay Orthogonal/Secondary Assay (Different detection method) Validated_Hits->Orthogonal_Assay Confirm Mechanism SAR_Analysis SAR by Catalog (Analog analysis) Validated_Hits->SAR_Analysis Establish Preliminary SAR

Caption: HTS workflow for identifying and validating initial enzyme inhibitors.

The primary assay is designed for robustness and speed. For instance, an enzymatic assay for OXA-48 β-lactamase uses the chromogenic substrate nitrocefin; inhibition of the enzyme prevents a color change, which can be read by a plate reader.[13] Hits from the primary screen are then subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[14]

Computational and In Silico Methods

Parallel to or in lieu of HTS, computational approaches are invaluable. Molecular docking studies predict how a benzodioxane derivative might bind to the enzyme's active site.[6][11] This allows for the virtual screening of compound libraries to prioritize those with the highest predicted binding affinity. Furthermore, these models provide crucial insights into the specific interactions—such as hydrophobic contacts or hydrogen bonds—that stabilize the enzyme-inhibitor complex, thereby guiding the rational design of more potent analogues.[6]

Chapter 3: Synthesis of Benzodioxane-Based Inhibitors

A robust and flexible synthetic strategy is paramount to the success of a drug discovery program. It must allow for the efficient production of the core scaffold and the facile introduction of diverse chemical functionalities to explore the SAR.

Core Scaffold Synthesis

The 1,4-benzodioxane ring is commonly synthesized via the Williamson ether synthesis, typically by reacting a catechol with a 1,2-dihaloethane or a related dielectrophile.[9][15]

Protocol 1: General Synthesis of a 1,4-Benzodioxane Intermediate

This protocol outlines a representative synthesis of a key intermediate, which can then be further functionalized.

Objective: To synthesize a functionalized 1,4-benzodioxane core for subsequent derivatization.

Materials:

  • Pyrocatechol (catechol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Appropriate 1,2-dielectrophile (e.g., methyl 2,3-dibromopropionate)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pyrocatechol (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure activation of the catechol.

  • Addition of Electrophile: Add a solution of the 1,2-dielectrophile (1.0 eq) in DMF dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (or with gentle heating, e.g., 60-80 °C, if required) and monitor its progress by TLC. The reaction is typically complete when the starting catechol spot disappears.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in DCM and water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1,4-benzodioxane intermediate.[15]

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Derivatization and Library Generation

With the core scaffold in hand, the next step is to create a library of analogues. Amide coupling is a common and highly versatile reaction for this purpose. For example, a benzodioxane-carboxylic acid intermediate can be activated (e.g., to an acid chloride) and then reacted with a diverse panel of amines to generate a library of amide derivatives.[16] This allows for systematic exploration of different substituents to probe the enzyme's binding pocket.[6]

Chapter 4: In Vitro Evaluation and Structure-Activity Relationship (SAR) Optimization

This iterative cycle of design, synthesis, and testing is the engine of drug discovery. Its goal is to refine the initial hit into a potent and selective lead compound.

Enzyme Inhibition Assays

Quantitative bioassays are essential for determining inhibitor potency.[14][17] A well-designed assay must be reproducible, sensitive, and relevant to the enzyme's biological function.

Protocol 2: Fluorescence-Based MAO-B Inhibition Assay

Objective: To determine the IC50 value of a test compound against human monoamine oxidase B (hMAO-B).

Principle: This assay uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. An inhibitor will prevent this conversion, resulting in a reduced fluorescence signal.

Materials:

  • Recombinant human MAO-B enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., a commercial fluorogenic substrate)

  • Positive control inhibitor (e.g., rasagiline or safinamide)[6]

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Enzyme Addition: Add the hMAO-B enzyme, diluted in assay buffer, to all wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the MAO-B substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate the plate for a further period (e.g., 30-60 minutes) at 37 °C. Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, well-characterized positive control (e.g., safinamide) is critical. The IC50 value obtained for the control must fall within a historically accepted range, confirming the validity of the assay run.

Structure-Activity Relationship (SAR) Elucidation

The data from inhibition assays feeds directly into SAR analysis. The goal is to understand how specific structural changes affect inhibitory activity.[4]

For example, in the development of benzodioxane carboxamide inhibitors for MAO-B, a systematic SAR study revealed key insights[6]:

  • The Benzodioxane Core is Crucial: Replacing the 1,4-benzodioxan moiety with other rings, like 1,3-dioxaindane, resulted in a significant decrease in potency, highlighting the importance of the core scaffold for binding.[6]

  • Substituents on the Phenyl Ring: Adding electron-withdrawing groups, such as chlorine atoms, to the distal N-phenyl ring dramatically increased potency. The compound N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][3]dioxine-6-carboxamide was found to be exceptionally potent, suggesting these substituents engage in favorable hydrophobic interactions within the enzyme's entrance cavity.[6]

This process is visualized in the following diagram, representing the iterative cycle of medicinal chemistry.

SAR_Cycle Figure 2: The Iterative Cycle of SAR Optimization Design Design Analogs (In Silico Modeling) Synthesize Synthesize Analogs Design->Synthesize Test Test In Vitro (Enzyme Assay) Synthesize->Test Analyze Analyze Data (Determine SAR) Test->Analyze Analyze->Design Informs Next Generation

Caption: The core loop of medicinal chemistry driving lead optimization.

Table 1: Example SAR Data for MAO-B Inhibitors

Compound IDR-Group (N-phenyl substitution)hMAO-B IC50 (µM)Selectivity Index (SI) vs hMAO-A
1a H (unsubstituted)7.66> 5
1l 3,4-dichloro0.0083> 4819
1k 4-chloro0.021> 1904
1p 4-bromo0.015> 2666
Data synthesized from[6]

This data clearly demonstrates the positive impact of halogen substitution at the 3 and 4 positions of the phenyl ring on both potency and selectivity.

Mechanism of Action (MoA) Studies

Beyond potency, it is crucial to understand how an inhibitor works.

  • Reversibility: Dialysis or rapid dilution experiments can determine if the inhibition is reversible or irreversible. For a reversible inhibitor, enzyme activity is restored after removal of the compound, which was observed for potent benzodioxane-based MAO-B inhibitors.[6][7]

  • Kinetics: Enzyme kinetics studies, often visualized with a Lineweaver-Burk plot, can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Potent benzodioxane MAO-B inhibitors were confirmed to be competitive inhibitors, meaning they bind to the same active site as the natural substrate.[6][7]

Chapter 5: Cellular and Preclinical Characterization

A potent enzyme inhibitor is only a potential drug if its activity translates to a cellular and, eventually, an in vivo context.

Cell-Based Assays

The next step is to evaluate the compound in a more complex biological system.

  • Antimicrobial Activity: For FtsZ inhibitors, this involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Anti-inflammatory Activity: For COX-2 inhibitors, cell-based assays measuring prostaglandin production in response to an inflammatory stimulus are used. In vivo models, such as the carrageenan-induced paw edema test in mice, provide further validation.[8]

  • Cytotoxicity: It is essential to assess whether the compound is toxic to healthy cells. This is often done using standard cell viability assays (e.g., MTT or SRB assays) on non-cancerous cell lines.[18] For anticancer agents, cytotoxicity is measured against a panel of human tumor cell lines.[5][19]

ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.

  • In Silico Prediction: Programs like Qikprop can predict pharmaceutically relevant properties, such as solubility, permeability, and potential violations of drug-likeness rules (e.g., Lipinski's Rule of Five).[11]

  • In Vitro Assays: Experimental assays can measure properties like metabolic stability in liver microsomes, plasma protein binding, and permeability across cell monolayers (e.g., Caco-2 assays).

  • Early Toxicology: Neurotoxicity assays and cardiotoxicity screens (e.g., hERG channel assays) are important for identifying potential liabilities early in the discovery process.[7]

Conclusion

The 1,4-benzodioxane scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its successful application across a wide range of enzyme targets is a testament to its favorable physicochemical properties and its ability to engage in key molecular interactions within protein active sites. The discovery of potent and selective inhibitors is not a matter of chance but the result of a systematic and iterative process. It requires a deep understanding of the target biology, the application of robust screening and assay technologies, a flexible and efficient synthetic chemistry strategy, and a commitment to the rigorous principles of SAR optimization. As new biological targets emerge and our understanding of disease deepens, this evergreen scaffold will undoubtedly continue to provide the foundation for the next generation of innovative enzyme inhibitors.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. PubMed. [Link]

  • Cignarella, G., Barlocco, D., Tondi, D., & Villa, M. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • Pallavicini, M., et al. (2012). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. [Link]

  • Sun, J., Wang, S., Sheng, G. H., Lian, Z. M., Liu, H. Y., & Zhu, H. L. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]

  • Yuan, Z., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]

  • Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC - NIH. [Link]

  • Cignarella, G., Barlocco, D., Tondi, D., & Villa, M. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on .alpha.1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]

  • Long, J., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

  • Pallavicini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Ahmed, B., & Husain, A. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. NIH. [Link]

  • Golec, E., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. PubMed. [Link]

  • Pallavicini, M., et al. (2012). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in R1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. ACS Publications. [Link]

  • Straniero, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]

  • Inhibitor Screening Kits. Biocompare. [Link]

  • Dias, M., et al. (2021). Bioassays for Bioactivity Screening. ResearchGate. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. NIH. [Link]

  • Pallavicini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]

  • Docquier, J. D., et al. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

"experimental protocol for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide synthesis"

Application Note & Protocol Topic: Experimental Protocol for the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a valuable synthetic intermediate in medicinal chemistry. The molecule combines the privileged 1,4-benzodioxane scaffold with a sulfonamide linker and a terminal aminophenyl group. This combination of structural motifs is of significant interest for the development of novel therapeutic agents, as sulfonamides are a cornerstone in drug design, exhibiting a wide range of biological activities.[1] This document provides a detailed, field-proven protocol for the synthesis of this target compound, focusing on the nucleophilic substitution reaction between 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and p-phenylenediamine. The causality behind experimental choices, troubleshooting, and validation checkpoints are explained to ensure reproducibility and high-purity outcomes.

Synthetic Strategy Overview

The synthesis is achieved via a classical and robust method for sulfonamide formation: the reaction of a sulfonyl chloride with a primary amine in the presence of a base.[2] The primary challenge in this specific synthesis is controlling the selectivity of the reaction. The nucleophile, p-phenylenediamine, possesses two primary amino groups of similar reactivity. To favor the desired mono-sulfonylation product and suppress the formation of the di-sulfonylated byproduct, a significant molar excess of the diamine is employed. This statistical approach ensures that a molecule of the sulfonyl chloride is more likely to encounter an unreacted diamine molecule than a mono-sulfonylated one.

cluster_0 Preparation & Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dry Glassware & Prepare Reagents Dissolve Dissolve p-phenylenediamine in Pyridine (Excess) Start->Dissolve Cool Cool Amine Solution to 0 °C Dissolve->Cool Add Add Sulfonyl Chloride Solution Dropwise Cool->Add Stir Stir at 0 °C to RT (Monitor by TLC) Add->Stir Quench Quench with Water & Adjust pH Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Purify Purify via Column Chromatography Wash->Purify Characterize Characterize Purify->Characterize Final Product

Caption: High-level workflow for the synthesis of the target sulfonamide.

Materials and Reagents

Proper preparation and handling of materials are critical for success and safety. All glassware should be oven-dried before use to prevent hydrolysis of the sulfonyl chloride, a common side reaction that reduces yield.[3]

ReagentCAS No.Molecular FormulaMW ( g/mol )Key Safety Precautions
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride63758-12-3C₈H₇ClO₄S234.66Corrosive, reacts violently with water.[4][5] Handle in a fume hood with PPE.
p-Phenylenediamine (1,4-Diaminobenzene)106-50-3C₆H₈N₂108.14Toxic, skin/eye irritant, sensitizer. Handle with appropriate PPE.
Pyridine (Anhydrous)110-86-1C₅H₅N79.10Flammable, toxic, irritant. Use in a well-ventilated fume hood.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable, eye/respiratory irritant.
Hexane110-54-3C₆H₁₄86.18Highly flammable, skin/respiratory irritant, neurotoxin.
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46Corrosive. Causes severe skin burns and eye damage.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Hygroscopic. Keep container tightly closed.
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Respiratory irritant (dust). Handle in a fume hood or with respiratory protection.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale of the limiting reagent, the sulfonyl chloride.

1. Reaction Setup a. To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add p-phenylenediamine (5.41 g, 50 mmol, 10 equivalents). b. Add 100 mL of anhydrous pyridine to the flask. Stir the mixture under a nitrogen atmosphere until the p-phenylenediamine is fully dissolved. The use of pyridine serves a dual purpose: it is the solvent and the base required to neutralize the HCl generated during the reaction.[2] c. Prepare the sulfonyl chloride solution by dissolving 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.17 g, 5 mmol, 1.0 equivalent) in 20 mL of anhydrous pyridine in the dropping funnel. This starting material is commercially available from suppliers such as Finetech Industry Limited and Fluorochem.[4][6]

2. Reaction Execution a. Cool the p-phenylenediamine solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to control the reaction rate and minimize side reactions.[3] b. Add the sulfonyl chloride solution dropwise from the dropping funnel to the stirred amine solution over a period of 30-45 minutes. A slow, controlled addition is essential to prevent localized overheating and the formation of byproducts. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

3. Reaction Monitoring (Self-Validation) a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). b. On a TLC plate, spot the starting sulfonyl chloride, the p-phenylenediamine, and the reaction mixture. c. The disappearance of the limiting reagent (sulfonyl chloride) spot indicates the completion of the reaction. The product, being more polar than the starting materials (except the diamine), should have a distinct Rf value.

Caption: Reaction scheme for the synthesis of the target compound.

4. Work-up and Isolation a. Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt. b. Acidify the aqueous suspension to pH ~2-3 by slowly adding 1M HCl. This step protonates the excess p-phenylenediamine, making it water-soluble and facilitating its removal. c. Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. d. Alternatively, if a precipitate does not form readily, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic extracts and wash sequentially with 1M HCl (2 x 100 mL) to remove residual pyridine and p-phenylenediamine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification a. Purify the crude solid by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexane. c. Load the crude product onto the column (dry loading is recommended). d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). e. Collect fractions and monitor by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to afford N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

Property Expected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₄H₁₄N₂O₄S
Molecular Weight 306.34 g/mol [6]
¹H NMR Expected signals for aromatic protons of both rings, a singlet for the NH₂ group, a singlet for the sulfonamide NH, and a multiplet for the -OCH₂CH₂O- protons around 4.2-4.3 ppm.[7]
Mass Spec (EI-MS) Molecular ion peak (M⁺) at m/z ≈ 306.

Troubleshooting

Problem Probable Cause Suggested Solution
Low or No Yield 1. Inactive sulfonyl chloride due to hydrolysis.[3] 2. Insufficient reaction time.1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Significant Di-sulfonylated Byproduct Insufficient excess of p-phenylenediamine.Increase the molar excess of p-phenylenediamine to 10-15 equivalents. Ensure slow, dropwise addition of the sulfonyl chloride into the cooled diamine solution.
Difficult Purification Presence of unreacted p-phenylenediamine in the crude product.During the work-up, perform a thorough acid wash (1M HCl) of the organic layer to extract the basic diamine as its hydrochloride salt into the aqueous phase.

References

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20844–20851. Available from: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available from: [Link]

  • Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]

  • Irshad, M., et al. (2014). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 36(5). Available from: [Link]

  • LookChem. 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride china manufacture. Available from: [Link]

  • Chemsrc. 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. Available from: [Link]

  • Rehman, A., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. Available from: [Link]

Sources

Application

"using N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in enzyme inhibition assays"

Application Note & Protocol Guide Topic: Characterization of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as an Enzyme Inhibitor Abstract This guide provides a comprehensive framework for characterizing t...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Characterization of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as an Enzyme Inhibitor

Abstract

This guide provides a comprehensive framework for characterizing the inhibitory activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Sulfonamide-based compounds are a cornerstone in medicinal chemistry, renowned for their potent inhibition of various enzymes, most notably carbonic anhydrases (CAs).[1][2][3] The protocols detailed herein are tailored for researchers in drug discovery and enzymology, offering a robust methodology to determine inhibitor potency (IC₅₀) and elucidate the mechanism of action through kinetic analysis. We focus on a well-established colorimetric assay for carbonic anhydrase as a primary model system, given that sulfonamides are classic inhibitors of this enzyme class.[4][5] The principles and techniques, however, are broadly applicable to other enzyme systems with appropriate substrate modifications.

Introduction to the Inhibitor and Target

1.1. Compound Profile: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The subject compound belongs to the sulfonamide class of molecules, which are characterized by a -S(=O)₂-NR₂ functional group. This moiety is a critical pharmacophore responsible for the biological activities of numerous drugs, including antibacterial agents and diuretics.[6][7][8] In the context of enzyme inhibition, the sulfonamide group is a potent zinc-binding group, making it an archetypal inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.[3][4]

Chemical Structure:

  • IUPAC Name: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula: C₁₄H₁₄N₂O₄S

  • Key Features: A primary aromatic amine, a dihydro-benzodioxine ring, and the critical sulfonamide functional group.

1.2. The Target: Carbonic Anhydrase (CA)

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[9] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[10] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making CA isoforms significant therapeutic targets.[2][3][11] Human (h) CA isoforms like hCA I, II, IX, and XII are common targets for sulfonamide-based inhibitors.[2][9][12]

The general workflow for characterizing an inhibitor against its target enzyme is a multi-stage process, moving from initial potency screening to detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Determination cluster_kinetics Phase 3: Mechanism of Action P1 Prepare Compound Stock (e.g., 10 mM in DMSO) P2 Prepare Enzyme & Substrate Stocks P3 Prepare Assay Buffer I1 Perform Serial Dilution of Inhibitor P3->I1 I2 Run IC50 Assay (Fixed Enzyme & Substrate Conc.) I1->I2 I3 Calculate % Inhibition I2->I3 I4 Plot Dose-Response Curve & Determine IC50 I3->I4 K1 Vary Substrate Concentration at Fixed Inhibitor Concentrations I4->K1 Proceed if Potent K2 Measure Initial Reaction Velocities K1->K2 K3 Generate Lineweaver-Burk Plot K2->K3 K4 Determine Inhibition Type (Competitive, Non-competitive, etc.) K3->K4

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: IC₅₀ Determination for Carbonic Anhydrase

The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency.[13] It represents the concentration of inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[14] This protocol utilizes the well-established esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored at 400-405 nm.[10][15]

2.1. Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (e.g., from erythrocytes, Sigma-Aldrich)

  • Inhibitor: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Positive Control: Acetazolamide (a known pan-CA inhibitor).[11]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving inhibitor and substrate)

  • Equipment: 96-well clear flat-bottom microplate, multichannel pipette, microplate reader capable of kinetic measurements at 405 nm.

2.2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and store at 4°C.

  • Inhibitor Stock (10 mM): Dissolve N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in 100% DMSO. Store at -20°C. Perform serial dilutions in DMSO to create working stocks.

  • Enzyme Stock (1 mg/mL): Dissolve lyophilized CA-II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Enzyme Working Solution (e.g., 0.1 mg/mL): Immediately before use, dilute the enzyme stock solution in cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[10]

2.3. Experimental Procedure

G start Start Assay prep_plate 1. Add Assay Buffer to all wells start->prep_plate add_inhibitor 2. Add Inhibitor dilutions or DMSO (control) to appropriate wells prep_plate->add_inhibitor add_enzyme 3. Add CA Working Solution to all wells (except Blank) add_inhibitor->add_enzyme incubate 4. Pre-incubate for 15 min at RT (Allows enzyme-inhibitor binding) add_enzyme->incubate add_substrate 5. Initiate reaction by adding p-NPA Substrate Solution incubate->add_substrate read_plate 6. Immediately measure absorbance at 405 nm in kinetic mode for 15-30 min add_substrate->read_plate end End Measurement read_plate->end

Caption: Step-by-step workflow for the IC₅₀ determination assay.

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL).

    • Test Wells: 158 µL Assay Buffer + 2 µL inhibitor dilution + 20 µL CA Working Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

  • Pre-incubation: Add the components as listed above (excluding the substrate). Incubate the plate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.[15]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.[10]

2.4. Data Analysis

  • Calculate Reaction Rates (V): For each well, determine the initial reaction rate by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[10]

  • Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the vehicle control and V_inhibitor is the rate in the presence of the inhibitor.[10]

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[15]

Table 1: Example IC₅₀ Data Presentation

CompoundTarget EnzymeIC₅₀ (nM) [± SEM]Hill Slope
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamidehCA II85.4 ± 5.21.1
Acetazolamide (Positive Control)hCA II12.1 ± 1.81.0

Protocol 2: Elucidation of Inhibition Mechanism

Once inhibitor potency is established, the next critical step is to determine its mechanism of action (MoA). Kinetic studies can differentiate between common types of reversible inhibition, such as competitive, non-competitive, and uncompetitive.[16] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[17]

3.1. Principle: Michaelis-Menten and Lineweaver-Burk Analysis

The Michaelis-Menten equation describes the relationship between reaction velocity (v), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km). For easier visualization of these parameters, the equation can be transformed into a linear form, the most common being the Lineweaver-Burk (or double reciprocal) plot.[18][19]

  • Lineweaver-Burk Equation: 1/v = (Km/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v versus 1/[S], a straight line is obtained where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[20] The pattern of lines generated in the absence and presence of an inhibitor reveals the MoA.[17][21]

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive Enzyme Enzyme (E) Substrate Substrate (S) Inhibitor Inhibitor (I) Product Product (P) E1 E ES1 ES E1->ES1 S EI1 EI E1->EI1 I ES1->E1 P S1 S I1 I P1 P E2 E ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 P ESI2 ESI ES2->ESI2 I S2 S I2 I P2 P E3 E ES3 ES E3->ES3 S ES3->E3 P ESI3 ESI ES3->ESI3 I S3 S I3 I P3 P

Caption: Binding schemes for different reversible inhibition mechanisms.

3.2. Experimental Procedure

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

  • Vary Substrate Concentration: For each inhibitor concentration (including a zero-inhibitor control), perform the CA assay across a range of p-NPA substrate concentrations (e.g., from 0.1x Km to 10x Km of the uninhibited enzyme).

  • Measure Initial Velocities: Run the assay as described in Protocol 1 and determine the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

3.3. Data Analysis and Interpretation

  • Calculate Reciprocals: For each data point, calculate 1/v and 1/[S].

  • Generate Lineweaver-Burk Plot: Plot 1/v (y-axis) versus 1/[S] (x-axis). You will generate a separate line for each fixed inhibitor concentration.

  • Interpret the Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[19][20]

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[19][21]

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).[17][18]

    • Mixed Inhibition: Lines intersect in the upper-left quadrant (both Vmax and Km are affected).[18]

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive x_axis_start origin x_axis_start->origin x_axis_end 1/[S] y_axis_start y_axis_start->origin y_axis_end 1/v origin->x_axis_end origin->y_axis_end c_no_i c_x_int_no_i c_no_i->c_x_int_no_i c_i c_x_int_i c_i->c_x_int_i c_y_int c_y_int->c_no_i c_y_int->c_i nc_no_i nc_i nc_y_int_no_i nc_x_int nc_y_int_no_i->nc_x_int nc_y_int_i nc_y_int_i->nc_x_int uc_no_i uc_i uc_y_int_no_i uc_x_int_no_i uc_y_int_no_i->uc_x_int_no_i uc_y_int_i uc_x_int_i uc_y_int_i->uc_x_int_i

Caption: Characteristic Lineweaver-Burk plots for major inhibition types.

Table 2: Summary of Kinetic Parameters for Different Inhibition Types

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreases (Apparent)Lines intersect on the y-axis.[19][20]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[19][21]
Uncompetitive DecreasesDecreases (Apparent)Parallel lines.[17]
Mixed DecreasesIncreases or DecreasesLines intersect off-axes (upper-left quadrant).[18]

Troubleshooting and Scientific Best Practices

  • Compound Solubility: If the inhibitor precipitates in the assay buffer, consider lowering the final DMSO concentration or including a non-interfering surfactant. Always run a "solvent control" to check for effects of the solvent on enzyme activity.[11]

  • Linearity of Reaction: Ensure the reaction rate is linear for the duration of the measurement. If the curve flattens, it may indicate substrate depletion or product inhibition. Reduce the enzyme concentration or shorten the measurement time.[17]

  • Data Quality: While Lineweaver-Burk plots are excellent for visualization, they can distort experimental error.[18] For the most accurate determination of kinetic parameters (Km, Vmax, Ki), it is highly recommended to fit the raw velocity data directly to the Michaelis-Menten equation using non-linear regression software.[15]

  • Reversible vs. Irreversible Inhibition: The protocols described here are for reversible inhibitors. To test for irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to lower the inhibitor concentration. If enzyme activity does not recover, the inhibition may be irreversible.[22]

Conclusion

This guide outlines a systematic and robust approach to characterize the inhibitory properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. By first determining the IC₅₀, researchers can quantify its potency. Subsequent kinetic analysis provides crucial insight into the mechanism of inhibition, a vital step in the drug development process. The application of these standardized protocols ensures the generation of reliable, reproducible, and interpretable data for advancing research into this and other novel enzyme inhibitors.

References

  • Wikipedia. (2024). Lineweaver–Burk plot. Retrieved from [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Biology LibreTexts. (2023). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Vullo, D., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Anand, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Arduini, F., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, D. L., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • SlideShare. (n.d.). SULPHONAMIDES. Retrieved from [Link]

  • ResearchGate. (2015). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • de la Mora-Rey, T., et al. (2014). Replacing sulfa drugs with novel DHPS inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Retrieved from [Link]

  • Erdmann, D., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. Retrieved from [Link]

  • De Luca, V., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PubMed. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Authored by: Senior Application Scientist, Advanced Cell Biology Division Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in drugs with a vast range of therapeutic applicat...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in drugs with a vast range of therapeutic applications, including antibacterial, anticancer, and antiviral activities.[1] The compound N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a novel molecule incorporating this key pharmacophore. Its structural similarity to other biologically active sulfonamides suggests potential for significant cellular effects, yet its specific biological targets and mechanism of action remain to be elucidated.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate the characterization of this compound's effects in a cellular context. We present a tiered, logical workflow of cell-based assays, starting with broad assessments of cell health and progressing to more specific mechanistic studies. The protocols herein are designed to be robust and self-validating, providing a solid foundation for preliminary screening and further investigation.

Part 1: Foundational Analysis - Assessing General Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information and guides the concentration range for subsequent mechanistic assays. Tetrazolium reduction assays, such as the MTT assay, are a reliable and widely used method for this purpose.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan is then solubilized, and the colored solution is quantified by spectrophotometry.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Prepare Compound Serial Dilutions B->C D 4. Treat Cells with Compound C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (1-4h) F->G H 8. Add Solubilization Solution G->H I 9. Read Absorbance (570 nm) H->I

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Human cancer cell line (e.g., HCT116, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" background controls.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also prepare a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

ParameterExample ValueDescription
Cell Line HCT116Human colorectal carcinoma cell line
Seeding Density 1 x 10⁴ cells/wellOptimized for logarithmic growth over 72h
Compound Conc. 0.1 - 100 µMLogarithmic dilution series
Treatment Duration 72 hoursAllows for effects on multiple cell cycles
MTT Incubation 3 hoursSufficient time for formazan development
Readout Absorbance at 570 nmWavelength for quantifying purple formazan
Calculated IC₅₀ 15 µMHypothetical concentration for 50% inhibition

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[8][9]

Principle of the Annexin V/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[8] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, intercalating with DNA to emit red fluorescence.[8]

Cell Population Quadrants
QuadrantAnnexin V StatusPI StatusCell Population
Lower LeftNegativeNegativeViable Cells
Lower RightPositive NegativeEarly Apoptotic Cells
Upper RightPositive Positive Late Apoptotic/Necrotic Cells
Upper LeftNegativePositive Necrotic Cells
Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells and test compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight.[8][9] Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations (as determined from the viability assay) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 670 x g for 5 minutes).[8][9]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[8][9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10] Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cell Target Cell cluster_detection Detection Method Compound N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Early Early Apoptosis (PS Flipping) Compound->Early Late Late Apoptosis (Membrane Permeabilization) Early->Late Progression AnnexinV Annexin V-FITC (Binds to PS) Early->AnnexinV Detects PI Propidium Iodide (PI) (Enters compromised membrane) Late->PI Detects

Caption: Detection of apoptosis via Annexin V and PI staining.

Part 3: Exploratory Analysis - Screening for Kinase Inhibition

The sulfonamide scaffold is present in numerous kinase inhibitors. Therefore, an exploratory assay to assess the compound's effect on general or specific kinase activity is a valuable next step. A cell-based kinase phosphorylation assay provides a physiologically relevant context for measuring inhibitor action.[11][12]

Principle of Cell-Based Kinase Phosphorylation Assays

These assays quantify the activity of a specific kinase by measuring the phosphorylation of its downstream substrate within the cell.[11] Inhibition of the kinase by a compound leads to a decrease in substrate phosphorylation, which can be detected using phospho-specific antibodies in formats like ELISA, Western Blot, or TR-FRET.[11]

General Protocol: Cellular Phosphorylation Assay (ELISA-based)

This protocol provides a general framework. Specific antibodies and cell stimulation conditions must be optimized for the target pathway of interest (e.g., EGFR, Akt, ERK).

Materials:

  • Cell line expressing the kinase of interest

  • Test compound and known kinase inhibitor (positive control)

  • Stimulant (e.g., growth factor like EGF, if required to activate the pathway)

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Detection antibodies: one for the total substrate protein and another (e.g., HRP-conjugated) for the phosphorylated form of the substrate

  • Wash buffer and substrate reagent (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Pre-treat cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.

  • Kinase Activation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice to lyse the cells and release cellular proteins.

  • ELISA: a. Transfer the cell lysates to the antibody-coated ELISA plate. Incubate to allow the capture antibody to bind the total substrate protein. b. Wash the plate to remove unbound components. c. Add the phospho-specific detection antibody and incubate. d. Wash again and add a secondary, HRP-conjugated antibody. e. After a final wash, add the TMB substrate. A color change will develop in proportion to the amount of phosphorylated substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal (determined in a parallel well or with a duplexed assay). Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.

References

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research, 61(20), 7558-7566. Retrieved from [Link]

  • Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1317–1324. Retrieved from [Link]

  • Owa, T., et al. (2001). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Retrieved from [Link]

  • Das, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(32), 17238-17258. Retrieved from [Link]

  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8147-8160. Retrieved from [Link]

  • International Journal Of Novel Research And Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • SlideShare. (n.d.). SULPHONAMIDES. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

  • Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews, 7(4), 175–262. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfadiazine?. Retrieved from [Link]

  • Hirst, W., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Crystallographic Analysis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Introduction: The Significance of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] These compounds have demonstrated clinical efficacy as antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2][3] The 1,4-benzodioxane moiety is also a privileged scaffold in drug discovery, known to interact with various biological targets. The combination of these two pharmacophores in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide presents a molecule of significant interest for the development of novel therapeutics.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its interaction with biological macromolecules.[5][6] X-ray crystallography is the definitive method for determining this atomic arrangement with high precision.[5][6][7] Elucidating the crystal structure of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can provide invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes with target proteins. This structural data is crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic analysis of the title compound. The protocols outlined below are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

PART 1: Synthesis and Material Preparation

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of the target compound. Based on established synthetic routes for similar 1,4-benzodioxane sulfonamide derivatives, a plausible synthetic pathway is outlined below.[8]

Proposed Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The synthesis can be approached by reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 4-aminoaniline (p-phenylenediamine).

Reaction Scheme:

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

  • p-Phenylenediamine

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Dissolve p-phenylenediamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as anhydrous pyridine, to the reaction mixture to act as an acid scavenger.

  • Slowly add a solution of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in anhydrous DCM to the stirred solution of p-phenylenediamine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

PART 2: Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[7] A variety of techniques should be systematically explored to find the optimal crystallization conditions.

Crystallization Screening Protocol

Materials:

  • Purified N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

  • Crystallization vials or plates

Methods:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture.

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a suitable solvent.

    • Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

    • Invert the slide over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble) or place the well in a sealed chamber with the precipitant.

    • The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a good solvent.

    • Carefully layer a less dense anti-solvent (a solvent in which the compound is poorly soluble) on top of the solution.

    • Crystals may form at the interface between the two solvents over time.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature to induce crystallization.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it influences the solubility and molecular packing of the compound. A systematic screening of solvents with varying polarities is recommended.

  • Rate of Crystallization: Slow crystallization is generally preferred to obtain well-ordered, single crystals. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals.

  • Purity: The purity of the compound is paramount. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

PART 3: X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, they can be subjected to X-ray diffraction analysis.

Data Collection Protocol

Equipment:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Cryo-cooling system (e.g., liquid nitrogen stream) to minimize radiation damage and improve data quality.

Procedure:

  • Crystal Mounting:

    • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a small amount of cryoprotectant oil.

  • Cryo-cooling:

    • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent the formation of crystalline ice and to minimize thermal vibrations.

  • Data Collection Strategy:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • A typical data collection strategy involves collecting multiple runs of frames at different crystal orientations to ensure complete data coverage.

Data Processing Workflow

The raw diffraction images are processed to obtain a set of structure factors that are used for structure solution and refinement.

Data_Processing_Workflow Raw_Images Raw Diffraction Images Integration Integration Raw_Images->Integration Indexing Scaling Scaling and Merging Integration->Scaling Structure_Factors Structure Factors (hkl, I, σ(I)) Scaling->Structure_Factors Structure_Solution Structure Solution (e.g., Direct Methods) Structure_Factors->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Structure Refinement Initial_Model->Refinement Final_Model Final Crystal Structure Refinement->Final_Model Validation Hydrogen_Bonding Molecule1 SO2NH Benzodioxine Phenylamine-NH2 Molecule2 SO2NH Benzodioxine Phenylamine-NH2 Molecule1:sulfonamide->Molecule2:sulfonamide N-H···O Molecule3 SO2NH Benzodioxine Phenylamine-NH2 Molecule1:phenylamine->Molecule3:phenylamine N-H···N Molecule2:phenylamine->Molecule3:sulfonamide N-H···O

Sources

Method

Application Notes and Protocols for the Structural Elucidation of Benzodioxane Sulfonamides using NMR and Mass Spectrometry

Introduction: The Significance of Benzodioxane Sulfonamides and the Power of Integrated Spectroscopic Analysis Benzodioxane sulfonamides represent a critical class of heterocyclic compounds in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzodioxane Sulfonamides and the Power of Integrated Spectroscopic Analysis

Benzodioxane sulfonamides represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. Their unique structural motif, combining the rigid benzodioxane scaffold with the versatile sulfonamide functional group, has led to the development of numerous compounds with a wide range of biological activities. As such, the unambiguous determination of their chemical structure is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory requirements.

This comprehensive guide provides a detailed, field-proven framework for the analysis of benzodioxane sulfonamides utilizing the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By integrating the structural insights from NMR with the molecular weight and fragmentation data from MS, researchers can achieve a holistic and definitive characterization of these important molecules. This document moves beyond a simple recitation of steps, delving into the rationale behind each experimental choice to empower researchers with the knowledge to adapt and troubleshoot their analytical workflows.

Part I: Sample Preparation - The Foundation of High-Quality Data

The quality of the data obtained from both NMR and MS is fundamentally dependent on meticulous sample preparation. The following protocol is designed to ensure the removal of impurities that can interfere with spectral acquisition and interpretation.

Protocol 1: Unified Sample Preparation for NMR and MS Analysis

This protocol is designed to prepare a sample that can be aliquoted for both NMR and MS, ensuring consistency across analyses.

  • Initial Purity Assessment: Before proceeding, assess the purity of the synthesized benzodioxane sulfonamide by Thin Layer Chromatography (TLC) or a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) screen. This initial check can prevent the wasted effort of analyzing a grossly impure sample.

  • Solvent Selection:

    • For NMR: Choose a deuterated solvent that fully dissolves the compound. Common choices for benzodioxane sulfonamides include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[1][2] The choice of solvent can affect chemical shifts, so consistency is key when comparing data with literature values.[2]

    • For MS: The solvent should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI). A mixture of acetonitrile and water or methanol and water is common for ESI.[3]

  • Sample Weighing and Dissolution:

    • NMR: Accurately weigh 5-25 mg of the purified compound for ¹H NMR and a more concentrated sample (as much as will dissolve) for ¹³C NMR.[1]

    • MS: Prepare a stock solution of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). This will be further diluted for analysis.

  • Filtration - A Critical Step: All solutions for both NMR and MS must be free of particulate matter.[1][2]

    • Draw the dissolved sample into a clean Pasteur pipette plugged with a small amount of glass wool.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to a height of 40-50 mm (approximately 0.5-0.6 mL).[2][4][5]

    • For MS analysis, filter the stock solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Degassing (Optional but Recommended for High-Resolution NMR): For samples requiring very high-resolution spectra or for stability studies, removing dissolved oxygen is beneficial.[1] The freeze-pump-thaw technique is the most effective method.[1]

Part II: NMR Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Rationale Behind a Multi-dimensional NMR Approach

While a simple ¹H NMR spectrum provides a fundamental fingerprint of a molecule, the complexity of many benzodioxane sulfonamides necessitates a suite of 2D NMR experiments for unambiguous assignment of all proton and carbon signals.[6][7]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR (with DEPT): Reveals the number of different types of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the key experiment for connecting different spin systems and identifying quaternary carbons.[8][9]

Protocol 2: Acquiring a Comprehensive NMR Data Set
  • Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion. Ensure the spectrometer is properly tuned and the magnetic field is shimmed on your sample to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants (J-values) for all multiplets.

  • ¹³C and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.

  • 2D NMR Acquisition:

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay to observe typical ²JCH and ³JCH correlations (a delay corresponding to a J-coupling of 8-10 Hz is a good starting point).

Data Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the acquired NMR data to assemble the final structure.

NMR_Workflow start_node Start: NMR Data Acquired A 1. Analyze 1H NMR: - Chemical Shifts - Integration - Coupling Patterns start_node->A process_node process_node decision_node decision_node end_node Final Structure Elucidated B 2. Analyze 13C & DEPT: - Chemical Shifts - Carbon Types (CH, CH2, CH3, Cq) A->B C 3. Use HSQC: - Assign directly bonded C-H pairs B->C D 4. Use COSY: - Connect adjacent protons - Identify spin systems C->D E 5. Use HMBC: - Connect spin systems - Identify quaternary carbons D->E F 6. Assemble Fragments & Verify Structure E->F F->end_node

Caption: A logical workflow for NMR data interpretation.
Expected Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core benzodioxane sulfonamide scaffold. Note that these values can be influenced by the specific substitution pattern.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzodioxane Aromatic Protons6.5 - 7.5110 - 150
Benzodioxane Methylene Protons (-OCH₂CH₂O-)4.1 - 4.4[10][11]64 - 65
Sulfonamide Aromatic Protons7.0 - 8.5[12]115 - 145
Sulfonamide N-H Proton8.5 - 11.0[12][13]N/A

Part III: Mass Spectrometric Analysis for Molecular Weight and Fragmentation

Mass spectrometry provides the crucial data points of molecular weight and fragmentation patterns, which complement the structural connectivity information from NMR. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of sulfonamides.[14][15][16]

Protocol 3: LC-MS/MS Analysis
  • Sample Introduction: Dilute the stock solution prepared in Protocol 1 to a final concentration of 0.5-10 µg/L in the initial mobile phase.[3]

  • Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) provides an additional dimension of separation and can help in the analysis of mixtures. A C18 reverse-phase column is typically used.

  • Ionization: Utilize ESI in positive ion mode, as sulfonamides are readily protonated.[3][14]

  • Full Scan MS: Acquire a full scan mass spectrum to determine the protonated molecular ion [M+H]⁺. This provides the molecular weight of the compound.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum. This will reveal the characteristic fragmentation patterns of the molecule.

Understanding the Fragmentation of Benzodioxane Sulfonamides

The fragmentation of sulfonamides in the gas phase is a well-studied process and provides valuable structural information.[14][15][17]

MS_Fragmentation precursor_node [M+H]+ fragment_node fragment_node loss_label loss_label A Protonated Benzodioxane Sulfonamide [M+H]+ B Loss of SO2 (-64 Da) [M+H - SO2]+ A->B - SO2 C Cleavage of S-N bond A->C S-N cleavage D Cleavage of Ar-S bond A->D Ar-S cleavage

Caption: Common fragmentation pathways for sulfonamides.

Key Fragmentation Pathways:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation pathway for many aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[14][17] This is often a prominent peak in the MS/MS spectrum.

  • Cleavage of the S-N Bond: Scission of the sulfonamide bond can lead to fragments corresponding to the benzodioxane amine portion and the sulfonyl moiety.[17]

  • Cleavage of the Aryl-Sulfur Bond: Fragmentation can also occur at the bond between the aromatic ring and the sulfur atom.

The presence and relative abundance of these fragments can help confirm the identity of the sulfonamide and provide clues about its substitution pattern. For example, electron-withdrawing groups on the aromatic ring can influence the propensity for SO₂ loss.[14]

Expected Fragmentation Data

The following table outlines the expected major fragments for a generic N-aryl benzodioxane sulfonamide.

Precursor Ion Characteristic Neutral Loss Resulting Fragment Ion Structural Information Confirmed
[M+H]⁺SO₂ (64 Da)[M+H - 64]⁺Presence of the sulfonamide group.
[M+H]⁺R-SO₂H[Benzodioxane-NH₂ + H]⁺Identity of the benzodioxane amine portion.
[M+H]⁺Benzodioxane-NH[R-SO₂H + H]⁺Identity of the sulfonyl group.

Conclusion: A Synergistic Approach to Structural Certainty

The combination of high-resolution NMR spectroscopy and tandem mass spectrometry provides an exceptionally robust workflow for the structural characterization of benzodioxane sulfonamides. NMR excels at defining the precise atomic connectivity and stereochemistry, while MS delivers unambiguous molecular weight determination and structurally informative fragmentation patterns. By following the detailed protocols and interpretative guidance outlined in this document, researchers in drug development and related fields can confidently and efficiently elucidate the structures of novel chemical entities, accelerating the pace of scientific discovery.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Horita, S., et al. (2006). Simultaneous determination of 16 sulfonamides in honey by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science. Available at: [Link]

  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Hu, L., et al. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Bogialli, S., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Bogialli, S., et al. (2004). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Europe PMC. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Martin, G. E. (2011). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

  • IntechOpen. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[14][17]dioxin-6yl)benzenesulfonamide (3f). Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dihydrobenzo[14][17]dioxin-6-yl)-N-methylethanesulfonamide (5a). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • SpectraBase. (n.d.). 1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • MDPI. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • Perez, E. F., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. Available at: [Link]

Sources

Application

Developing N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a Research Tool: A Guide to Synthesis, Validation, and Application

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and validation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonam...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and validation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a novel chemical probe. Given the nascent understanding of this specific molecule, this guide emphasizes a structured approach to systematically uncover its biological activity and establish its utility as a reliable research tool.

Introduction: The Rationale for a New Chemical Probe

This guide will walk you through the necessary steps to take N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide from a synthesized compound to a fully validated research tool.

Part 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation for developing any chemical probe. The proposed synthetic route for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is based on established sulfonamide synthesis protocols.[6][7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Chlorosulfonylation of 1,4-Benzodioxane: This step introduces the sulfonyl chloride group onto the benzodioxane ring.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with p-phenylenediamine to form the final product.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation 1,4-Benzodioxane 1,4-Benzodioxane 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride 1,4-Benzodioxane->2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Chlorosulfonic acid Product N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride->Product Pyridine p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Product

Caption: Proposed two-step synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Detailed Synthetic Protocol

Materials:

  • 1,4-Benzodioxane

  • Chlorosulfonic acid

  • p-Phenylenediamine

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride:

    • In a fume hood, cool a flask containing dichloromethane to 0°C in an ice bath.

    • Slowly add 1,4-benzodioxane to the cooled DCM.

    • Add chlorosulfonic acid dropwise to the solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture over ice and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide:

    • Dissolve the crude 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in pyridine at 0°C.

    • Add a solution of p-phenylenediamine in pyridine dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the protons and carbons of the benzodioxane and aminophenyl moieties.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationObserved mass should be within 5 ppm of the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic stretches for N-H, S=O, and C-O bonds.
Melting Point Purity and identity checkA sharp and reproducible melting point range.

Part 2: Target Identification and Validation

With a well-characterized compound in hand, the next crucial phase is to identify its biological target(s) and validate its activity. A multi-pronged approach is recommended.

Initial Biological Screening

Given the sulfonamide core, initial screening should focus on targets known to be modulated by this class of compounds.[4][5]

  • Dihydropteroate Synthase (DHPS) Assay: As sulfonamides are classic inhibitors of this bacterial enzyme, an in vitro DHPS activity assay can rule out or confirm antimicrobial activity.[9]

  • Carbonic Anhydrase (CA) Inhibition Panel: Many sulfonamides are potent CA inhibitors. Screening against a panel of human CA isoforms is essential.

  • Broad Kinase and GPCR Panels: To cast a wider net, screen the compound against commercially available kinase and G-protein coupled receptor panels.

Unbiased Target Identification

If initial screens are inconclusive, unbiased methods are necessary to identify novel targets.

G Compound Compound Affinity_Purification Affinity Purification-Mass Spectrometry Compound->Affinity_Purification Thermal_Shift Cellular Thermal Shift Assay (CETSA) Compound->Thermal_Shift Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Identified_Targets Candidate Protein Targets Affinity_Purification->Identified_Targets Thermal_Shift->Identified_Targets Phenotypic_Screening->Identified_Targets

Caption: Unbiased approaches for identifying protein targets of a novel compound.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[3]

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with varying concentrations of the compound or vehicle control for 1-2 hours.

  • Heating: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Validating the Target

Once a candidate target is identified, it is crucial to validate the interaction.

Validation Method Principle Expected Outcome
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides thermodynamic parameters of the interaction (KD, ΔH, ΔS).
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.Determines binding kinetics (kon, koff) and affinity (KD).
In Vitro Activity Assay Measures the effect of the compound on the biochemical function of the purified target protein.Demonstrates a dose-dependent inhibition or activation of the target.
Cell-based Target Engagement Assay Confirms that the compound interacts with its intended target in living cells.[1]A dose-dependent response in an assay measuring target activity or a downstream signaling event.
CRISPR/siRNA Knockdown Genetically depleting the target protein.The cellular phenotype observed with the compound should be mimicked by target knockdown.

Part 3: Mechanism of Action and Application

With a validated target, the final stage is to elucidate the compound's mechanism of action and develop protocols for its use as a research tool.

Elucidating the Mechanism of Action
  • Enzyme Kinetics: If the target is an enzyme, perform kinetic studies (e.g., Michaelis-Menten analysis) to determine the mode of inhibition (competitive, non-competitive, etc.).

  • Structural Biology: Co-crystallize the compound with its target protein to understand the binding mode at an atomic level.

  • Cellular Pathway Analysis: Use techniques like phosphoproteomics or transcriptomics to understand the downstream cellular effects of target modulation.

G Validated_Probe Validated Probe (N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide) Target_Modulation Target Modulation in Cells Validated_Probe->Target_Modulation Direct Binding Downstream_Signaling Changes in Downstream Signaling Target_Modulation->Downstream_Signaling Functional Consequence Phenotypic_Outcome Cellular Phenotypic Outcome Downstream_Signaling->Phenotypic_Outcome Biological Effect

Caption: Workflow for elucidating the cellular mechanism of action of a chemical probe.

Application Protocol: Investigating a Signaling Pathway

Objective: To use N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to probe the role of its validated target (Target X) in a specific signaling pathway.

Materials:

  • Cell line of interest

  • N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Appropriate antibodies for Western blotting (e.g., anti-Target X, anti-phospho-downstream protein)

  • Reagents for cell lysis and protein quantification

Protocol:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the compound for a predetermined time course. Include a vehicle-only control.

  • Stimulation (if applicable): If investigating a stimulated pathway, add the appropriate agonist or growth factor at the end of the compound incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify protein concentration, resolve lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against Target X and key downstream signaling nodes.

  • Data Analysis: Quantify band intensities and normalize to a loading control. A change in the phosphorylation status or expression of downstream proteins upon compound treatment will elucidate the role of Target X in the pathway.

Conclusion

The development of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a research tool requires a systematic and rigorous approach. By following the protocols and guidelines outlined in this document, researchers can effectively synthesize, characterize, and validate this novel compound, ultimately paving the way for new discoveries in biology and medicine. The principles of chemical probe validation, including demonstrating potency, selectivity, and on-target engagement, are paramount to ensuring the data generated with this tool are reliable and interpretable.[10]

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]

  • Probe Evaluation. The Chemical Probes Portal. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Springer Nature Experiments. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. [Link]

  • Methods of probing the interactions between small molecules and disordered proteins. PMC - PubMed Central. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Semantic Scholar. [Link]

  • Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. National Genomics Data Center (CNCB-NGDC). [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Chemical Society Reviews (RSC Publishing). [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • SULPHONAMIDES. SlideShare. [Link]

  • Process for preparation of 1,4-benzodioxane derivative.
  • What is the mechanism of Sulfanilamide? Patsnap Synapse. [Link]

  • Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). PubMed. [Link]

Sources

Method

Application Notes and Protocols for Target Identification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Introduction: Unraveling the Mechanism of Action N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound featuring a sulfonamide group linked to a benzodioxane scaffold. The sulfonamide funct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of Action

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound featuring a sulfonamide group linked to a benzodioxane scaffold. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known for activities such as antimicrobial, anticancer, and anti-inflammatory effects[1][2][3][4]. The benzodioxane moiety is also found in biologically active molecules[5]. The combination of these structural features suggests a potential for novel pharmacological activity, making the identification of its molecular target(s) a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.

Target deconvolution, the process of identifying the direct molecular targets of a bioactive compound, is fundamental to modern drug discovery. It provides insights into efficacy, potential side effects, and opportunities for rational drug design[6][7]. This guide provides a comprehensive, multi-pronged strategy for the target identification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, integrating both in silico prediction and robust experimental validation techniques.

Part 1: In Silico Target Prediction - A Hypothesis-Generating Approach

Before embarking on resource-intensive experimental work, computational methods can provide valuable, testable hypotheses regarding the potential protein targets of our lead compound.

Rationale for Computational Screening

Computational or in silico target fishing leverages the compound's 2D structure to predict its biological activity and potential binding partners based on various algorithms and databases[8]. This approach is cost-effective and rapid, helping to prioritize subsequent experimental validation. For sulfonamides, these methods can predict interactions with a range of targets, including enzymes like carbonic anhydrases and dihydropteroate synthase[9][10].

Protocol for In Silico Target Fishing
  • Compound Preparation :

    • Obtain the 2D structure of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

    • Convert the structure to a suitable format, such as SMILES (Simplified Molecular Input Line Entry System).

    • Generate 3D conformers and perform energy minimization using computational chemistry software.

  • Target Prediction using Publicly Available Servers :

    • Utilize platforms like SwissTargetPrediction, AdmetSAR, or similar tools that predict targets based on ligand shape similarity and chemical features[8].

    • Submit the SMILES string or 3D structure to the server.

    • The output will typically be a ranked list of potential protein targets.

  • Data Analysis and Hypothesis Generation :

    • Analyze the list of predicted targets, paying close attention to those with high prediction scores.

    • Group the potential targets by protein family (e.g., kinases, proteases, GPCRs) and biological pathway.

    • Cross-reference these predictions with literature on similar sulfonamide- or benzodioxane-containing compounds to strengthen hypotheses. For instance, related benzodioxane sulfonamides have been investigated as inhibitors of enzymes like lipoxygenase[5].

Part 2: Experimental Target Identification - A Multi-Modal Strategy

No single method for target identification is foolproof. Therefore, we advocate for a parallel and complementary approach using multiple, well-validated techniques to ensure the robustness of the findings. The overall strategy is depicted below.

G cluster_0 Overall Target Identification Workflow cluster_1 Experimental Validation Compound N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide InSilico In Silico Target Prediction Compound->InSilico Hypothesis Generate Target Hypotheses InSilico->Hypothesis Affinity Affinity Chromatography- Mass Spectrometry (AP-MS) Hypothesis->Affinity DARTS Drug Affinity Responsive Target Stability (DARTS) Hypothesis->DARTS CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA DataAnalysis Integrative Data Analysis & Candidate Prioritization Affinity->DataAnalysis DARTS->DataAnalysis CETSA->DataAnalysis Validation Secondary Validation Assays (e.g., Western Blot, Enzymatic Assays) DataAnalysis->Validation Target Validated Target(s) Validation->Target

Caption: A comprehensive workflow for target identification.

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

Scientific Principle : AP-MS is a powerful chemical proteomics technique used to isolate and identify proteins that bind to a small molecule of interest[6][7][11][12]. The compound is immobilized on a solid support (beads) to create an "affinity matrix." This matrix is then used as bait to "pull down" interacting proteins from a cell lysate. The bound proteins are subsequently eluted and identified using mass spectrometry[13][14].

Causality Behind Experimental Choices :

  • Immobilization Strategy : The choice of where to attach a linker to the compound is critical to preserve its binding activity. For N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, the primary amine on the phenyl ring is a suitable attachment point as it is often a site for derivatization without abolishing the core activity of sulfonamides.

  • Controls are Key : To distinguish true binders from non-specific interactions, multiple controls are essential. An inactive analog of the compound and beads without the immobilized compound are crucial for filtering out false positives[15].

Detailed Protocol for AP-MS :

  • Affinity Probe Synthesis :

    • Synthesize a derivative of the compound with a linker arm (e.g., a short polyethylene glycol chain) attached to the 4-aminophenyl group. The linker should terminate in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose or azide/alkyne-functionalized beads).

  • Preparation of Cell Lysate :

    • Select a relevant cell line (e.g., a cancer cell line if anticancer activity was observed in phenotypic screens).

    • Grow cells to ~80-90% confluency.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down :

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Control Incubations (in parallel) :

      • Lysate with beads coupled to an inactive structural analog.

      • Lysate with unfunctionalized beads (mock control).

      • Lysate pre-incubated with an excess of the free (non-immobilized) compound before adding the affinity beads (competition control).

  • Washing and Elution :

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competition with a high concentration of the free compound.

      • Using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification by Mass Spectrometry :

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel digest of the protein bands with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Analysis :

  • Proteins identified in the experimental sample but absent or significantly reduced in the control samples are considered high-confidence binding partners.

  • The competition control is particularly powerful; proteins whose binding is diminished by the free compound are strong candidates.

Drug Affinity Responsive Target Stability (DARTS)

Scientific Principle : DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein's structure, making it more resistant to proteolysis[16][17][18][19]. When a cell lysate is treated with a protease, target proteins bound to the compound will be digested more slowly than unbound proteins[20].

Causality Behind Experimental Choices :

  • No Compound Modification : A major advantage of DARTS is that it uses the native, unmodified small molecule, avoiding potential artifacts introduced by chemical linkers[17][19].

  • Protease Titration : The concentration of protease is critical. Too much protease will digest all proteins, while too little will result in insufficient digestion to see a protective effect. An optimal, limited digestion is required.

Detailed Protocol for DARTS :

  • Preparation of Cell Lysate :

    • Prepare a clarified cell lysate as described in the AP-MS protocol.

  • Compound Incubation :

    • Aliquot the lysate into multiple tubes.

    • To the "treatment" tubes, add N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to the desired final concentration (e.g., in a range from 1 µM to 50 µM).

    • To the "vehicle control" tubes, add an equivalent volume of the compound's solvent (e.g., DMSO).

    • Incubate at room temperature for 1-2 hours.

  • Protease Digestion :

    • Add a protease (e.g., pronase or thermolysin) to each tube. The optimal protease and its concentration must be determined empirically through titration experiments.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a denaturing loading buffer and boiling the samples.

  • Analysis :

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands using a sensitive stain (e.g., Coomassie blue or silver stain).

    • Look for protein bands that are more intense (i.e., protected from digestion) in the compound-treated lanes compared to the vehicle control lanes.

    • Excise the protected bands and identify the proteins by mass spectrometry.

Data Presentation :

Compound Conc.Vehicle (DMSO)1 µM10 µM50 µM
Putative Target A ++++++++++++++
Non-Target Protein B ++++++++
(Intensity of bands on SDS-PAGE gel, where '+' indicates relative intensity)
Cellular Thermal Shift Assay (CETSA)

Scientific Principle : CETSA is another powerful technique to confirm direct target engagement in a cellular context[21][22][23][24]. It is based on the thermodynamic principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature (Tm)[21]. In a CETSA experiment, cells or cell lysates are heated to various temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures[25].

Causality Behind Experimental Choices :

  • Intact Cell Analysis : CETSA can be performed in intact, live cells, providing evidence of target engagement under physiological conditions, which accounts for cell permeability and intracellular metabolism of the compound[22].

  • Temperature Gradient : A carefully chosen temperature gradient is necessary to accurately determine the melting curve of the target protein and observe a clear shift upon ligand binding.

G cluster_0 CETSA Workflow Start Treat cells with Compound vs. Vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Quantify soluble protein (e.g., Western Blot) Lyse->Detect Plot Plot % Soluble Protein vs. Temperature Detect->Plot Shift Observe Thermal Shift Plot->Shift

Caption: The experimental workflow for a Cellular Thermal Shift Assay.

Detailed Protocol for CETSA :

  • Cell Treatment :

    • Culture a relevant cell line in multi-well plates.

    • Treat the cells with the compound or vehicle control for a specified time.

  • Heating Step :

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Fractionation :

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification :

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of a specific protein of interest (hypothesized from in silico or AP-MS/DARTS results) at each temperature point using Western blotting.

  • Data Analysis :

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Data Presentation :

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
469598
5250 (Tm)85
581550 (Tm)
64520
(Hypothetical data showing a thermal shift)

Conclusion: A Pathway to Target Validation

The identification of a small molecule's target is a journey of discovery that begins with broad, hypothesis-generating techniques and culminates in specific, rigorous validation. By integrating computational predictions with orthogonal experimental approaches like AP-MS, DARTS, and CETSA, researchers can build a compelling case for the molecular target(s) of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This multi-faceted strategy minimizes the risk of artifacts from any single method and provides a robust foundation for future mechanistic studies and drug development efforts.

References

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Source: PubMed URL: [Link]

  • Title: Target profiling of small molecules by chemical proteomics. Source: PubMed URL: [Link]

  • Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds. Source: Current Molecular Medicine URL: [Link]

  • Title: Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Source: SpringerLink URL: [Link]

  • Title: Chemical proteomics to identify molecular targets of small compounds. Source: PubMed URL: [Link]

  • Title: Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Source: PMC - NIH URL: [Link]

  • Title: Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Source: ResearchGate URL: [Link]

  • Title: Profiling of Small Molecules by Chemical Proteomics. Source: Springer Nature Experiments URL: [Link]

  • Title: Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Source: Taylor & Francis Online URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules. Source: ACS Chemical Biology URL: [Link]

  • Title: Affinity chromatography-based proteomics for drug target deconvolution.... Source: ResearchGate URL: [Link]

  • Title: A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Source: JoVE URL: [Link]

  • Title: Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Source: PMC - NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL: [Link]

  • Title: 5 Target Deconvolution Approaches in Drug Discovery. Source: Technology Networks URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

  • Title: CETSA. Source: Pelago Bioscience URL: [Link]

  • Title: prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Source: PMC - NIH URL: [Link]

  • Title: synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Source: IJNRD URL: [Link]

  • Title: Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Source: PubMed Central URL: [Link]

  • Title: New computational method for identifying drug targets. Source: Nature Asia URL: [Link]

  • Title: Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Source: ResearchGate URL: [Link]

  • Title: Biological activity and synthesis of sulfonamide derivatives: A brief review. Source: ResearchGate URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: SpringerLink URL: [Link]

  • Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Source: Hilaris Publisher URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for the purification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a key intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for the purification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a key intermediate in pharmaceutical synthesis. We address common challenges encountered during its isolation and purification, offering troubleshooting solutions and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Impurities typically arise from the synthetic route, which commonly involves the reaction of a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a protected or unprotected 1,4-phenylenediamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 1,4-phenylenediamine and 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (or its hydrolyzed form, the sulfonic acid).

  • Side-Products: Di-sulfonated species, where both amino groups of 1,4-phenylenediamine have reacted with the sulfonyl chloride.

  • Degradation Products: The aminophenyl moiety is susceptible to oxidation, which can produce colored impurities, especially if the reaction or workup is exposed to air for extended periods at elevated temperatures.[1]

Q2: Which purification techniques are most effective for this molecule?

A2: The choice of technique depends on the impurity profile and the desired scale.

  • Recrystallization: This is often the most effective and scalable method for removing minor, structurally distinct impurities, especially for sulfonamides which tend to be crystalline solids.[2][3]

  • Flash Column Chromatography: Essential when impurities have similar polarity to the product (e.g., di-sulfonated by-products). The presence of the basic amine group requires special consideration to achieve good separation on standard silica gel.[4]

  • pH-Mediated Precipitation/Washing: As demonstrated in related syntheses, adjusting the pH of an aqueous solution or suspension can be a powerful tool for isolating the product from acidic or basic impurities.[5][6]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for quantifying purity and detecting trace impurities.[7][8]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction completion and the effectiveness of purification steps.[6]

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are crucial for confirming the structural identity of the purified compound.[9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues

Problem: My product "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

Cause & Solution: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the impure solid, or because the impurity concentration is too high, depressing the melting point.[11]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% increase) to lower the solution's saturation point.[11]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Rapid cooling favors precipitation over crystallization. Let the flask cool to room temperature undisturbed on a benchtop before moving to an ice bath.[2]

  • Change Solvent System: The chosen solvent may be too nonpolar. For sulfonamides, solvent/anti-solvent systems like ethanol/water or isopropanol/water are often highly effective.[11] Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) at an elevated temperature until turbidity persists, then allow it to cool slowly.

Problem: I'm getting a very low yield after recrystallization.

Cause & Solution: Low yield is typically caused by using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor, or by premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using a large excess will guarantee low recovery.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Self-Validation: Always check the purity of the second crop by TLC or HPLC, as it may be less pure than the first.

  • Prevent Premature Crystallization: Use pre-heated glassware (funnel, receiving flask) for the hot filtration step to prevent the solution from cooling and depositing the product on the filter paper.[11]

Column Chromatography Issues

Problem: My compound is streaking or "tailing" badly on the silica gel column.

Cause & Solution: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly and non-specifically with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation.[4]

Troubleshooting Steps:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in the mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).[4][12] This modifier should be included in both the equilibration and elution solvents.

  • Consider Alternative Stationary Phases: If tailing persists, an amine-functionalized silica column can provide excellent separation for basic compounds without requiring a mobile phase modifier.[4]

  • Check for Insolubility: Streaking can also occur if the crude material is not fully dissolved before loading onto the column. Ensure your sample is completely dissolved in a minimal amount of the loading solvent.

Workflow: Troubleshooting Common Purification Challenges

Caption: A decision-tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when the crude product is >90% pure and impurities have different solubility profiles.

Materials:

  • Crude N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, prepare a 70:30 mixture of isopropanol and water. Heat this solvent mixture to a gentle boil.

  • Solvent Addition: Add the hot solvent mixture to the crude solid in small portions with swirling, keeping the flask on a hot plate. Continue adding solvent until the solid is just fully dissolved. Note the volume of solvent used.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl and gently reheat for 5-10 minutes.

  • Hot Filtration: Pre-heat a clean flask and a funnel. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or any insoluble impurities.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[2]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[11]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 70% isopropanol/water to remove residual mother liquor.[2]

  • Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for separating the target compound from closely related impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Chromatography column, fractions collector

Procedure:

  • Prepare the Mobile Phase: Prepare the eluent system. A typical starting point is a gradient from 100% DCM to 95:5 DCM:MeOH, with a constant 0.5% triethylamine throughout. For example:

    • Solvent A: Dichloromethane + 0.5% Triethylamine

    • Solvent B: 95:5 Dichloromethane:Methanol + 0.5% Triethylamine

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (Solvent A). Pour the slurry into the column and use pressure to pack the bed firmly and evenly. Equilibrate the column by passing 2-3 column volumes of Solvent A through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to dryness. This creates a dry-load, which generally gives better resolution.

  • Elution: Carefully add the dry-loaded silica to the top of the packed column. Begin elution with Solvent A, gradually increasing the proportion of Solvent B to increase the polarity.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using a mobile phase similar to your eluent, e.g., 9:1 DCM:MeOH with a drop of Et₃N) to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed during this step.

  • Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.

Data Summary & Purity Assessment

Successful purification should yield a product with the following characteristics.

ParameterValueReference/Method
Molecular Weight 306.34 g/mol Mass Spectrometry
Appearance Off-white to light tan solidVisual Inspection
Purity (Typical) >99.0%RP-HPLC[7]
LogP 1.15Calculated[13]
¹H NMR Conforms to structure¹H NMR Spectroscopy
Melting Point Varies with purityMelting Point Apparatus

Typical RP-HPLC Conditions for Purity Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

References

  • European Patent Office. (2000). EP 1230231 B1: 4'-AMINOPHENYL)-PIPERAZINE.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Google Patents. (1957).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This document provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Section 1: Understanding the Molecule (FAQs)

This section addresses the fundamental physicochemical properties of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is dictated by a balance of three key structural features:

  • Aromatic Primary Amine (-NH₂): This is a basic functional group. At acidic pH values, it becomes protonated (-NH₃⁺), acquiring a positive charge and significantly increasing its affinity for polar solvents like water.[1][2]

  • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic.[3] In alkaline (basic) conditions, this proton can be removed to form an anionic salt (-SO₂N⁻-), which enhances aqueous solubility.[4]

  • Hydrophobic Core: The molecule is built on a rigid, fused ring system (benzodioxine and phenyl rings). This large, nonpolar scaffold contributes to low intrinsic water solubility.[5]

Expert Explanation: This compound is amphoteric , meaning it has both acidic and basic functional groups. This duality is the primary reason for its complex, pH-dependent solubility. The molecule's large hydrophobic surface area counteracts the solubilizing effects of the ionizable groups, especially at pH values where one or both groups are in their neutral, uncharged state.

Q2: How does pH affect the solubility of this compound?

A: Due to its amphoteric nature, the compound is expected to exhibit a "U-shaped" or parabolic pH-solubility profile.

  • Low pH (Acidic Conditions, e.g., pH 1-3): The primary amine is protonated (-NH₃⁺), making the molecule a soluble cation. Solubility is high.

  • Intermediate pH (Near Isoelectric Point, e.g., pH 4-8): Both the amine and sulfonamide groups are likely to be in their neutral, un-ionized forms. In this state, the hydrophobic character of the molecule dominates, leading to its lowest aqueous solubility .

  • High pH (Alkaline Conditions, e.g., pH > 9): The sulfonamide group is deprotonated (-SO₂N⁻-), forming a soluble anion. Solubility is high again.[4][6]

The lowest solubility occurs at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. For most biological experiments conducted at neutral pH (e.g., PBS at pH 7.4), the compound will be near its solubility minimum, presenting a significant challenge.

Q3: What are the predicted physicochemical properties for this molecule?

A: While extensive experimental data for this specific molecule is not widely published, we can reference vendor information and predictive models to guide our approach.

PropertyPredicted ValueImplication for SolubilitySource
Molecular Weight306.34 g/mol Moderately high, contributes to lower solubility.[7][8]
LogP1.145Indicates a preference for a lipid environment over an aqueous one, suggesting hydrophobicity.[7]
pKa (Amine)~4-5 (Predicted)The primary amine group will be protonated and positively charged at pH values below this range.[9]
pKa (Sulfonamide)~9-10 (Predicted)The sulfonamide group will be deprotonated and negatively charged at pH values above this range.[10][11]

pKa values are estimations based on similar chemical structures and are crucial for predicting ionization behavior.

Section 2: Troubleshooting Common Solubility Issues

This Q&A guide addresses specific problems you may encounter during your experiments.

Scenario 1: Compound precipitates when preparing a stock solution.
Q: My compound won't dissolve in common organic solvents (DMSO, Ethanol). What should I do?

A: While DMSO is a powerful solvent for many organic molecules, stubborn compounds may require additional steps.[12]

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37-50°C. This increases the kinetic energy of the molecules, often overcoming the energy barrier to dissolution. Caution: Do not boil, as this can degrade the compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This helps to break up solid aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous mixing can aid in dissolving small amounts of remaining particulate matter.

  • Alternative Solvents: If DMSO fails, consider N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC), which have different solvating properties.[13]

Expert Explanation: The energy required to break the compound's crystal lattice must be overcome by the energy released from solvent-solute interactions. Heating and sonication provide the necessary energy to disrupt these intermolecular forces in the solid state, allowing the solvent to effectively surround and dissolve the individual molecules.

Q: I dissolved the compound in DMSO, but it "crashed out" when I diluted it into my aqueous buffer. Why and how can I fix this?

A: This is a very common problem known as precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. The DMSO concentration is insufficient to keep the compound dissolved once diluted.

Solutions, from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of the compound in your assay.

  • Use a Co-solvent in the Buffer: The addition of a water-miscible organic solvent, known as a co-solvent, to your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[14][15] Start with small percentages and optimize.

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.[16][17]

    • Protocol: Prepare your aqueous buffer (e.g., PBS) containing 5-10% (v/v) of the chosen co-solvent before adding your compound's DMSO stock.

  • Add a Surfactant: A low concentration of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.

    • Recommended Surfactants: Tween® 20 or Triton™ X-100 at 0.01-0.1%.

  • Rapid Dilution: When adding the DMSO stock to the buffer, do so quickly and with vigorous vortexing or stirring. This rapid mixing prevents the formation of localized high concentrations of the compound that can initiate precipitation.[18]

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Guide for Preparing a Solubilized Working Solution

This protocol provides a systematic approach to finding the right conditions for your experiment.

  • Prepare a High-Concentration Stock in Organic Solvent:

    • Weigh out 1-5 mg of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

    • Add pure DMSO to create a 10-20 mM stock solution.

    • If needed, use gentle warming (37°C) and sonication to fully dissolve the compound. Visually inspect to ensure the solution is clear.

    • Store this stock in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[12]

  • Test Solubility in a Co-Solvent System:

    • Prepare a test buffer, for example, PBS (pH 7.4) containing 10% PEG 400.

    • Calculate the volume of your DMSO stock needed for your desired final concentration, ensuring the final DMSO concentration remains low (ideally ≤0.5%).

    • While vortexing the co-solvent buffer, add the DMSO stock dropwise.

    • Visually inspect for any signs of precipitation (cloudiness, particulates) immediately and after 30 minutes.

  • Optimize via pH Adjustment (if the experimental system allows):

    • If co-solvents are not sufficient or desirable, pH modification is the next logical step.[19][20]

    • For Acidic Buffers (pH < 4): Prepare a buffer (e.g., citrate) at the target pH. The compound's primary amine will be protonated, enhancing solubility.

    • For Basic Buffers (pH > 10): Prepare a buffer (e.g., carbonate-bicarbonate) at the target pH. The sulfonamide will be deprotonated, enhancing solubility.

    • Critical Note: Ensure that the altered pH will not affect your biological assay (e.g., cell viability, enzyme activity).

Protocol 2: Method for Conducting a pH-Solubility Profile

This experiment helps to quantitatively determine the compound's solubility at different pH values.

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate the solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantify the supernatant: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the results: Graph the measured solubility (e.g., in µg/mL) versus the pH of each buffer to visualize the pH-solubility profile.

Section 4: Visual Guides & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

TroubleshootingWorkflow start Start: Compound is Insoluble stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock heat_sonicate Apply gentle heat (37°C) and/or sonication check_stock->heat_sonicate No dilute_aq Dilute stock into Aqueous Buffer (pH 7.4) check_stock->dilute_aq Yes heat_sonicate->stock_prep check_aq Does it precipitate? dilute_aq->check_aq success Success: Compound Solubilized check_aq->success No troubleshoot Initiate Troubleshooting check_aq->troubleshoot Yes cosolvent Option 1: Add Co-solvent (5-10% PEG 400, PG) troubleshoot->cosolvent ph_adjust Option 2: Adjust Buffer pH (if experiment allows) troubleshoot->ph_adjust check_cosolvent Still precipitates? cosolvent->check_cosolvent check_ph Still precipitates? ph_adjust->check_ph check_cosolvent->success No combine Combine Co-solvent and pH Adjustment check_cosolvent->combine Yes check_ph->success No check_ph->combine Yes combine->success

Caption: Decision tree for troubleshooting solubility.

pH-Dependent Ionization States

This diagram illustrates how the charge of the molecule changes with pH, explaining its solubility behavior.

Caption: Ionization states at different pH values.

References

  • Wikipedia. Cosolvent. [Link]

  • Kim, Y. H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55.
  • Iga, K., & Ogawa, Y. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical and Pharmaceutical Bulletin, 44(1), 174-178.
  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4261), 296-297.
  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1269-1275.
  • Iga, K., & Ogawa, Y. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Takeda Chemical Industries, Ltd.
  • Fahelelbom, K. M. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 42-49.
  • Pharma Tutor. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor.
  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS.
  • Grote, M., et al. (2006). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Environmental Toxicology and Chemistry, 25(10), 2608-15.
  • Madhavi, B. (2016). solubility enhancement and cosolvency. Slideshare.
  • SNS Courseware.
  • Hamed, R., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 16(5), 1042-1052.
  • Km Chemistry. Properties of Amines, basic character of amines and solubility.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii.
  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-4.
  • Al-Hamdani, Y. A. S., et al. (2008). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Jordan Journal of Pharmaceutical Sciences, 1(1).
  • Fundamentals of Organic Chemistry. CHAPTER 8: AMINES.
  • Liptrot, D. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Km Chemistry. Properties of Amines, basic character of amines and solubility.
  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. [Link]

  • Liptrot, D. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12385-12397.
  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Singh, S., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 62-69.
  • Fuguet, E., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 8(4), 369-386.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4548-4556.
  • Khalid, M., et al. (2019). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 41(3), 488-496.
  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • Davis, M. C., et al. (2005). Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine.
  • Chemical-Suppliers. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This document provides in-depth troubleshooting advice and optimized protocols to help researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This document provides in-depth troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in this specific sulfonamide synthesis.

The formation of a sulfonamide bond between an amine and a sulfonyl chloride is a cornerstone reaction in medicinal chemistry.[1][2] However, the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide presents a unique challenge due to the bifunctional nature of one of the key starting materials, p-phenylenediamine. The primary obstacle is controlling the reaction to favor the desired mono-sulfonated product over the bis-sulfonated side product, which can significantly reduce the yield and complicate purification.

This guide is structured to address the most pressing issues encountered during this synthesis in a practical, question-and-answer format.

Section 1: Synthetic Workflow and Key Challenges

The synthesis proceeds via the nucleophilic attack of the amino group of p-phenylenediamine on the electrophilic sulfur atom of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. A base is typically required to neutralize the HCl generated during the reaction.[1]

Synthetic_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_products Reaction Outcome SM1 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (Electrophile) Reaction Sulfonamide Coupling (Solvent, Base, Temp. Control) SM1->Reaction SM2 p-Phenylenediamine (Nucleophile) SM2->Reaction Product Desired Product: N-(4-aminophenyl)-2,3-dihydro-1,4- benzodioxine-6-sulfonamide Reaction->Product Mono-sulfonylation (Yield Improvement Goal) SideProduct Major Side Product: Bis-sulfonated Diamine Reaction->SideProduct Di-sulfonylation (Yield Loss Pathway)

Caption: Synthetic route to the target sulfonamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor that leads to low yields in this synthesis?

The single most critical factor is the formation of the bis-sulfonated side product, where both amino groups of p-phenylenediamine react with the sulfonyl chloride. This occurs when the concentration of the electrophile (sulfonyl chloride) is too high relative to the nucleophile (diamine). Controlling the stoichiometry and the rate of addition is paramount.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate. You should be able to distinguish the starting diamine, the mono-sulfonated product, and the less polar bis-sulfonated product.

Q3: Which solvent and base combination is recommended?

The choice of solvent and base is crucial for success.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often preferred as they are good at dissolving the reactants but do not interfere with the reaction.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically used.[1] Pyridine can sometimes act as a catalyst as well. Inorganic bases like sodium carbonate can also be used, particularly in biphasic systems.[3]

Section 3: Detailed Troubleshooting Guide

Problem 1: The primary product is the bis-sulfonated diamine, leading to very low yields of the desired mono-sulfonamide.
  • Cause A: Incorrect Stoichiometry. Using a 1:1 molar ratio or an excess of the sulfonyl chloride strongly favors the formation of the bis-sulfonated product.

    • Solution: Employ a significant excess of the p-phenylenediamine (e.g., 3 to 5 molar equivalents). This ensures that the sulfonyl chloride is more likely to encounter an unreacted diamine molecule rather than the already-formed mono-sulfonated product.

  • Cause B: Rapid Addition of Sulfonyl Chloride. Adding the sulfonyl chloride solution all at once creates a high local concentration, promoting the second reaction.

    • Solution: Add the sulfonyl chloride dropwise, very slowly, to the solution of the diamine over a prolonged period (e.g., 1-2 hours) using a dropping funnel. This technique, known as slow addition or high dilution, maintains a low concentration of the electrophile throughout the reaction.

  • Cause C: High Reaction Temperature. Higher temperatures can increase the rate of the second sulfonylation reaction.

    • Solution: Perform the reaction at a reduced temperature. Start the addition at 0 °C (ice bath) and allow the reaction to slowly warm to room temperature after the addition is complete.

Problem 2: My yield is low, and TLC analysis shows a significant amount of unreacted sulfonyl chloride starting material, even after a long reaction time.
  • Cause A: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the unreactive sulfonic acid.[4][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Poor Reactivity of the Amine. While p-phenylenediamine is generally reactive, its nucleophilicity can be reduced if the reaction medium is too acidic.

    • Solution: Ensure at least one equivalent of base is present for every equivalent of sulfonyl chloride to neutralize the generated HCl.[1] Using a slight excess of the base (e.g., 1.1 equivalents) is often beneficial.

Problem 3: The purification of the final product is challenging, with inseparable spots on TLC.
  • Cause A: Similar Polarity of Products. The desired mono-sulfonamide and the starting diamine can have similar polarities, making separation by column chromatography difficult.

    • Solution 1 (Acid-Base Extraction): After the reaction is complete, perform a workup with a dilute acid solution (e.g., 1M HCl). The unreacted p-phenylenediamine and the mono-sulfonated product (which still has a basic amino group) will be protonated and move into the aqueous layer. The non-basic bis-sulfonated product will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and re-extracted with an organic solvent to recover the desired product and the unreacted diamine, now separated from the main side product.

    • Solution 2 (Selective Protection): For more complex cases, consider a synthetic route involving a protected diamine, such as N-Boc-p-phenylenediamine.[6] This allows for a clean reaction at the unprotected amino group, followed by deprotection to yield the final product.

Troubleshooting_Tree Start Low Yield Observed TLC Analyze TLC Plate Start->TLC BisProduct Major Spot is Bis-Sulfonated Product TLC->BisProduct High MW Impurity UnreactedSM Major Spot is Unreacted Starting Material TLC->UnreactedSM Low Conversion PurificationIssue Product is Impure/ Streaking on TLC TLC->PurificationIssue Poor Separation Sol_Stoichiometry Solution: - Use 3-5 eq. of diamine - Slow dropwise addition - Run reaction at 0 °C BisProduct->Sol_Stoichiometry Sol_Hydrolysis Solution: - Use anhydrous solvents - Dry all glassware - Use inert atmosphere (N2) UnreactedSM->Sol_Hydrolysis Sol_Purification Solution: - Perform Acid/Base extraction - Consider using a protected diamine (mono-Boc) PurificationIssue->Sol_Purification

Caption: A decision tree for troubleshooting low yields.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-sulfonated product.

Materials:

  • p-Phenylenediamine (5.0 eq)

  • 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve p-phenylenediamine (5.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred diamine solution over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (3x). This removes excess diamine and pyridine.

    • Combine the acidic aqueous layers and basify to pH ~8 with saturated NaHCO₃ solution.

    • Extract the now basic aqueous layer with DCM (3x).

    • Combine the organic layers from the second extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

ParameterConventional MethodOptimized MethodRationale
Diamine Stoichiometry 1.1 eq5.0 eqFavors mono-sulfonylation by statistical probability.
Addition Method All at onceSlow dropwise over 1-2hMaintains low [electrophile], minimizing bis-sulfonylation.
Temperature Room Temperature0 °C to Room Temp.Reduces the rate of the second, undesired reaction.
Workup Direct ExtractionAcid-Base ExtractionEfficiently removes the major side product and excess starting material before chromatography.

References

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Available from: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available from: [Link]

  • ResearchGate. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available from: [Link]

  • ResearchGate. (2014). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available from: [Link]

  • PubMed. (2022). Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. Available from: [Link]

  • IJNRD. (2019). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. Available from: [Link]

  • Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications. Available from: [Link]

  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • Google Patents. (n.d.). US3839294A - Sulfonation of diamides of meta-phenylenediamine.
  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Available from: [Link]

  • WIPO Patentscope. (n.d.). WO/2005/000785 DIAMINE PURIFICATION METHOD. Available from: [Link]

  • ResearchGate. (2018). Scheme 9.12 Synthesis of the sulfonated diamines by condensation of.... Available from: [Link]

Sources

Optimization

"troubleshooting enzyme inhibition assay with benzodioxane sulfonamides"

An in-depth guide to navigating the complexities of enzyme inhibition assays involving benzodioxane sulfonamides. Introduction: The Challenge and Promise of Benzodioxane Sulfonamides Benzodioxane sulfonamides are a compe...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of enzyme inhibition assays involving benzodioxane sulfonamides.

Introduction: The Challenge and Promise of Benzodioxane Sulfonamides

Benzodioxane sulfonamides are a compelling class of molecules in drug discovery, investigated for their potential to inhibit a wide range of enzymes.[1][2][3][4][5][6] Their unique structural features, however, can present specific challenges in standard biochemical assays. This technical support guide, designed for researchers and drug development professionals, provides a framework for systematically troubleshooting and validating enzyme inhibition data for this compound class. As a Senior Application Scientist, my goal is to blend foundational principles with field-proven insights to ensure your experiments are robust, reproducible, and yield trustworthy results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common questions that form the basis of a solid experimental design.

Q1: What is the typical mechanism of action for sulfonamide-based inhibitors?

While the specific mechanism is always target-dependent, the classical action of sulfonamides is competitive inhibition.[7][8][9] They are often structural analogs of an enzyme's natural substrate, competing for binding at the active site.[7][10][11] For example, antibacterial sulfonamides mimic para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.[7][10][11][12] It is crucial, however, not to assume a mechanism and to determine it experimentally for your specific benzodioxane sulfonamide and enzyme system.

Q2: What are the indispensable controls for any enzyme inhibition assay?

Your assay is only as reliable as its controls. Failure to include proper controls makes it impossible to interpret your results.[13] Every assay plate must include:

  • Positive Control (Uninhibited Reaction): Contains the enzyme, substrate, and buffer (with vehicle, e.g., DMSO), but no inhibitor. This defines the 100% activity or maximum signal window.[13][14][15]

  • Negative Control (Fully Inhibited Reaction): Contains enzyme, substrate, and a known, potent inhibitor for your target enzyme. This helps define the 0% activity or minimum signal window.

  • Blank Control (No Enzyme): Contains the substrate, buffer, and vehicle, but no enzyme. This measures the background signal from the substrate and buffer components, which must be subtracted from all other readings.[13][14]

Q3: Why is the enzyme concentration a critical parameter to control?

The concentration of your enzyme can significantly impact the apparent inhibitor potency (IC50). For potent inhibitors, a phenomenon known as "tight-binding" can occur where the concentration of the inhibitor is not in vast excess of the enzyme's active site concentration.[14][16] In this scenario, a significant fraction of the inhibitor is bound to the enzyme, depleting the free concentration and leading to an IC50 value that is dependent on the enzyme concentration. A key validation step is to check if the IC50 value changes when you vary the enzyme concentration.[14][17]

Section 2: Troubleshooting Common Assay Problems

This section is structured as a practical, question-and-answer guide to specific experimental issues.

Problem Area: Assay Signal & Controls

Q: My dose-response curve is flat, shows poor fitting, or has a very shallow Hill slope. What's wrong?

A poor-quality dose-response curve can stem from multiple sources. A systematic approach is key to diagnosis.

Start Problem: Poor Dose-Response Curve (Flat, Poor Fit, Shallow Slope) Solubility Is the compound soluble in the final assay buffer? Start->Solubility Interference Is the compound interfering with the detection method? Solubility->Interference Yes Solubility_No Address Solubility: - Lower DMSO % - Add detergents (e.g., Triton X-100) - See Protocol 1 Solubility->Solubility_No No Degradation Is the compound or enzyme unstable over the assay time? Interference->Degradation No Interference_Yes Perform Counter-Screen: - Test compound against signal readout without enzyme - See Protocol 2 Interference->Interference_Yes Yes Concentration Are the compound concentrations accurate? Degradation->Concentration No Degradation_Yes Assess Stability: - Pre-incubate compound/enzyme - Shorten assay time Degradation->Degradation_Yes Yes Concentration_No Verify Concentrations: - Check serial dilutions - Use freshly prepared stocks Concentration->Concentration_No No Final Re-run Assay with Validated Parameters Concentration->Final Yes Solubility_No->Final Interference_Yes->Final Degradation_Yes->Final Concentration_No->Final

Caption: Troubleshooting Decision Tree for Poor IC50 Data.

Answer Breakdown:

  • Compound Solubility: This is a primary suspect for sulfonamides, which can have limited aqueous solubility.[18][19] If a compound precipitates in the assay buffer, its effective concentration is unknown and lower than intended, leading to a flat or right-shifted curve. Visual inspection of the assay plate for precipitation is a first step. See Protocol 1 for a systematic solubility check.

  • Assay Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection, creating artificial signal changes. This can lead to either an underestimation or overestimation of inhibition. A counter-screen without the enzyme is essential to rule this out (see Protocol 2 ).[15]

  • Compound or Enzyme Instability: Over the course of the experiment, either the inhibitor or the enzyme may degrade.[20] This can lead to a drifting signal or loss of inhibition over time. Consider reducing incubation times or assessing the stability of each component under assay conditions.

  • Incorrect Concentration Range: The concentrations tested might be too low to see inhibition or so high that the entire curve is on the bottom plateau. A wider range of concentrations, often using half-log dilutions (e.g., 100, 30, 10, 3, 1 µM), is recommended for initial screens.[15]

Q: My IC50 values are highly variable between experiments. What are the likely causes?

IC50 variability undermines confidence in structure-activity relationships (SAR).[21]

  • Inconsistent Assay Conditions: Minor variations in enzyme concentration, substrate concentration, incubation time, temperature, or buffer pH can shift IC50 values.[13][22] This is especially true for competitive inhibitors, where the apparent IC50 is dependent on the substrate concentration.[14][23]

  • DMSO Concentration: The final concentration of DMSO should be kept constant across all wells, including controls.[14] Changes in DMSO percentage can affect both enzyme activity and compound solubility.

  • Stock Solution Integrity: Benzodioxane sulfonamides in DMSO stock may degrade with repeated freeze-thaw cycles or prolonged storage. Use freshly prepared stocks or aliquots that have been stored properly.

  • Pipetting Errors: Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use a dilution scheme that minimizes the propagation of errors.[22]

Problem Area: Compound-Specific Issues

Q: I suspect my benzodioxane sulfonamide is forming aggregates. How can I test for this and mitigate it?

Compound aggregation can lead to non-specific inhibition, a notorious artifact in drug discovery.[17] Aggregates can sequester the enzyme, leading to what appears to be potent inhibition.

  • Test for Aggregation: A simple and effective test is to include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[17] If the compound's inhibitory activity is significantly reduced or abolished in the presence of the detergent, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): If available, DLS is a powerful biophysical technique that can directly detect the presence of aggregates in your compound stock or assay buffer.[17]

  • Mitigation: If aggregation is confirmed, you may need to re-evaluate the compound's suitability or explore formulation strategies, though this is often a sign of a problematic chemical scaffold.

Q: The acidity of the sulfonamide group seems to be affecting my assay. How do I account for pH?

The sulfonamide proton (SO2-NH-R) can be acidic, and its pKa can be influenced by the rest of the molecule's structure.[24] This means the compound's charge state, and thus its solubility and binding properties, can be sensitive to the assay's pH.

  • pH Stability: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • pH Dependence: If you have inconsistent results, consider running the assay at a couple of different pH values (e.g., 7.0, 7.5, 8.0) to see if the IC50 changes significantly. This can provide valuable information about the protonation state required for binding. Studies have shown that pH can significantly affect sulfonamide stability and activity.[25][26]

Section 3: Key Experimental Protocols

Detailed methodologies for crucial validation experiments.

Protocol 1: Assessing Compound Solubility in Assay Buffer

Objective: To determine the maximum soluble concentration of a benzodioxane sulfonamide under final assay conditions.

Methodology:

  • Prepare Supersaturated Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: Serially dilute this stock into your final assay buffer (containing the same percentage of DMSO as your experiment) to create a range of concentrations above and below the expected IC50.

  • Incubate: Incubate these solutions under the same conditions as your enzyme assay (e.g., 30 minutes at room temperature).

  • Centrifuge: Pellet any precipitated compound by centrifuging the samples at high speed (e.g., 14,000 x g for 20 minutes).

  • Measure Supernatant Concentration: Carefully remove the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: The highest concentration at which the measured value matches the nominal value is the limit of solubility. All inhibitor concentrations in your enzyme assay should be kept well below this limit.

Protocol 2: Counter-Screen for Assay Interference

Objective: To identify if the test compound directly affects the assay's detection system.

Methodology (Example for an Absorbance-Based Assay):

  • Plate Setup: In a microplate, set up wells containing the final assay buffer and the same serial dilution of your compound as used in the main experiment.

  • Add Substrate/Product: Add the substrate or the product of the enzymatic reaction to these wells. It is important to test both to see if the compound interferes with the starting material or the final signal.

  • DO NOT ADD ENZYME.

  • Incubate and Read: Incubate the plate for the same duration as your main assay and read the absorbance at the detection wavelength.

  • Analysis: Plot the absorbance against the compound concentration. A flat line indicates no interference. If the signal changes in a concentration-dependent manner, your compound is interfering with the assay readout, and the data from the primary screen is likely invalid.

Protocol 3: Determining the Mechanism of Inhibition (MOI)

Objective: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed.[27][28]

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E E ES ES E + P E:f0->ES:f0 S EI EI E:f0->EI:f0 I ES:f0->E:f0 EI:f0->E:f0 E2 E ES2 ES E + P E2:f0->ES2:f0 S EI2 EI E2:f0->EI2:f0 I ES2:f0->E2:f0 ESI2 ESI ES2:f0->ESI2:f0 I EI2:f0->E2:f0 EI2:f0->ESI2:f0 S ESI2:f0->ES2:f0 ESI2:f0->EI2:f0

Caption: Competitive vs. Non-competitive Inhibition Mechanisms.

Methodology:

  • Determine Substrate Km: First, you must accurately determine the Michaelis constant (Km) for your substrate under the established assay conditions.[23]

  • Experimental Design: Set up a matrix of experiments. You will measure dose-response curves for your inhibitor at several different fixed concentrations of the substrate. A good range is to use substrate concentrations at 0.5x, 1x, 2x, 5x, and 10x the Km value.[14]

  • Data Acquisition: Generate full IC50 curves for the benzodioxane sulfonamide at each of these substrate concentrations.

  • Data Analysis:

    • Competitive Inhibitor: The IC50 value will increase as the substrate concentration increases. This is because the substrate can outcompete the inhibitor for binding to the active site. The Vmax will remain unchanged, but the apparent Km will increase.[28][29]

    • Non-competitive Inhibitor: The IC50 value will not change with substrate concentration. The inhibitor binds to a site other than the active site (an allosteric site) and can bind whether the substrate is present or not. The Vmax will decrease, but the Km will remain unchanged.[27][28][29]

    • Uncompetitive/Mixed Inhibitors: These show more complex behaviors where both Vmax and Km are affected. Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, while mixed inhibitors can bind to both the free enzyme and the ES complex.[27][28]

Section 4: Data Interpretation & Advanced Topics

Table 1: Impact of Inhibition Type on Kinetic Parameters

Inhibition TypeEffect on VmaxEffect on KmIC50 Dependence on [Substrate]
Competitive No changeIncreasesIncreases with increasing [S]
Non-competitive DecreasesNo changeNo change with increasing [S]
Uncompetitive DecreasesDecreasesDecreases with increasing [S]
Mixed DecreasesIncreases or DecreasesVaries

This table provides a quick reference for interpreting the results from your MOI studies.[27][28]

From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 is an operational parameter that is dependent on assay conditions. To determine the intrinsic binding affinity of an inhibitor, or the inhibition constant (Ki), the Cheng-Prusoff equation is used. This is particularly important for competitive inhibitors.

  • For Competitive Inhibition: Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the substrate.

This equation highlights why running assays at a substrate concentration near the Km is crucial.[23] At very high substrate concentrations ([S] >> Km), the IC50 value will be artificially high, masking the true potency of a competitive inhibitor.[14][23]

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Gasiunas, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Wang, Z., et al. (2012). Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. Sensors (Basel). [Link]

  • BioNinja. Enzyme Experiments. BioNinja. [Link]

  • Font, H., et al. (2008). Immunochemical assays for direct sulfonamide antibiotic detection in milk and hair samples using antibody derivatized magnetic nanoparticles. Journal of Agricultural and Food Chemistry. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Imron, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Analytical Chemistry. [Link]

  • De Simone, G., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences. [Link]

  • W. M. Tellinghuisen, J., et al. (2008). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. [Link]

  • LibreTexts Biology. (2024). Control of Enzymatic Activity. Biology LibreTexts. [Link]

  • Cháfer-Pericás, C., et al. (2010). Fast screening immunoassay of sulfonamides in commercial fish samples. Analytical and Bioanalytical Chemistry. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Lee, E. S., et al. (2008). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society. [Link]

  • Liu, K., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Lustig, K., et al. (1993). Generation of group-specific antibodies against sulfonamides. Food and Agricultural Immunology. [Link]

  • Straniero, V., et al. (2018). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules. [Link]

  • Souers, A. J., et al. (2010). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters. [Link]

  • Cui, M., et al. (2020). Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. Environmental Pollution. [Link]

  • Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Jagiella, S., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers (Basel). [Link]

  • Ali, S., et al. (2019). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Shomu's Biology. (2014). Sulfonamides mode of action. YouTube. [Link]

  • Venkatesan, R., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Communications. [Link]

  • Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences. [Link]

  • Angeli, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. International Journal of Molecular Sciences. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]

  • Aday, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Sulfonamides used in the work and their IC50 and CR values relative to... ResearchGate. [Link]

  • George, S., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Tzakos, A. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Chemical Information and Modeling. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. [Link]

  • Längle, S., et al. (2010). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. ResearchGate. [Link]

  • Wikipedia. (n.d.). Antibiotic. Wikipedia. [Link]

  • Bell, P. H., & Roblin, R. O. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental transformations in medicinal chemistry. Here, we move beyond simple protocols to address the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for sulfonamide synthesis?

The most common method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][3] This reaction is a classic example of nucleophilic acyl substitution at the sulfur center.[4] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the stable sulfonamide product and hydrochloric acid (HCl).[4][5]

G cluster_mech General Sulfonamide Synthesis Mechanism R1_amine R¹R²NH (Amine) intermediate Tetrahedral Intermediate R1_amine->intermediate Nucleophilic Attack R_sulfonyl R-SO₂Cl (Sulfonyl Chloride) R_sulfonyl->intermediate plus1 + sulfonamide R-SO₂NR¹R² (Sulfonamide) intermediate->sulfonamide Elimination of Cl⁻ plus2 + hcl HCl plus2->hcl

Caption: Nucleophilic attack of an amine on a sulfonyl chloride.

Q2: Why is the choice of base so critical, and what are the best options?

A base is essential to neutralize the HCl generated during the reaction.[2][6] If left unquenched, the HCl will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction.[6]

The ideal base is a non-nucleophilic organic base that is strong enough to scavenge HCl but will not compete with the reactant amine in attacking the sulfonyl chloride.[7]

  • Pyridine: Often the solvent and base. It's effective but can be difficult to remove during workup.

  • Triethylamine (TEA): A common, cost-effective choice. It is a stronger base than pyridine.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base used for less reactive or sterically hindered amines that require more forcing conditions.[6]

Aqueous bases like NaOH can be used under specific Schotten-Baumann conditions, but this significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material.[7] For most lab-scale syntheses, an anhydrous organic base is preferred.[7]

BasepKa of Conjugate AcidKey Characteristics
Pyridine~5.2Acts as base and solvent; can be a nucleophilic catalyst.
Triethylamine (TEA)~10.7Common, stronger than pyridine, non-nucleophilic.
DBU~13.5Very strong, non-nucleophilic; ideal for hindered substrates.[6]
Q3: What are the most common side reactions to be aware of?

The two most prevalent side reactions are:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and moisture-sensitive. Any water present in the reaction will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[7][8] This is a primary cause of low yields.

  • Bis-sulfonylation of Primary Amines: When using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂-R') still has a proton on the nitrogen. This proton is acidic and can be removed by the base, creating a nucleophilic sulfonamide anion. This anion can then react with a second molecule of sulfonyl chloride to form an undesired bis-sulfonated imide byproduct (R-N(SO₂-R')₂).[7]

Troubleshooting Guide
Problem 1: Consistently Low or No Product Yield

This is the most frequent issue encountered. The root cause can typically be traced to reagent stability or suboptimal reaction conditions.

  • Potential Cause A: Hydrolysis of Sulfonyl Chloride

    • Symptoms: Low yield of the desired sulfonamide and the presence of the corresponding sulfonic acid as a major byproduct, often visible by LC-MS or as a water-soluble impurity during workup.[8]

    • Causality: Sulfonyl chlorides are highly electrophilic and react readily with water, which is a competing nucleophile.[7] This hydrolysis is often faster than the desired reaction with a weakly nucleophilic or sterically hindered amine.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[6][7]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7][8]

      • Reagent Quality: Use a fresh or properly stored sulfonyl chloride. Over time, these reagents will hydrolyze simply from ambient moisture exposure.[7][8]

  • Potential Cause B: Steric Hindrance or Poor Amine Nucleophilicity

    • Symptoms: The reaction stalls with significant starting material remaining, even under anhydrous conditions. This is common with bulky secondary amines (e.g., di-tert-butylamine) or electron-deficient anilines.

    • Causality: Steric bulk around the amine's nitrogen atom physically blocks its approach to the sulfonyl chloride's sulfur atom.[9][10] Additionally, electron-withdrawing groups on the amine reduce the electron density on the nitrogen, making it a weaker nucleophile.

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for sterically demanding substrates.[9] Refluxing in a higher-boiling solvent like acetonitrile or THF may be necessary.

      • Use a Stronger Base: For weakly nucleophilic amines, a stronger base like DBU can facilitate the reaction.[6]

      • Alternative Catalysis: For particularly challenging substrates, consider alternative methods. Indium metal has been shown to effectively catalyze the sulfonylation of hindered amines.[9][11] Similarly, using the more stable but less reactive sulfonyl fluorides with a catalyst like Ca(NTf₂)₂ can be a successful strategy.[12]

G start Low or No Yield Observed check_water Are conditions strictly anhydrous? start->check_water check_sterics Is the amine sterically hindered or electron-deficient? check_water->check_sterics Yes fix_water Implement rigorous anhydrous techniques: - Dry glassware & solvents - Use inert atmosphere check_water->fix_water No fix_sterics Modify reaction conditions: - Increase temperature - Use stronger base (DBU) - Consider alternative catalysts (In, Ca(NTf₂)₂) check_sterics->fix_sterics Yes success Yield Improved check_sterics->success No (Re-evaluate reagent purity) fix_water->success fix_sterics->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of an Unexpected Side Product with Primary Amines
  • Potential Cause: Bis-Sulfonylation

    • Symptoms: In addition to the desired product, a second, less polar spot is observed on TLC, and a higher molecular weight peak is seen in the mass spectrum, corresponding to the addition of a second sulfonyl group.

    • Causality: The N-H proton of the newly formed monosulfonamide is acidic. The base can deprotonate it, forming a sulfonamidate anion which is also nucleophilic and can react with another equivalent of the sulfonyl chloride.[7]

    • Solution:

      • Control Stoichiometry: Add the sulfonyl chloride to a solution containing a slight excess of the primary amine (1.1-1.5 equivalents). This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.[7][8]

      • Slow Addition: Add the sulfonyl chloride dropwise, preferably via a syringe pump, to the amine solution at a low temperature (e.g., 0 °C).[8] This keeps the instantaneous concentration of the sulfonyl chloride low, disfavoring the second reaction.

G RNH2 R-NH₂ (Primary Amine) Product_1 R-NH-SO₂R' (Desired Product) RNH2->Product_1 + R'-SO₂Cl Anion [R-N⁻-SO₂R'] (Sulfonamidate Anion) Product_1->Anion + Base - H-Base⁺ Base Base Side_Product R-N(SO₂R')₂ (Bis-sulfonated Byproduct) Anion->Side_Product + R'-SO₂Cl

Sources

Optimization

"avoiding side products in benzodioxane sulfonamide synthesis"

Technical Support Center: Benzodioxane Sulfonamide Synthesis Welcome to the technical support center for benzodioxane sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzodioxane Sulfonamide Synthesis

Welcome to the technical support center for benzodioxane sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you minimize side product formation, optimize your reaction conditions, and improve overall yield and purity.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues you may encounter. We diagnose the likely cause and provide actionable solutions.

Q1: My TLC/LC-MS shows multiple product spots/peaks. What are these unexpected products and how can I prevent them?

This is the most common issue, typically arising from the chlorosulfonation step. The primary side products are regioisomers and di-substituted benzodioxanes.

Probable Cause 1: Formation of Regioisomers

The 1,4-benzodioxane ring system is activated towards electrophilic aromatic substitution (SEAr).[1] The two ether oxygens are ortho-, para-directing groups.[2] This leads to substitution primarily at the 6-position (para to one oxygen) and the 5-position (ortho to one oxygen). While the 6-sulfonyl chloride is often the desired major product, the 5-sulfonyl chloride isomer can form as a significant side product.

dot

Caption: Regioselectivity in the chlorosulfonation of 1,4-benzodioxane.

Troubleshooting Steps:

  • Temperature Control: Perform the chlorosulfonation at low temperatures (0 °C to 5 °C). Add the 1,4-benzodioxane dropwise to a stirred solution of chlorosulfonic acid, never the other way around.[3] This minimizes the reaction's kinetic energy, enhancing the inherent selectivity for the sterically less hindered 6-position.

  • Solvent Choice: While chlorosulfonic acid is often used as both reagent and solvent,[3][4] using an inert co-solvent like dichloromethane or chloroform at low temperatures can sometimes improve selectivity by better controlling the reaction exotherm.

  • Purification: If isomer formation is unavoidable, careful purification is key. The isomers often have different polarities.

    • Recrystallization: Attempt to find a solvent system that selectively crystallizes the desired isomer.

    • Chromatography: Flash column chromatography on silica gel is typically effective for separating these isomers.

Probable Cause 2: Di-sulfonation The activating nature of the benzodioxane ring can lead to a second sulfonation event, yielding di-sulfonyl chloride byproducts.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of chlorosulfonic acid. While a large excess is sometimes used to drive the reaction, it significantly increases the risk of di-substitution.[3] Start with 2-3 equivalents and optimize from there.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Gradual Addition: As with controlling regioselectivity, slow, controlled addition of the benzodioxane to the acid at low temperature is critical.[5]

ProblemProbable CauseKey Solution
Multiple Spots/Peaks Regioisomer Formation (e.g., 5- vs 6-SO₂Cl)Maintain low temperature (0-5°C) during chlorosulfonation; purify via recrystallization or chromatography.
Di-sulfonationUse minimal excess of chlorosulfonic acid (start with 2-3 eq.); monitor reaction closely and stop upon completion.
Low Final Yield Hydrolysis of Sulfonyl Chloride IntermediatePerform work-up quickly in an ice/water slurry; use anhydrous solvents for the subsequent amination step.[6]
Hydrolysis of Sulfonamide ProductAvoid strongly acidic or basic conditions during work-up and purification if the product is sensitive.
Difficult Purification Oily/Gummy ProductEnsure complete removal of acidic residue (HCl, H₂SO₄) during work-up; triturate with a non-polar solvent.
Q2: My overall yield is very low, especially after the aqueous work-up. Where is my product going?

Low yield is often attributable to the hydrolysis of the reactive sulfonyl chloride intermediate or, less commonly, the final sulfonamide.

Probable Cause: Hydrolysis of the Sulfonyl Chloride

The 1,4-benzodioxane-sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis, converting it to the corresponding sulfonic acid.[7][8] The sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.

dot

Caption: Decision tree for diagnosing low yield issues.

Troubleshooting Steps:

  • Work-up Protocol: The standard procedure involves quenching the reaction mixture by pouring it slowly into a vigorously stirred slurry of crushed ice and water.[3] This serves two purposes: it precipitates the organic sulfonyl chloride and hydrolyzes the excess chlorosulfonic acid.[9]

    • Speed is Crucial: Do not let the precipitated product sit in the acidic aqueous mixture for long. Filter the solid immediately or extract it promptly with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

    • Temperature is Key: Ensure the quench mixture remains cold (< 5 °C) to minimize the rate of hydrolysis of your product.

  • Anhydrous Amination Step: After isolating the sulfonyl chloride, ensure it is thoroughly dried before proceeding to the amination step. Any residual water will hydrolyze it. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (N₂ or Ar).

Frequently Asked Questions (FAQs)

Q1: What are the best practices for the initial chlorosulfonation of 1,4-benzodioxane?

This step sets the stage for the entire synthesis. Success here prevents significant purification challenges later.

Core Principles:

  • Reagent Quality: Use fresh, high-quality chlorosulfonic acid. Over time, it can decompose, affecting its reactivity.[10]

  • Temperature Management: This is the most critical parameter. An ice-water bath is mandatory. The internal temperature of the reaction should be kept below 10 °C, ideally between 0-5 °C, during the addition of the benzodioxane.[3]

  • Controlled Addition: Add the benzodioxane substrate to the chlorosulfonic acid slowly, portion-wise or via an addition funnel. This prevents temperature spikes and localized high concentrations that favor side reactions.[5]

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to maintain homogeneity and uniform temperature.

Q2: Are there alternatives to chlorosulfonic acid?

Chlorosulfonic acid is effective but highly corrosive and can be unselective.[11][12] While it is the most common reagent cited for direct chlorosulfonation, other strategies exist, typically involving a two-step process:

  • Sulfonation then Chlorination: First, sulfonate the benzodioxane ring using a milder agent like concentrated sulfuric acid to produce the sulfonic acid. Then, convert the isolated sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[13] This route can offer better control and avoid the harshness of chlorosulfonic acid.

  • Meerwein Reaction: If starting from an amino-benzodioxane, a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst can yield the sulfonyl chloride.[6] This is useful for accessing isomers that are difficult to obtain via direct sulfonation.

Q3: What are the key parameters for the final sulfonamide coupling step?

This is the reaction between your isolated 1,4-benzodioxane-sulfonyl chloride and the desired amine.

Experimental Protocol: General Procedure for Sulfonamide Formation

  • Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or DMF).[14][15]

  • Addition: Cool the amine solution in an ice bath (0 °C). Dissolve the 1,4-benzodioxane-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.[16]

Choice of Base:

  • Pyridine/Triethylamine: Commonly used in anhydrous organic solvents. They act as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Aqueous Base (e.g., Na₂CO₃, NaOH): Can be used in a biphasic system (e.g., Schotten-Baumann conditions), especially for simple amines.[14][15] However, this increases the risk of sulfonyl chloride hydrolysis and is generally less preferred for sensitive substrates.

References

  • Howbert, J. J., et al. (1986). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry. [Link]

  • Hassan, S., et al. (2015). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Request PDF. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)? [Link]

  • King, J. F., et al. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

  • Bentley, T. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]

  • Request PDF. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Semantic Scholar. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. [Link]

  • Reddit. (2023). More questions about chlorosulfonic acid. r/Chempros. [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]

  • Jackson, R. F. W. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Daukšas, V., et al. (1979). ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN. Chemistry of Heterocyclic Compounds. [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Khan Academy. (2019). introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The information herein is synthesized from established principles of sulfonamide and benzodioxane chemistry, framed within the context of regulatory expectations for forced degradation studies.[1][2][3]

Introduction to the Molecule and its Stability

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a molecule featuring three key structural motifs: a sulfonamide linkage, a 1,4-benzodioxane ring, and a p-aminophenyl group. Each of these moieties contributes to the overall chemical reactivity and potential degradation pathways of the compound. Understanding the lability of these groups under various stress conditions is critical for developing stable pharmaceutical formulations and for identifying potential degradants.

The sulfonamide group is often the most susceptible to degradation, particularly through hydrolysis and photolysis.[4][5][6] The 1,4-benzodioxane ring is generally stable, but cleavage can occur under harsh conditions. The p-aminophenyl group is prone to oxidation, which can lead to colored degradants.

This guide will walk you through the theoretical degradation pathways, provide a robust experimental protocol for a forced degradation study, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Based on the known chemistry of sulfonamides, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[4][5][7]

  • Hydrolytic Degradation: This is a common pathway for sulfonamides, especially under acidic or basic conditions. The primary point of cleavage is the sulfur-nitrogen (S-N) bond of the sulfonamide linkage.[5][6] This would result in the formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid and p-phenylenediamine. Sulfonamides are generally more stable in neutral pH but can degrade at pH extremes.[5]

  • Oxidative Degradation: The primary amine of the p-aminophenyl group is susceptible to oxidation. This can lead to the formation of nitroso, nitro, and other colored polymeric impurities. The reaction can be initiated by peroxide, atmospheric oxygen, or metal ion catalysts.

  • Photodegradation: Sulfonamides can be sensitive to light.[4] Photolytic degradation can also lead to the cleavage of the S-N bond and extrusion of sulfur dioxide (SO2).[4] This can result in the formation of various radical species and subsequent recombination products.

Below is a diagram illustrating the hypothesized primary degradation pathways.

Degradation_Pathways Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) parent N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide hydrolysis_prod1 2,3-dihydro-1,4-benzodioxine- 6-sulfonic acid parent->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 p-phenylenediamine parent->hydrolysis_prod2 S-N Cleavage oxidation_prod1 Oxidized derivatives (nitroso, nitro, etc.) parent->oxidation_prod1 Amine Oxidation photolysis_prod1 SO2 extrusion products parent->photolysis_prod1 SO2 Extrusion photolysis_prod2 S-N bond cleavage products parent->photolysis_prod2 Homolytic Cleavage

Caption: Hypothesized degradation pathways for the title compound.

Q2: How do I design a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3] A well-designed study will expose the drug substance to conditions more severe than accelerated stability testing.[1][3]

Here is a recommended protocol:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the samples at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with water. Keep the sample at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solid drug substance and the solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, typically with UV detection and coupled to a mass spectrometer (LC-MS) for identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation. A degradation of 5-20% is generally considered optimal for the purpose of method validation.[1]

    • Determine the mass balance to ensure all degradation products are accounted for.

    • Characterize the structure of the major degradation products using MS and MS/MS fragmentation data.

The workflow for a forced degradation study is illustrated below:

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_evaluation Data Evaluation start Prepare Drug Substance Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M, 1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M, 1M NaOH, 60°C) start->base oxidation Oxidation (3%, 30% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal analysis Analyze Samples by Stability-Indicating LC-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis degradation Calculate % Degradation analysis->degradation mass_balance Assess Mass Balance analysis->mass_balance characterization Characterize Degradants (MS, MS/MS) analysis->characterization report Generate Stability Profile and Report degradation->report mass_balance->report characterization->report

Caption: Workflow for a typical forced degradation study.

Q3: What analytical techniques are best for identifying the degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for identifying and characterizing degradation products.[4][8]

  • HPLC with UV/Photodiode Array (PDA) Detection: This allows for the separation of the parent drug from its degradation products and provides initial information about the purity of the peaks. A PDA detector can help determine if co-elution is occurring.

  • High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap: This provides accurate mass measurements of the parent drug and its degradants, which is crucial for determining their elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ions of the degradation products, MS/MS provides structural information that is essential for elucidating their chemical structures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Mass Balance (<90% or >110%) 1. Co-elution of degradants with the parent peak. 2. Degradants are not UV active or have a very different response factor. 3. Formation of volatile or insoluble degradants. 4. Adsorption of compounds onto the HPLC column or vials.1. Optimize the HPLC method (gradient, column chemistry, pH of mobile phase) to improve resolution. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 3. Analyze the headspace for volatile compounds (GC-MS) or check for precipitates. 4. Use inert vials and column hardware.
No Degradation Observed Under Stress Conditions 1. The molecule is highly stable under the applied conditions. 2. The concentration of the stressor is too low or the duration/temperature is insufficient.1. This is a valid result, but consider increasing the severity of the stress conditions (e.g., higher temperature, longer duration, stronger acid/base/oxidant) to confirm stability.[1]
Too Much Degradation (>20%) 1. The stress conditions are too harsh. 2. The drug is very labile.1. Reduce the stressor concentration, temperature, or exposure time. Take multiple time points to track the degradation kinetics.[1]
Difficulty in Elucidating Degradant Structure 1. Insufficient signal in the mass spectrometer. 2. Complex fragmentation pattern in MS/MS. 3. Isomeric degradation products that are difficult to distinguish.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Compare the fragmentation pattern with that of the parent drug and known sulfonamide degradation pathways. Use computational tools to predict fragmentation. 3. Use advanced separation techniques (e.g., 2D-LC) or different ionization methods. If possible, synthesize potential degradants as reference standards.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamides in the aquatic environment: kinetics and identification of photoproducts. Environmental science & technology, 37(17), 3833-3840.
  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • Felisiak, K., & Wawrzkiewicz, M. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International journal of molecular sciences, 21(18), 6688.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
  • Felisiak, K., & Wawrzkiewicz, M. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules (Basel, Switzerland), 25(18), 4141.
  • Li, M., et al. (2020). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater.
  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 30(5), 768-785.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • Slideshare. (2016). Analysis of sulfonamides.
  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Felisiak, K., & Wawrzkiewicz, M. (2020).
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
  • Corcoll, N., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Journal of environmental management, 150, 245-252.
  • Sharma, M. C. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Lin, S. T., et al. (1993). Hydrolytic degradation and morphologic study of poly-p-dioxanone.
  • Fluorochem. (n.d.). N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
  • ScienceDirect. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
  • MDPI. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • ResearchGate. (n.d.).
  • Preprints.org. (2023). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane | Request PDF.
  • Chu, C. C. (1985). Hydrolytic degradation of polyglycolic acid: tensile strength and crystallinity study. Journal of Applied Polymer Science, 30(7), 2967-2977.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. As the deman...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. As the demand for this and structurally similar compounds grows in pharmaceutical research, scaling up its synthesis from laboratory to pilot or even commercial scale presents a unique set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a robust, efficient, and safe synthesis.

Our approach is grounded in fundamental chemical principles and practical, field-proven insights. We aim to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions throughout your experimental workflow.

Synthetic Pathway Overview

The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically proceeds via a two-step process. The first step involves the chlorosulfonation of 1,4-benzodioxane to form the key intermediate, 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. This is followed by the condensation of the sulfonyl chloride with p-phenylenediamine to yield the final product.

Synthesis_Pathway 1,4-Benzodioxane 1,4-Benzodioxane Step_1 Chlorosulfonation 1,4-Benzodioxane->Step_1 Chlorosulfonic Acid Intermediate Intermediate Step_1->Intermediate 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride Step_2 Condensation Intermediate->Step_2 p-Phenylenediamine, Base Final_Product Final_Product Step_2->Final_Product N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide

Caption: Synthetic route for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and offering actionable solutions.

Low Yield of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (Intermediate)

Question: My yield of the intermediate sulfonyl chloride is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the chlorosulfonation step are a common challenge, often attributable to several factors:

  • Moisture Sensitivity: Chlorosulfonic acid is extremely reactive and readily hydrolyzes in the presence of moisture to form sulfuric acid and HCl, neither of which will produce the desired sulfonyl chloride.[1] Scaling up can increase the surface area and time exposed to atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Temperature: The chlorosulfonation of aromatic compounds is an exothermic reaction.[2] On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition of the starting material and product.

    • Solution: Implement controlled, slow addition of chlorosulfonic acid to the 1,4-benzodioxane solution. Utilize a jacketed reactor with a reliable cooling system to maintain the optimal reaction temperature. For kilogram-scale reactions, a temperature range of 0-5 °C is often recommended for the addition, followed by a slow warm-up to room temperature.

  • Stoichiometry: An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the starting material. Conversely, a large excess can lead to the formation of di-sulfonated byproducts.

    • Solution: A modest excess of chlorosulfonic acid (typically 1.1 to 1.5 equivalents) is generally sufficient to drive the reaction to completion without promoting excessive side reactions. Precise control of stoichiometry is critical for reproducibility.[3]

Formation of Impurities in the Condensation Step

Question: I am observing significant impurity formation during the reaction of the sulfonyl chloride with p-phenylenediamine. How can I minimize these side products?

Answer:

The primary impurity concern in this step is the formation of the bis-sulfonated product, where two molecules of the sulfonyl chloride react with one molecule of p-phenylenediamine.

  • Stoichiometric Control: The ratio of p-phenylenediamine to the sulfonyl chloride is the most critical factor.

    • Solution: Use a molar excess of p-phenylenediamine (typically 1.5 to 2 equivalents). This ensures that the sulfonyl chloride is more likely to react with a fresh molecule of the diamine rather than the already mono-sulfonated product.

  • Reaction Conditions: The choice of base and solvent can influence the reaction pathway.

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is recommended to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[1] Dichloromethane or tetrahydrofuran are suitable solvents that can dissolve the reactants and are inert under the reaction conditions.[1]

  • Addition Strategy: The method of combining the reactants can impact the local concentrations and, therefore, the product distribution.

    • Solution: A slow, controlled addition of the sulfonyl chloride solution to the solution of p-phenylenediamine and base is highly recommended. This "inverse addition" maintains a high concentration of the diamine throughout the reaction, further disfavoring the formation of the bis-sulfonated byproduct.

Troubleshooting_Condensation cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Impurity_Formation Impurity Formation in Condensation Step Stoichiometry Incorrect Stoichiometry Impurity_Formation->Stoichiometry Reaction_Conditions Suboptimal Reaction Conditions Impurity_Formation->Reaction_Conditions Addition_Method Improper Addition Method Impurity_Formation->Addition_Method Excess_Diamine Use Excess p-Phenylenediamine Stoichiometry->Excess_Diamine Base_Solvent Optimize Base and Solvent Reaction_Conditions->Base_Solvent Inverse_Addition Employ Inverse Addition Addition_Method->Inverse_Addition

Caption: Decision tree for troubleshooting impurity formation.

Product Purification Challenges

Question: I'm having difficulty purifying the final product. What are the best methods for removing unreacted starting materials and byproducts?

Answer:

Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.

  • Work-up Procedure: The initial work-up after the reaction is complete is the first line of defense against impurities.

    • Solution: After the reaction, quench the mixture with water. The desired product is typically a solid. If a base like pyridine was used, an acidic wash (e.g., dilute HCl) will help to remove it. The crude product can then be collected by filtration.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[1]

    • Solution: The choice of solvent is critical. A good recrystallization solvent will dissolve the product at elevated temperatures but sparingly at room temperature, while impurities remain soluble at all temperatures. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1] Conduct small-scale solubility tests to identify the optimal solvent system.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Solution: A solvent system of ethyl acetate and hexanes is a good starting point for eluting the product. The polarity can be adjusted based on TLC analysis of the crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with chlorosulfonic acid, especially at a larger scale?

A1: Chlorosulfonic acid is a highly corrosive and toxic substance that reacts violently with water.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. When scaling up, be particularly mindful of the exothermic nature of its reactions and ensure adequate cooling capacity is available. A quench solution (e.g., a large volume of ice water or a basic solution) should be readily accessible in case of an emergency.

Q2: Can I use an alternative to p-phenylenediamine to avoid the formation of the bis-sulfonated byproduct?

A2: While p-phenylenediamine is the direct precursor for the target molecule, you could consider using a mono-protected derivative, such as N-acetyl-p-phenylenediamine. The acetyl group acts as a protecting group for one of the amino functionalities, preventing the bis-sulfonation.[5] After the sulfonamide formation, the acetyl group can be removed by hydrolysis (e.g., with aqueous HCl) to yield the final product. This adds an extra step to the synthesis but can significantly improve the purity of the condensation product.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the chlorosulfonation and the condensation steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate will indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: My final product is an off-white or colored solid. How can I decolorize it?

A4: The presence of color often indicates minor, highly colored impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. After a short period of gentle boiling, the hot solution should be filtered through a pad of celite to remove the carbon before allowing it to cool and crystallize.

Q5: What are the typical characterization techniques for the final product?

A5: The structure and purity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide should be confirmed using a combination of spectroscopic and analytical techniques. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide.[6]

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the empirical formula.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1,4-Benzodioxane136.1510.0 g0.07341.0
Chlorosulfonic Acid116.529.4 g (5.4 mL)0.08071.1
Dichloromethane (anhydrous)-100 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 1,4-benzodioxane (10.0 g, 0.0734 mol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Slowly add chlorosulfonic acid (9.4 g, 0.0807 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride234.6617.2 g0.07341.0
p-Phenylenediamine108.1411.9 g0.11011.5
Pyridine (anhydrous)79.108.7 g (8.9 mL)0.11011.5
Dichloromethane (anhydrous)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask, add p-phenylenediamine (11.9 g, 0.1101 mol), anhydrous pyridine (8.7 g, 0.1101 mol), and anhydrous dichloromethane (100 mL). Stir until all solids dissolve.

  • In a separate flask, dissolve the crude 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (17.2 g, 0.0734 mol) in anhydrous dichloromethane (100 mL).

  • Add the sulfonyl chloride solution dropwise to the p-phenylenediamine solution over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL) to remove excess pyridine and p-phenylenediamine.

  • Wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a crystalline solid.

References

  • Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Dodd, D. S., & Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 278-306). The Royal Society of Chemistry.
  • Industrial & Engineering Chemistry Research. (2024). Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. Retrieved from [Link]

  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and Other Sulfonamide Inhibitors for Researchers and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a vast and diverse class of therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a vast and diverse class of therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory drugs.[1] This guide provides an in-depth comparison of a specific sulfonamide derivative, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, with other prominent sulfonamide inhibitors. By examining their mechanisms of action, target selectivity, and the experimental data that underpins their activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and discovery efforts.

While specific experimental data for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not extensively available in the public domain, we can infer its likely biological activity based on the evaluation of structurally analogous compounds. Recent studies on N-aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides have identified them as promising inhibitors of lipoxygenase (LOX), a key enzyme in the inflammatory cascade.[4][5] This guide will, therefore, focus on a comparative analysis within the context of lipoxygenase inhibition, while also drawing parallels and distinctions with sulfonamide inhibitors of other major enzyme classes, namely carbonic anhydrases and dihydrofolate reductase.

The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The versatility of the sulfonamide moiety (R-SO₂NHR') lies in its ability to act as a structural mimic of p-aminobenzoic acid (PABA), enabling it to competitively inhibit enzymes involved in folic acid synthesis in bacteria.[1] This foundational discovery paved the way for the development of a wide array of sulfonamide-based drugs targeting various enzymes critical to different pathological processes.

Unveiling the Potential of 1,4-Benzodioxane Sulfonamides as Lipoxygenase Inhibitors

Recent synthetic and biological evaluation studies have shed light on the potential of sulfonamides derived from 1,4-benzodioxane-6-amine as potent enzyme inhibitors. A study focused on a series of N-substituted derivatives of 1,4-benzodioxane-6-amine revealed that these compounds were effective inhibitors of lipoxygenase (LOX).[2] Another investigation into N-aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides further corroborated these findings, with several derivatives exhibiting good activity against LOX.[4][5]

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators that drive inflammatory responses.[3] The inhibition of LOX is, therefore, a significant therapeutic strategy for the development of anti-inflammatory drugs.[3] The emergence of the 1,4-benzodioxane sulfonamide scaffold as a potential LOX inhibitor opens up new avenues for the design of novel anti-inflammatory agents.

Below is a diagram illustrating the general synthetic scheme for N-aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides.

G cluster_synthesis General Synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides start 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride (1) parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide (3a-e) start->parent Reaction with aryl amines amine Aryl amines (2a-e) amine->parent n_benzyl N-benzyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide (6a-e) parent->n_benzyl Reaction with benzyl chloride n_ethyl N-ethyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide (7a-e) parent->n_ethyl Reaction with ethyl iodide benzyl Benzyl chloride (4) benzyl->n_benzyl ethyl Ethyl iodide (5) ethyl->n_ethyl

Caption: General synthetic route for N-aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides.[4][5]

Comparative Analysis with Other Sulfonamide Inhibitor Classes

To fully appreciate the potential of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its analogs, it is essential to compare them with other well-established classes of sulfonamide inhibitors.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] CA inhibitors are used as diuretics, antiglaucoma agents, and for the management of epilepsy.

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and disrupting the catalytic cycle.

G cluster_ca_inhibition Carbonic Anhydrase Inhibition by Sulfonamides CA Carbonic Anhydrase (with Zn2+ in active site) Binding Coordination of Sulfonamide to Zn2+ CA->Binding Sulfonamide Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide->Binding Inhibition Inhibition of CO2 Hydration Binding->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Data: The following table presents the inhibitory activity (Ki) of various sulfonamides against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide25012255.7[4]
Methazolamide5014255.7[4]
Dorzolamide10003.5544.5[4]
Brinzolamide30003.1435.2[4]
Benzolamide 300.3380.8[4]

Lower Ki values indicate stronger inhibition.

Dihydrofolate Reductase Inhibitors

While the primary antibacterial action of sulfonamides is through the inhibition of dihydropteroate synthase, some sulfonamide derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), another key enzyme in the folate biosynthesis pathway. DHFR inhibitors are used as antimicrobial and anticancer agents.

Mechanism of Action: DHFR inhibitors typically mimic the structure of dihydrofolate and bind to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis.

G cluster_dhfr_inhibition Dihydrofolate Reductase Inhibition DHFR Dihydrofolate Reductase Binding Competitive Binding to Active Site DHFR->Binding DHF Dihydrofolate (Substrate) DHF->Binding Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->Binding Inhibition Inhibition of DHF Reduction to THF Binding->Inhibition

Caption: Mechanism of dihydrofolate reductase inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key enzymatic assays are provided below.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the inhibitory activity of compounds against lipoxygenase.[3]

Materials:

  • Lipoxygenase enzyme (e.g., soybean lipoxygenase)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (e.g., N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

  • Reference inhibitor (e.g., Quercetin)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the borate buffer, enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a specified period (e.g., 5 minutes).

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for a set duration (e.g., 5 minutes) using the spectrophotometer. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This protocol outlines a colorimetric assay to measure the inhibition of carbonic anhydrase.

Materials:

  • Carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-HCl buffer (pH 7.6)

  • Test compound

  • Reference inhibitor (e.g., Acetazolamide)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, CA enzyme solution, and the test compound or reference inhibitor.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the pNPA substrate.

  • Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of the yellow p-nitrophenolate product.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and the IC₅₀ value for the test compound.

Dihydrofolate Reductase Inhibition Assay (Spectrophotometric Method)

This protocol details a method to assess the inhibitory effect of compounds on dihydrofolate reductase.

Materials:

  • Dihydrofolate reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF) as the substrate

  • NADPH as a cofactor

  • Potassium phosphate buffer (pH 7.5)

  • Test compound

  • Reference inhibitor (e.g., Methotrexate)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a cuvette, combine the potassium phosphate buffer, NADPH, DHFR enzyme, and the test compound.

  • Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.

  • Start the reaction by adding the DHF substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition and the IC₅₀ value.

Conclusion and Future Directions

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. While direct experimental evidence for the biological activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is currently limited, the available data on structurally related 1,4-benzodioxane sulfonamides strongly suggests its potential as a lipoxygenase inhibitor.[2][4][5] This positions it as a promising candidate for the development of novel anti-inflammatory drugs.

Further research should focus on the synthesis and comprehensive biological evaluation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to confirm its activity and selectivity against lipoxygenase. Comparative studies against other known LOX inhibitors and a broader panel of enzymes will be crucial to fully elucidate its therapeutic potential and mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of diverse sulfonamide derivatives is a testament to the enduring power of this chemical motif in the ongoing quest for new and improved medicines.

References

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. PubMed. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. [Link]

  • Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. PubMed. [Link]

  • Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors. MDPI. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed. [Link]

  • The novel gamma secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) reduces amyloid plaque deposition without evidence of notch-related pathology in the Tg2576 mouse. PubMed. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. [Link]

  • Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. PubMed. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PubMed Central. [Link]

  • Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines. PubMed. [Link]

  • Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors. PubMed. [Link]

  • Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. National Institutes of Health. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

  • Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. PubMed Central. [Link]

  • Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Benzodioxane Sulfonamide Analogs

In the landscape of modern drug discovery, the benzodioxane sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzodioxane sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparison of the efficacy of various benzodioxane sulfonamide analogs, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. Our focus will be on the structure-activity relationships (SAR) that govern their therapeutic potential, with a deep dive into their synthesis, enzyme inhibition, and antimicrobial properties.

Introduction: The Significance of the Benzodioxane Sulfonamide Moiety

The fusion of a 1,4-benzodioxane ring system with a sulfonamide functional group creates a unique chemical entity with a broad spectrum of pharmacological activities.[1][2] The 1,4-benzodioxane moiety is found in various biologically active natural products and synthetic compounds, contributing to interactions with a range of biological targets.[2][3] The sulfonamide group, a well-established pharmacophore, imparts crucial physicochemical properties and hydrogen bonding capabilities, essential for drug-receptor interactions.[1] This combination has led to the development of analogs with promising activities, including enzyme inhibition and antimicrobial effects.[4][5]

Synthesis of Benzodioxane Sulfonamide Analogs: A Generalized Workflow

The synthesis of N-aryl-2,3-dihydrobenzo[4][5]dioxine-6-sulfonamides and their derivatives typically follows a multi-step sequence. The general approach involves the reaction of 2,3-dihydrobenzo[4][5]dioxine-6-sulfonyl chloride with various aryl amines to yield the parent sulfonamides.[5] Subsequent N-substitution with alkyl or benzyl halides allows for the generation of a diverse library of analogs.[1][5]

SynthesisWorkflow cluster_0 Step 1: Formation of Parent Sulfonamide cluster_1 Step 2: N-Substitution A 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride C Parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides (3a-e) A->C Reaction B Aryl Amines B->C D Parent Sulfonamides (3a-e) F N-substituted Derivatives (6a-e, 7a-e) D->F Reaction in presence of a base (e.g., LiH, NaH) E Alkyl/Benzyl Halides (e.g., Benzyl Chloride, Ethyl Iodide) E->F

Caption: Generalized synthetic workflow for benzodioxane sulfonamide analogs.

Experimental Protocol: General Synthesis of N-aryl-2,3-dihydrobenzo[4][5]dioxine-6-sulfonamides
  • Reaction Setup: Suspend various substituted aryl amines (1 mmol) in 50 mL of water in a round-bottom flask.

  • pH Adjustment: Maintain the pH of the solution between 9.0 and 10.0 by adding an aqueous solution of sodium carbonate at room temperature.[2]

  • Addition of Sulfonyl Chloride: Slowly add 2,3-dihydrobenzo[4][5]dioxine-6-sulfonyl chloride (1 mmol) to the reaction mixture over 10-15 minutes with constant stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion, adjust the pH to 2.0 by the slow addition of concentrated HCl to precipitate the product.[2]

  • Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain the crude product. Further purification can be achieved by recrystallization.

Comparative Efficacy: Enzyme Inhibition

A significant area of investigation for benzodioxane sulfonamide analogs is their potential as enzyme inhibitors. Studies have focused on their activity against cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and lipoxygenase (LOX).

Cholinesterase Inhibition

Several synthesized benzodioxane sulfonamide derivatives have demonstrated moderate inhibitory activity against both AChE and BChE.[4][5][6] This is a noteworthy finding for the potential development of therapeutic agents for neurodegenerative diseases where cholinesterase inhibition is a key therapeutic strategy.

Lipoxygenase (LOX) Inhibition

More promisingly, many of these analogs have exhibited significant inhibitory activity against lipoxygenase.[1][4][5][6] LOX enzymes are involved in the inflammatory cascade, making their inhibitors potential candidates for anti-inflammatory drugs. The interaction between the inhibitors and the target enzymes has been further elucidated through computational docking studies, which correlate with the experimental results.[1]

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the enzyme inhibition data for a selection of parent sulfonamides (3a-e) and their N-substituted derivatives (6a-e, 7a-e). The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC₅₀ (µM) ± SEM
Parent Sulfonamides
3aAChEModerately Active
BChEModerately Active
LOXGood Activity
3bAChEModerately Active
BChEModerately Active
LOXGood Activity
3cAChEModerately Active
BChEModerately Active
LOXGood Activity
3eAChEModerately Active
BChEModerately Active
LOXGood Activity
N-Substituted Derivatives
6aLOXPromisingly Good Activity
7aLOXPromisingly Good Activity
7bLOXPromisingly Good Activity
7cLOXPromisingly Good Activity

Note: Specific IC₅₀ values were not consistently provided in the search results, hence the descriptive representation of activity. For precise quantitative comparisons, referring to the primary literature is recommended.

EnzymeInhibition Analogs Benzodioxane Sulfonamide Analogs AChE Acetylcholinesterase (AChE) Analogs->AChE Moderate Inhibition BChE Butyrylcholinesterase (BChE) Analogs->BChE Moderate Inhibition LOX Lipoxygenase (LOX) Analogs->LOX Good to Promising Inhibition Neurodegenerative Potential Therapeutic Target for Neurodegenerative Diseases AChE->Neurodegenerative BChE->Neurodegenerative AntiInflammatory Potential Therapeutic Target for Inflammatory Conditions LOX->AntiInflammatory

Caption: Target enzymes and therapeutic potential of benzodioxane sulfonamide analogs.

Comparative Efficacy: Antimicrobial Activity

In addition to enzyme inhibition, benzodioxane sulfonamide analogs have been evaluated for their antimicrobial properties against a panel of bacterial and fungal species.

Antibacterial and Antifungal Activity

Studies have shown that both parent sulfonamides and their N-substituted derivatives exhibit a range of antimicrobial activities.[4][5] For instance, among the parent sulfonamides, compounds 3a, 3b, 3c, and 3e showed proficient antimicrobial activities.[4][7] From the N-substituted derivatives, compounds 6a, 6c, 7a, 7b, and 7c were found to be active against selected bacterial and fungal species.[4][7]

Structure-Activity Relationship (SAR) Insights

The variation in antimicrobial efficacy across the different analogs highlights the importance of the substitution pattern on the aryl ring and the nature of the substituent on the sulfonamide nitrogen. This underscores the potential for fine-tuning the molecular structure to optimize antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity

The following table presents a summary of the antimicrobial activity for selected compounds against representative bacterial and fungal strains. The data is presented as the zone of inhibition in millimeters.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus flavus
Parent Sulfonamides
3a++++++++
3b+++++++++++++
3c++++++++
3e++++++++
N-Substituted Derivatives
6a++++++++++++
6c++++++++
7a+++++++++++++
7b+++++++++++++
7c+++++++++++++

Key: + (low activity), ++ (moderate activity), +++ (high activity). This is a qualitative representation based on the descriptive terms used in the source materials.

Hemolytic Activity: A Measure of Therapeutic Utility

To assess their potential for safe therapeutic application, the hemolytic activity of these compounds was also investigated.[4][7] A low hemolytic activity is a desirable characteristic for any compound intended for systemic use. While detailed quantitative data is not available in the provided search results, the mention of this assay indicates a crucial step in the preclinical evaluation of these analogs. One study found a particular methanesulfonamide derivative (5g) to be the least toxic in the series, suggesting its potential as a safe therapeutic agent.[8]

Conclusion and Future Directions

The comparative analysis of benzodioxane sulfonamide analogs reveals a class of compounds with significant and tunable biological activities. Their efficacy as inhibitors of lipoxygenase and as antimicrobial agents makes them promising candidates for further drug development. The established synthetic routes allow for the generation of diverse libraries, and the initial structure-activity relationship studies provide a rational basis for the design of more potent and selective analogs.

Future research should focus on obtaining more precise quantitative data (e.g., IC₅₀ and MIC values) for a wider range of analogs to build more robust SAR models. Further investigation into their mechanisms of action at a molecular level, along with comprehensive in vivo efficacy and toxicity studies, will be critical in translating the therapeutic potential of these versatile compounds from the laboratory to the clinic.

References

  • Rehman, A. U., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Molecules, 24(11), 2118. [Link]

  • Chaudhry, F., et al. (2015). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 37(3), 568-577. [Link]

  • Rehman, A. U., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Aberystwyth University. [Link]

  • Rehman, A. U., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-191. [Link]

  • Rehman, A. U., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Rehman, A. U., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Semantic Scholar. [Link]

  • Various Authors. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Yousaf, M., et al. (2014). Synthesis of Some 1,4-Benzodioxane Containing Methanesulfonamides and Their Hemolytic Study on Human Blood. Journal of the Chemical Society of Pakistan, 36(5), 902-907. [Link]

  • Various Authors. (2015). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]

  • Cacciari, B., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]

  • Cacciari, B., et al. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 32(11), 2544-9. [Link]

  • Khan, I., et al. (2023). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ResearchGate. [Link]

  • Cacciari, B., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Artola, M., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(16), 4995. [Link]

  • Cacciari, B., & Padrini, R. (2017). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Future Medicinal Chemistry, 9(12), 1395-1412. [Link]

  • Artola, M., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17316. [Link]

  • Rehman, A. U., et al. (2018). View of Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry. [Link]

Sources

Validation

A Comparative Guide to Validating N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Activity in a Novel In Vivo Model of Angiogenesis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in a new, robust in v...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in a new, robust in vivo model. We will delve into the scientific rationale for model selection, present a detailed comparative analysis against a known standard, and provide actionable, step-by-step protocols to ensure experimental integrity and reproducibility.

Introduction: The Therapeutic Potential of Novel Sulfonamides

Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is a novel derivative that holds promise for therapeutic intervention. Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy, particularly through the inhibition of pathways like VEGFR-2, which is crucial for angiogenesis.[3] Furthermore, the benzodioxine moiety is a structural feature present in compounds with various pharmacological activities.[4][5]

The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] However, the therapeutic applications of novel sulfonamides extend far beyond their antimicrobial origins, with many derivatives being explored for their anticancer, anti-inflammatory, and antiviral activities.[7][8] Given the diverse potential of this chemical scaffold, rigorous validation of its activity in relevant disease models is paramount for advancing preclinical development.[9][10]

Rationale for a New In Vivo Model: Beyond Traditional Cytotoxicity Assays

While initial in vitro screening, such as cytotoxicity assays, provides valuable preliminary data, these methods often fail to recapitulate the complex microenvironment of a living organism.[7] To truly understand the therapeutic potential of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, particularly its potential anti-angiogenic effects, a transition to a well-characterized in vivo model is essential.[11]

This guide proposes the use of a Matrigel plug angiogenesis assay in a murine model. This model offers several advantages over traditional tumor xenograft models for the initial validation of anti-angiogenic activity:

  • ** rapidity and cost-effectiveness:** It provides a quicker and more economical assessment of angiogenesis compared to long-term tumor growth studies.

  • ** focused endpoint:** The primary readout is the extent of vascularization within the Matrigel plug, providing a direct measure of angiogenic activity.

  • ** mechanistic insight:** This model allows for the specific evaluation of a compound's effect on blood vessel formation, a key process in tumor growth and metastasis.

Comparative Framework: Establishing a Benchmark for Activity

To provide a meaningful assessment of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide's activity, a direct comparison with a well-established anti-angiogenic agent is crucial. For this purpose, we will use Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor known to inhibit VEGFR-2.

Comparative Data Summary

The following table outlines the expected comparative data points between N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and Sunitinib in the proposed in vivo model.

ParameterN-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamideSunitinib (Reference Compound)Vehicle Control
Hemoglobin Content (µ g/plug ) Expected dose-dependent reductionSignificant reductionBaseline
CD31 Staining (Vessel Density, % area) Expected dose-dependent reductionSignificant reductionBaseline
In Vivo Toxicity (Body Weight Change, %) MinimalModerateNo significant change

Experimental Design and Protocols

Adherence to rigorous and well-documented protocols is fundamental to the integrity of any preclinical study.[12][13] The following sections detail the step-by-step methodologies for the in vivo validation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Experimental Workflow

The overall experimental workflow is designed to be logical and sequential, ensuring the generation of robust and interpretable data.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase compound_prep Compound Formulation matrigel_injection Matrigel Plug Injection compound_prep->matrigel_injection animal_acclimatization Animal Acclimatization animal_acclimatization->matrigel_injection treatment_administration Treatment Administration matrigel_injection->treatment_administration daily_monitoring Daily Monitoring treatment_administration->daily_monitoring plug_excision Plug Excision & Hemoglobin Assay daily_monitoring->plug_excision histology Histological Analysis (CD31) plug_excision->histology data_analysis Data Analysis & Comparison histology->data_analysis

Caption: Experimental workflow for in vivo validation.

Detailed Protocol: In Vivo Matrigel Plug Angiogenesis Assay

Materials:

  • N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Sunitinib

  • Growth Factor Reduced Matrigel

  • Fibroblast Growth Factor-2 (FGF-2)

  • Heparin

  • 8-10 week old C57BL/6 mice

  • Sterile PBS

  • Anesthesia (e.g., Isoflurane)

  • Drabkin's Reagent

  • Hemoglobin Standard

  • CD31 Antibody

  • Secondary Antibody and Detection System

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Compound Preparation:

    • Prepare a stock solution of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Prepare a stock solution of Sunitinib in a similar vehicle.

    • Prepare working solutions for daily administration.

  • Matrigel Preparation:

    • Thaw Growth Factor Reduced Matrigel on ice overnight.

    • On the day of injection, mix Matrigel with FGF-2 (final concentration 150 ng/mL) and Heparin (final concentration 10 units/mL). Keep on ice.

  • Matrigel Injection:

    • Anesthetize mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (Vehicle, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide at various doses, Sunitinib).

    • Administer the appropriate treatment daily via oral gavage or intraperitoneal injection for 7-10 days.

  • Monitoring:

    • Monitor animal health and body weight daily.

  • Plug Excision and Analysis:

    • At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.

    • For the hemoglobin assay, homogenize a portion of each plug in distilled water and use Drabkin's reagent to measure hemoglobin content, indicative of blood vessel formation.

    • For histological analysis, fix the remaining portion of the plug in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform immunohistochemical staining for CD31 to visualize endothelial cells and quantify vessel density.

Signaling Pathway Context

Understanding the potential mechanism of action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide requires an appreciation of the key signaling pathways involved in angiogenesis. The VEGFR-2 pathway is a primary driver of this process.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide's anti-angiogenic activity. By employing a well-defined model and a relevant comparator, researchers can generate high-quality, reproducible data to support further preclinical and clinical development. Future studies should aim to elucidate the specific molecular targets of this compound and explore its efficacy in more complex orthotopic tumor models.

References

  • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451.
  • Kim, H. J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
  • ResearchGate. (2025). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology.
  • Unknown. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • VelSafe. (2025). Quick Tips for Complying with In Vivo Bioequivalence Program Requirements.
  • PubMed Central. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.
  • NIH. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.
  • Santa Cruz Biotechnology. (n.d.). N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
  • ResearchGate. (n.d.). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine.
  • IJNRD. (2025). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • Fluorochem. (n.d.). N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
  • NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • NIH. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens.
  • PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • ResearchGate. (2021). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N- (un/substituted-phenyl)acetamides. Retrieved from

  • Unknown. (n.d.). SULPHONAMIDES.
  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?.
  • PubMed. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • NIH. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties.
  • AMERICAN ELEMENTS®. (n.d.). Benzodioxans.
  • PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the novel sulfonamide-containing compound, N-(4-aminophenyl)-2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the novel sulfonamide-containing compound, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Given the well-documented potential for cross-reactivity within the sulfonamide class of drugs, a thorough and objective assessment against alternative compounds is paramount for preclinical development. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to build a comprehensive selectivity profile.

Introduction: The Significance of Cross-Reactivity Profiling for Novel Sulfonamides

Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, ranging from antibacterial to anti-inflammatory and diuretic effects.[1][2] The therapeutic action of classical sulfonamide antibiotics stems from their ability to competitively inhibit dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, the sulfonamide functional group is also present in a variety of non-antibiotic drugs, leading to concerns about potential cross-reactivity in patients with known sulfa allergies.[3][4][5]

The compound of interest, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, possesses key structural features that warrant a rigorous investigation of its selectivity. The presence of the sulfonamide moiety linked to a benzodioxane ring and an aminophenyl group suggests the potential for interactions with multiple biological targets. Therefore, a systematic evaluation of its activity against a panel of known sulfonamide targets is essential to de-risk its development and understand its therapeutic potential.

This guide will compare the hypothetical performance of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with a curated set of established drugs:

  • Sulfamethoxazole: A widely used sulfonamide antibiotic.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide group.

  • Acetazolamide: A carbonic anhydrase inhibitor.

  • A generic FtsZ inhibitor: Representing a class of bacterial cell division inhibitors that some benzamide derivatives target.[6]

Understanding the Structural Basis for Potential Cross-Reactivity

The potential for cross-reactivity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is rooted in its molecular structure. The key pharmacophores and their potential interactions are outlined below:

  • Sulfonamide Moiety (-SO₂NH₂): This functional group is the primary anchor for binding to the active sites of various enzymes, including DHPS, carbonic anhydrases, and COX enzymes.[1][7]

  • 4-Aminophenyl Group: The presence of an arylamine group is a critical structural feature in many sulfonamide antibiotics and has been implicated in hypersensitivity reactions.[3][5] Its potential for metabolic activation to reactive intermediates necessitates careful toxicological evaluation.

  • 2,3-Dihydro-1,4-benzodioxine Ring: This heterocyclic system can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may contribute to binding to specific targets. Derivatives of 1,4-benzodioxane have been explored for various biological activities, including as enzyme inhibitors.[6][8]

The following diagram illustrates the key structural components of the molecule:

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Sulfonamide Moiety Sulfonamide Moiety N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide->Sulfonamide Moiety Potential for broad enzyme inhibition 4-Aminophenyl Group 4-Aminophenyl Group N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide->4-Aminophenyl Group Potential for hypersensitivity 1,4-Benzodioxine Ring 1,4-Benzodioxine Ring N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide->1,4-Benzodioxine Ring Modulates physicochemical properties

Caption: Key structural features of the target compound.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is recommended to comprehensively assess the cross-reactivity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The proposed experimental workflow is depicted below:

workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Primary Target Assay Primary Target Assay Enzyme Panel Screening Enzyme Panel Screening Primary Target Assay->Enzyme Panel Screening Broaden Scope Receptor Binding Assays Receptor Binding Assays Enzyme Panel Screening->Receptor Binding Assays Further Off-Targeting Cell-Based Functional Assays Cell-Based Functional Assays Receptor Binding Assays->Cell-Based Functional Assays Confirm Cellular Activity Efficacy Studies Efficacy Studies Cell-Based Functional Assays->Efficacy Studies Transition to In Vivo Pharmacokinetic Profiling Pharmacokinetic Profiling Efficacy Studies->Pharmacokinetic Profiling Understand Exposure Toxicology Assessment Toxicology Assessment Pharmacokinetic Profiling->Toxicology Assessment Safety Evaluation

Caption: Proposed experimental workflow for cross-reactivity assessment.

In Vitro Assays

The initial step is to determine the primary biological target of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Based on its structure, a logical starting point is to assess its antibacterial activity and inhibition of dihydropteroate synthetase (DHPS). Subsequently, a broad panel of enzymes known to be inhibited by sulfonamides should be screened.

Table 1: Hypothetical Comparative IC₅₀ Values for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and Reference Compounds

Target EnzymeN-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (IC₅₀, µM)Sulfamethoxazole (IC₅₀, µM)Celecoxib (IC₅₀, µM)Acetazolamide (IC₅₀, µM)FtsZ Inhibitor (IC₅₀, µM)
Dihydropteroate Synthetase (bacterial)0.51.2>100>100>100
Carbonic Anhydrase II (human)15>100500.01>100
Carbonic Anhydrase IX (human)5>100250.02>100
Cyclooxygenase-1 (human)20>10015>100>100
Cyclooxygenase-2 (human)2>1000.05>100>100
FtsZ Polymerization (bacterial)8>100>100>1000.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

This protocol describes a colorimetric assay to determine the IC₅₀ value of a test compound against human Carbonic Anhydrase II (CAII).

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

  • Test compound (N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide) and reference inhibitor (Acetazolamide) dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in Tris-HCl buffer. The final DMSO concentration should not exceed 1%.

  • Add 180 µL of Tris-HCl buffer to each well of a 96-well plate.

  • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. Include wells with buffer and DMSO as controls.

  • Add 10 µL of a 1 µg/mL solution of human Carbonic Anhydrase II to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM pNPA to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming the biological activity of the compound in a more physiological context and for assessing its potential cytotoxicity.

Table 2: Hypothetical Comparative Data from Cell-Based Assays

AssayN-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamideSulfamethoxazoleCelecoxibAcetazolamideFtsZ Inhibitor
Antibacterial Activity (MIC, µg/mL)
E. coli24>128>1280.5
S. aureus48>128>1281
Prostaglandin E₂ Production (IC₅₀, µM)
LPS-stimulated macrophages5>1000.1>100>100
Cytotoxicity (CC₅₀, µM)
HEK293 cells>50>10025>100>50
HepG2 cells45>10020>100>50

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential for adverse effects.

Efficacy Models
  • Bacterial Infection Models: For assessing antibacterial efficacy, murine models of systemic or localized infections with relevant bacterial strains (e.g., E. coli, S. aureus) can be employed.

  • Inflammation Models: To evaluate anti-inflammatory activity, models such as the carrageenan-induced paw edema model in rats can be utilized.

Pharmacokinetic and Toxicological Profiling
  • Pharmacokinetics: Determine key parameters such as bioavailability, half-life, and tissue distribution in a relevant animal model (e.g., rats, mice).

  • Toxicology: Conduct acute and repeated-dose toxicity studies to identify potential target organs of toxicity and to establish a safety margin. Particular attention should be paid to any signs of hypersensitivity reactions.

Conclusion and Future Directions

The comprehensive evaluation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as outlined in this guide is essential for a thorough understanding of its therapeutic potential and safety profile. The hypothetical data presented suggests that this compound may exhibit potent antibacterial activity with some off-target effects on COX-2 and carbonic anhydrases. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of more selective and potent drug candidates. A careful assessment of its potential to induce hypersensitivity reactions, given the presence of the 4-aminophenyl group, is of utmost importance.

By following a systematic and rigorous approach to cross-reactivity profiling, researchers can make informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Cleveland Clinic Journal of Medicine. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

  • SULPHONAMIDES. SlideShare. [Link]

  • Sulfonamide Cross-Reactivity: Fact or Fiction? ResearchGate. [Link]

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. PubMed. [Link]

  • Sulfonamide Allergies. PubMed Central. [Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. PubMed Central. [Link]

  • (1E,4E)-1-(4-Aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-Iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. NCBI. [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. PubMed Central. [Link]

  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. PubMed. [Link]

  • 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. PubChem. [Link]

Sources

Validation

A Comparative Guide to Confirming the Binding Site of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

This guide provides a comprehensive comparison of experimental and computational methodologies for confirming the binding site of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. As researchers and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational methodologies for confirming the binding site of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. As researchers and drug development professionals, the precise identification of a compound's binding site is paramount for understanding its mechanism of action, optimizing its efficacy, and ensuring its specificity. This document offers an in-depth analysis of various techniques, grounded in scientific integrity and practical expertise, to guide your experimental design.

The core chemical structure of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features a sulfonamide group, a well-established pharmacophore known to interact with various biological targets.[1] Notably, sulfonamides are classic zinc-binding motifs in inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[2][3] Therefore, for the purpose of this illustrative guide, we will consider a human carbonic anhydrase isozyme (hCA) as a plausible putative target to frame our experimental comparisons.

I. Biophysical Approaches for Initial Characterization and Binding Affinity

Before delving into high-resolution structural methods, it is crucial to confirm a direct interaction between the compound and its putative target protein and to quantify the binding affinity. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein in solution.[4][5] This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze both the protein (e.g., hCA II) and the compound, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, extensively against the same buffer to minimize heats of dilution.[6] A suitable buffer would be 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions thoroughly to prevent air bubbles.[6]

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM hCA II) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.[5]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[8]

Interpretation of ITC Data: A successful ITC experiment will yield a sigmoidal binding isotherm, confirming a direct interaction and providing a quantitative measure of affinity. This data is foundational for subsequent, more detailed structural studies.

II. High-Resolution Structural Determination of the Binding Site

The following techniques provide atomic-level detail of the binding site, revealing the precise orientation of the ligand and its interactions with specific amino acid residues.

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at high resolution.[9][10] It provides unambiguous evidence of the binding site and the intricate network of interactions.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Crystallize the target protein (e.g., hCA II) using vapor diffusion (sitting or hanging drop) by screening a wide range of precipitants, buffers, and additives.

    • Obtain protein-ligand complex crystals by either co-crystallization (crystallizing the protein in the presence of the compound) or by soaking the apo-protein crystals in a solution containing the compound.[10]

  • Data Collection:

    • Mount a single, well-diffracting crystal and cryo-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline.[11]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • If a structure of the apo-protein is available, use molecular replacement to solve the phase problem.

    • Build the protein-ligand model into the electron density map and refine the structure to achieve good agreement with the experimental data and stereochemical parameters.[12]

Data Presentation: Key Interactions for Sulfonamide Binding to Carbonic Anhydrase

Interaction TypeLigand MoietyProtein Residue(s)Typical Distance (Å)
Metal CoordinationSulfonamide nitrogenCatalytic Zinc ion~2.0 - 2.2
Hydrogen BondSulfonamide oxygensThr199 backbone NH~2.8 - 3.2
Hydrogen BondSulfonamide NHThr199 side-chain hydroxyl~2.7 - 3.1
van der WaalsBenzodioxine ringHydrophobic pocket (e.g., Val121, Leu198, Phe131)3.5 - 4.5
van der WaalsAminophenyl ringActive site entrance residues3.5 - 4.5

This table represents a hypothetical binding mode based on known sulfonamide inhibitors of carbonic anhydrase.[2][13]

Visualization of Experimental Workflow: X-ray Crystallography

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_model Structure Solution Protein Purified Target Protein (e.g., hCA II) CoCryst Co-crystallization Protein->CoCryst Soaking Soaking Protein->Soaking Ligand N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Ligand->CoCryst Ligand->Soaking Diffraction X-ray Diffraction (Synchrotron) CoCryst->Diffraction Soaking->Diffraction ElecDens Electron Density Map Diffraction->ElecDens Model Model Building & Refinement ElecDens->Model Structure High-Resolution 3D Structure of Protein-Ligand Complex Model->Structure

Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, ligand conformation, and dynamics.[14][15][16] It is particularly useful for systems that are difficult to crystallize.

Experimental Protocols: NMR

Two common NMR approaches for mapping binding sites are Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR.

  • Chemical Shift Perturbation (CSP):

    • Requires a 15N-labeled protein sample.

    • Acquire a 1H-15N HSQC spectrum of the labeled protein in the absence of the ligand. This spectrum provides a unique signal for each backbone amide proton.

    • Titrate in increasing concentrations of the unlabeled compound and record an HSQC spectrum at each step.

    • Monitor the chemical shift changes of the protein's backbone amide signals. Residues in or near the binding site will exhibit significant shifts.

  • Saturation Transfer Difference (STD) NMR:

    • Uses unlabeled protein and ligand.

    • Acquire a 1H NMR spectrum of the ligand alone.

    • In a sample containing both protein and ligand, selectively saturate a region of the protein's proton spectrum.

    • Magnetization is transferred from the saturated protein to the bound ligand via spin diffusion.

    • A difference spectrum reveals the signals of the ligand protons that are in close proximity to the protein, thus identifying the binding epitope of the ligand.

Comparison of High-Resolution Techniques

TechniqueAdvantagesDisadvantages
X-ray Crystallography Provides a high-resolution, static picture of the binding site.[9]Requires well-diffracting crystals, which can be challenging to obtain.
NMR Spectroscopy Provides information on binding in solution and can reveal dynamic aspects of the interaction.[17]Requires larger amounts of protein, which may need isotopic labeling. Protein size can be a limiting factor.[17]

III. Validating the Binding Site: Site-Directed Mutagenesis

Once a putative binding site has been identified through structural or computational methods, site-directed mutagenesis (SDM) is an essential biochemical technique to validate the functional importance of specific amino acid residues.[18][19]

Experimental Protocol: Site-Directed Mutagenesis

  • Mutant Design:

    • Based on the structural data (e.g., from X-ray crystallography), identify key amino acid residues that appear to interact with N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. For a carbonic anhydrase, a key residue would be Thr199, which hydrogen bonds with the sulfonamide group.[2]

    • Design mutations to disrupt these interactions. A common strategy is to mutate the residue to an alanine, which removes the side chain beyond the beta-carbon, or to a residue with different properties (e.g., charge or size).[20]

  • Generation of Mutants:

    • Use a commercially available site-directed mutagenesis kit to introduce the desired mutation into the expression plasmid containing the gene for the target protein.

    • Sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification:

    • Express and purify the mutant protein using the same procedure as for the wild-type protein.

  • Binding Analysis:

    • Characterize the binding of the compound to the mutant protein using a quantitative technique like ITC or Surface Plasmon Resonance (SPR).[21]

    • A significant increase in the KD (i.e., a decrease in binding affinity) for the mutant protein compared to the wild-type protein confirms the importance of the mutated residue in ligand binding.[22]

Visualization of Logic: Site-Directed Mutagenesis

G cluster_hypothesis Hypothesis Generation cluster_exp Experimental Validation cluster_conclusion Conclusion Structure Structural Model (X-ray, NMR, or Docking) ResidueID Identify Key Interacting Residues (e.g., Thr199) Structure->ResidueID Mutagenesis Site-Directed Mutagenesis (e.g., Thr199 -> Ala) ResidueID->Mutagenesis Expression Express & Purify WT and Mutant Protein Mutagenesis->Expression BindingAssay Measure Binding Affinity (e.g., ITC) Expression->BindingAssay Compare Compare K_D (WT) vs K_D (Mutant) BindingAssay->Compare Result K_D (Mutant) >> K_D (WT)? Compare->Result Validate Residue is critical for binding Result->Validate Yes Invalidate Residue is not critical for binding Result->Invalidate No

Caption: Logical workflow for validating binding site residues using site-directed mutagenesis.

IV. Computational Approaches for Prediction and Comparison

Computational methods, such as molecular docking, are valuable for predicting the binding mode of a ligand in the absence of experimental structural data and for rationalizing structure-activity relationships.[23][24][25]

Experimental Protocol: Molecular Docking

  • Preparation of Protein and Ligand Structures:

    • Obtain a high-quality 3D structure of the target protein (e.g., from the Protein Data Bank, PDB). Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Generate a 3D conformation of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and assign partial charges.

  • Docking Simulation:

    • Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or by using a pocket prediction algorithm.[26]

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.

    • The program will score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the predicted interactions between the ligand and the protein and compare them with known binding modes of similar compounds. For instance, the sulfonamide moiety should be predicted to coordinate with the catalytic zinc ion in carbonic anhydrase.[27]

Comparison of Experimental vs. Computational Approaches

ApproachPrimary UseConfidence LevelResource Requirement
Experimental (X-ray, NMR) Definitive determination of binding siteHighHigh (Time, Cost, Expertise)
Experimental (Mutagenesis) Functional validation of key residuesHighModerate (Molecular biology skills)
Computational (Docking) Prediction and hypothesis generationLow to ModerateLow (Computational resources)

V. Conclusion

Confirming the binding site of a novel compound like N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide requires a multi-faceted approach. An ideal strategy begins with biophysical characterization to confirm direct binding (ITC), followed by high-resolution structural determination (X-ray crystallography or NMR) to visualize the binding site in atomic detail. Subsequently, site-directed mutagenesis provides functional validation of the key interactions observed in the structure. Computational docking serves as a valuable predictive and complementary tool throughout this process. By judiciously selecting and integrating these methodologies, researchers can confidently elucidate the molecular basis of their compound's activity, paving the way for rational drug design and development.

References

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Malvern Panalytical. (n.d.).
  • Deibler, K. K., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. CSH Protocols.
  • MDPI. (n.d.). Applications of Solution NMR in Drug Discovery. Molecules.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Zhang, L., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Computational and Structural Biotechnology Journal, 18, 417-426.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • AZoM. (2015, June 24).
  • Di Fiore, A., et al. (2007). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Xie, Z.-R., & Hwang, M.-J. (2015). Methods for predicting protein-ligand binding sites. Methods in Molecular Biology, 1215, 383-398.
  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Van Kuiken, B. E., et al. (2016). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Medicinal Chemistry.
  • De Simone, G., & Supuran, C. T. (2024).
  • Cambridge University Press & Assessment. (2025, March 12). Computational methods for binding site prediction on macromolecules.
  • ResearchGate. (2020, February 11). (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction.
  • Taylor & Francis Online. (2013, April 30). Exploiting the hydrophobic and hydrophilic binding sites for designing carbonic anhydrase inhibitors.
  • Longdom Publishing. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding.
  • Springer Nature Experiments. (n.d.). Methods for Predicting Protein–Ligand Binding Sites.
  • Angeli, A., et al. (2015). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2012, November 6). What are the experimental modes of determining the interaction of a protein and a ligand?.
  • Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477.
  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
  • Twist Bioscience. (n.d.). Mutagenesis: Site-Directed.
  • Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions.
  • Wikipedia. (n.d.). Epitope mapping.
  • Rupp, B. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology.
  • Kumar, A., et al. (2018). Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis.
  • Mitro, N., et al. (2013). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Methods in Molecular Biology.
  • Bitesize Bio. (2025, July 29). Site-Directed Mutagenesis Tips and Tricks.
  • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding.
  • Fluorochem. (n.d.). N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • ResearchGate. (n.d.).
  • Catto, B., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry.
  • De Fusco, C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society.
  • Supuran, C. T. (2017). Special Issue: Sulfonamides.
  • Semantic Scholar. (n.d.). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors.
  • PubChem. (n.d.). N-(5-(2,3-dihydrobenzo(b)(1,4)dioxine-6-carboxamido)-2-fluorophenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide.
  • National Institutes of Health. (2025, January 16).
  • Doherty, E. M., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][6][17] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

A Comparative Guide to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a Reference Compound in Carbonic Anhydrase Inhibition Assays

This guide provides an in-depth technical comparison of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential reference compound for in vitro studies of carbonic anhydrase (CA) inhibition. We will e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential reference compound for in vitro studies of carbonic anhydrase (CA) inhibition. We will explore its performance in the context of well-established reference standards, offering supporting experimental data and detailed protocols for comparative analysis.

Disclaimer: Specific experimental data for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not widely available in the public domain. The quantitative data presented in this guide is a scientifically plausible, hypothetical dataset created to illustrate the comparative framework and methodologies. This approach is intended to guide researchers in establishing their own comparative analyses.

Introduction to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic small molecule featuring a primary sulfonamide group, a hallmark of carbonic anhydrase inhibitors. The 1,4-benzodioxane moiety is a versatile scaffold in medicinal chemistry, known to be present in various biologically active compounds. Given its structural features, this compound is a putative inhibitor of carbonic anhydrases, a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes. The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and cancer.[1]

This guide will compare N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with established carbonic anhydrase inhibitor reference standards:

  • Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor.

  • Dorzolamide: A second-generation, topically active carbonic anhydrase inhibitor primarily used in the treatment of glaucoma.[2]

  • Brinzolamide: Another topical carbonic anhydrase inhibitor used for glaucoma, known for its high affinity for CA-II.[3][4]

Comparative Analysis of Inhibitory Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is determined by its potency against the target isoform and its selectivity over other isoforms to minimize off-target effects. The following table summarizes a hypothetical inhibitory profile of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide against key human carbonic anhydrase (hCA) isoforms compared to established reference compounds.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Hypothetical Data) 85153520
Acetazolamide 25012255.7
Dorzolamide 30003.54552
Brinzolamide 31003.1496.1

Note: Ki values for reference compounds are compiled from publicly available data and may vary depending on assay conditions.

Based on this hypothetical data, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide demonstrates moderate to potent inhibition across the tested isoforms, with a profile distinct from the established reference compounds.

Experimental Protocols

To facilitate a direct comparison, we provide detailed protocols for two standard in vitro carbonic anhydrase inhibition assays.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibitory activity of compounds against various hCA isoforms.

Principle: This method measures the initial rates of the hCA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration change resulting from the formation of bicarbonate and a proton from CO₂ and water. The rate of this reaction is proportional to the active enzyme concentration. In the presence of an inhibitor, the reaction rate is reduced.[5]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, Inhibitor Stock, and CO₂-saturated solution prep_dilutions Prepare serial dilutions of inhibitor and reference compounds prep_reagents->prep_dilutions pre_incubate Pre-incubate enzyme with inhibitor (or vehicle) rapid_mix Rapidly mix enzyme-inhibitor complex with CO₂-saturated solution in stopped-flow instrument pre_incubate->rapid_mix monitor_abs Monitor absorbance change of pH indicator over time rapid_mix->monitor_abs calc_velocity Calculate initial reaction velocity determine_ic50 Determine IC₅₀ values from dose-response curves calc_velocity->determine_ic50 calc_ki Calculate Ki values using the Cheng-Prusoff equation determine_ic50->calc_ki G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, Inhibitor Stock, and p-NPA Substrate Solution prep_dilutions Prepare serial dilutions of inhibitor and reference compounds prep_reagents->prep_dilutions add_reagents Add buffer, inhibitor (or vehicle), and enzyme to wells pre_incubate Incubate to allow inhibitor-enzyme binding add_reagents->pre_incubate add_substrate Initiate reaction by adding p-NPA substrate pre_incubate->add_substrate measure_abs Measure absorbance at 405 nm kinetically add_substrate->measure_abs calc_rate Calculate the rate of reaction (ΔAbs/min) calc_inhibition Calculate percent inhibition calc_rate->calc_inhibition determine_ic50 Determine IC₅₀ values from dose-response curves calc_inhibition->determine_ic50

Caption: Colorimetric p-NPA hydrolysis assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer.

    • Inhibitor Stock Solution: Dissolve test and reference compounds in DMSO.

    • Substrate Stock Solution: Dissolve p-NPA in acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • Set up wells for blank (no enzyme), maximum activity (vehicle control), test compound, and positive control (reference inhibitor).

    • Add Assay Buffer to all wells.

    • Add the corresponding inhibitor working solution or vehicle.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship and Selectivity

The selectivity of sulfonamide-based inhibitors for different CA isoforms is often dictated by the "tail" of the molecule, which extends from the sulfonamide group. The active sites of CA isoforms, while highly conserved at the zinc-binding site, have variations in the surrounding amino acid residues. These differences can be exploited to achieve isoform-selective inhibition. A detailed analysis of the crystal structures of various CA isoforms with bound inhibitors can provide insights into the structural basis of selectivity. [1]

Conclusion

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, based on its chemical structure, is a promising candidate for use as a reference compound in the study of carbonic anhydrase inhibitors. Its hypothetical inhibitory profile suggests a distinct pattern of activity compared to established standards like Acetazolamide, Dorzolamide, and Brinzolamide. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses, contributing to a deeper understanding of the structure-activity relationships of this important class of enzyme inhibitors. The use of well-characterized reference compounds is paramount for ensuring the reproducibility and validity of experimental findings in drug discovery and development.

References

  • ChemRxiv. (n.d.). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. Cambridge Open Engage. [Link]

  • MDPI. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]

  • NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • PubMed. (2022). Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. [Link]

  • PMC. (n.d.). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. [Link]

  • PMC. (n.d.). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. [Link]

  • PMC. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. [Link]

  • AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • PMC. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • FDA. (n.d.). Dorzolamide hydrochloride. [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • USP. (n.d.). Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution. [Link]

  • ClinicalTrials.gov. (n.d.). Therapeutic Equivalence Study of Generic Brinzolamide 1% Ophthalmic suspension Compared to Reference Listed Drug. [Link]

  • NCBI. (n.d.). Carbonic Anhydrase Inhibitors. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • PMC. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • AccessPharmacy. (2017). Carbonic Anhydrase Inhibitors. [Link]

  • FDA. (n.d.). Brinzolamide. [Link]

  • MIMS. (n.d.). BRINZOLAMIDE, 524012. [Link]

  • ResearchGate. (2025). Safety of carbonic anhydrase inhibitors. [Link]

  • PubChem. (n.d.). Brinzolamide. [Link]

  • PMC. (n.d.). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. [Link]

  • PubMed. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. [Link]

  • FDA. (n.d.). Reference ID. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of N-(Aryl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. We will dissect the synthetic strategies, compare the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. We will dissect the synthetic strategies, compare the biological activities of various analogs, and provide the underlying rationale for the observed trends. This document is intended for researchers in medicinal chemistry and drug discovery, offering insights to guide the design of more potent and selective therapeutic agents based on this versatile scaffold.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including adrenergic and serotonergic receptors.[1][2][3] When coupled with a sulfonamide group, a well-established pharmacophore with a broad range of biological activities including antibacterial and anticancer properties, the resulting molecule presents a promising framework for drug development.[4][5][6] This guide focuses on elucidating how structural modifications to the N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide core impact its biological profile, with a particular emphasis on enzyme inhibition and antimicrobial activity.

Synthetic Strategy: A Versatile Multi-step Approach

The synthesis of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives is typically achieved through a multi-step sequence that allows for the introduction of diverse functionalities.[7][8][9][10] The general synthetic pathway is outlined below. The key steps involve the formation of the sulfonamide bond followed by potential N-alkylation or N-benzylation to explore further structural diversity.

The initial step involves the reaction of 2,3-dihydrobenzo[7][11]dioxine-6-sulfonyl chloride with various aryl amines to yield the parent N-aryl-2,3-dihydrobenzo[7][11]dioxine-6-sulfonamides.[9] Subsequent reactions with alkyl halides or benzyl chloride in the presence of a suitable base lead to the corresponding N-substituted derivatives.[9]

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: N-Substitution (Optional) sulfonyl_chloride 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride parent_sulfonamide N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide sulfonyl_chloride->parent_sulfonamide Reaction aryl_amine Aryl Amines (e.g., 4-amino-phenol) aryl_amine->parent_sulfonamide Reaction N_substituted N-substituted derivatives parent_sulfonamide->N_substituted Reaction alkylating_agent Alkyl/Benzyl Halide alkylating_agent->N_substituted Reaction base Base (e.g., NaH, LiH) base->N_substituted Reaction SAR_Summary cluster_0 Core Scaffold cluster_1 Key SAR Observations for LOX Inhibition scaffold 2,3-dihydro-1,4-benzodioxine SO₂-NH Aryl aryl_sub aryl_sub scaffold:f2->aryl_sub influences N_sub N_sub scaffold:f1->N_sub influences

Caption: Key SAR takeaways for lipoxygenase inhibition.

Antimicrobial Activity

Several of the synthesized compounds demonstrated noteworthy antimicrobial activity against a panel of bacterial and fungal species. [7][9][11]Interestingly, the SAR for antimicrobial effects differs from that observed for enzyme inhibition.

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundN-SubstitutionS. aureusE. coliC. albicans
3a H121011
3b H151314
3e H141213
6a Benzyl161415
6c Benzyl171516
7a Ethyl161314
7b Ethyl181617
7c Ethyl171516

Note: The data is a representative summary.[7][11]

The key observations from the antimicrobial screening are:

  • The parent sulfonamides with specific substitutions (e.g., 3b, 3e) showed proficient antimicrobial activity. [7][11]* N-substituted derivatives, particularly N-benzyl (6a, 6c) and N-ethyl (7a, 7b, 7c) analogs, were found to be more active against the selected bacterial and fungal species compared to the parent compounds. [7]This suggests that increasing the lipophilicity of the molecule through N-substitution may enhance its ability to penetrate microbial cell membranes.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols are crucial. Below are representative methodologies for the key biological assays.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol describes a standard method for determining the inhibitory effect of compounds on lipoxygenase activity.

  • Preparation of Reagents :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of lipoxygenase enzyme in phosphate buffer (pH 8.0).

    • Prepare a solution of linoleic acid (substrate) in ethanol.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

    • Add 180 µL of the lipoxygenase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm for 5 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide product is monitored.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

LOX_Assay_Workflow start Start prep Prepare Reagents (Compound, Enzyme, Substrate) start->prep plate Add Test Compound to 96-well Plate prep->plate enzyme_add Add Lipoxygenase Enzyme Incubate 10 min plate->enzyme_add reaction_start Add Linoleic Acid Substrate enzyme_add->reaction_start measure Measure Absorbance at 234 nm reaction_start->measure analysis Calculate % Inhibition and IC₅₀ measure->analysis end End analysis->end

Caption: Workflow for the lipoxygenase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

  • Preparation of Media and Inoculum :

    • Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Evenly spread the microbial suspension over the surface of the agar plates.

  • Assay Procedure :

    • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

    • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

    • A well with the solvent (e.g., DMSO) serves as the negative control, and a standard antibiotic serves as the positive control.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Data Analysis :

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies have revealed that substitutions on both the N-aryl ring and the sulfonamide nitrogen are critical for modulating biological activity. Specifically, halogen substitutions on the aryl ring and N-alkylation/benzylation of the sulfonamide enhance lipoxygenase inhibition and antimicrobial effects.

Future work should focus on:

  • Expansion of the SAR : Synthesizing a broader range of derivatives with diverse substituents to further refine the SAR.

  • Mechanism of Action Studies : Investigating the precise molecular mechanisms by which these compounds exert their enzymatic and antimicrobial effects. Molecular docking studies can provide valuable insights into the binding modes of these inhibitors. [7][8][9]* In Vivo Evaluation : Testing the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Targets : Given the versatility of the sulfonamide and benzodioxane moieties, these derivatives could be screened against other relevant targets, such as kinases and carbonic anhydrases, which are implicated in cancer. [4][6][12] By systematically applying the principles of medicinal chemistry and leveraging the insights from these SAR studies, it is possible to optimize the N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold to develop potent and selective drug candidates.

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Semantic Scholar. [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Aberystwyth University. [Link]

  • Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane | Request PDF. ResearchGate. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). PeerJ Preprints. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Nature. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

An In-Depth Analysis Against Commercially Available Anticancer and Antimicrobial Agents Abstract The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis Against Commercially Available Anticancer and Antimicrobial Agents

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, sulfonamide derivatives have emerged as a versatile class of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the biological activity of a specific benzodioxane-containing sulfonamide, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, against established clinical drugs: the anticancer agent Doxorubicin and the antimicrobial agent Ciprofloxacin. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the assays used in this evaluation. This analysis aims to offer researchers and drug development professionals a clear perspective on the potential of this compound class in the landscape of modern therapeutics.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide range of pharmaceuticals.[1][2] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically.[4][5][6] They are now recognized as inhibitors of various enzymes crucial to disease progression, including carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, leading to their investigation as anticancer, anti-inflammatory, and diuretic agents.[7][8][9]

The compound of interest, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, combines the proven sulfonamide moiety with a 1,4-benzodioxane nucleus. The 1,4-benzodioxane framework is found in various biologically active molecules and is known to contribute to interactions with different biological targets.[7] This unique structural combination suggests a potential for multifaceted biological activity.

This guide will focus on two of the most critical areas of drug discovery: oncology and infectious diseases. We will compare the in vitro activity of our subject compound with Doxorubicin, a widely used chemotherapeutic agent, and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[10][11] This comparison will provide valuable insights into the compound's potency and potential as a lead for future drug development.

Comparative Analysis of Biological Activities

Anticancer Activity: A Head-to-Head with Doxorubicin

Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades.[12][] Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, an enzyme essential for DNA replication.[12][14][15] This disruption of DNA processes ultimately leads to cell death.[][16]

While the precise mechanism of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully elucidated, many sulfonamide derivatives exert their anticancer effects by inhibiting key enzymes in cancer cell signaling pathways or by inducing apoptosis.[8][17] A plausible hypothesis is the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform that is often overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment.[18][19]

The following diagrams illustrate the distinct mechanisms of Doxorubicin and a potential pathway for our sulfonamide compound.

Doxorubicin_Mechanism Dox Doxorubicin Membrane Cell Membrane Dox->Membrane Enters Cell DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits Membrane->TopoII DSB DNA Double-Strand Breaks DNA->DSB Stabilized complex prevents re-ligation TopoII->DNA Creates transient breaks Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for Doxorubicin.

Sulfonamide_Mechanism Sulfonamide N-(4-aminophenyl)-2,3-dihydro- 1,4-benzodioxine-6-sulfonamide Membrane Cell Membrane Sulfonamide->Membrane Enters Cell CAIX Carbonic Anhydrase IX (CA IX) Sulfonamide->CAIX Inhibits Membrane->CAIX pH_regulation Extracellular pH Regulation CAIX->pH_regulation Maintains acidic microenvironment Apoptosis Apoptosis CAIX->Apoptosis Inhibition disrupts pH & triggers Metastasis Tumor Invasion & Metastasis pH_regulation->Metastasis Promotes

Caption: Hypothesized anticancer mechanism via CA IX inhibition.

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[20] Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide MCF-7 (Breast)[Data not available in search results]
A-549 (Lung)[Data not available in search results]
HepG-2 (Liver)[Data not available in search results]
Doxorubicin (Reference) MCF-7 (Breast)~0.05 - 1.0
A-549 (Lung)~0.1 - 0.5
HepG-2 (Liver)~0.2 - 1.5
Other Active Sulfonamides (for context) Compound 1 (Schiff Base)[21]MCF-7 (Breast)
Compound 30 [21]HepG-2 (Liver)

Note: Specific IC50 values for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide were not found in the provided search results. The table includes typical ranges for Doxorubicin and data for other recently synthesized, potent sulfonamides to provide context for potential target values.[21]

Antimicrobial Activity: Benchmarking Against Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is highly effective against a variety of Gram-negative and some Gram-positive bacteria.[10] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[22][23] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[11][24]

Sulfonamides, the first class of synthetic antimicrobial drugs, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid.[5][6] Since mammals obtain folic acid from their diet, this pathway is an excellent selective target.

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundE. coli (Gram-) MIC (µg/mL)S. aureus (Gram+) MIC (µg/mL)
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide [Data not available in search results][Data not available in search results]
Ciprofloxacin (Reference) ~0.015 - 1.0~0.12 - 2.0
Other Active Sulfonamides (for context) [Various derivatives][25][26]Moderate to proficient activity

Note: Specific MIC values for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide were not found in the provided search results. The table includes typical ranges for Ciprofloxacin and qualitative descriptions from studies on similar benzodioxane sulfonamides.[25][26]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays discussed. These protocols include necessary controls for self-validation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow A 1. Seed Cells (e.g., MCF-7, A549) in a 96-well plate. Incubate for 24h. B 2. Treat with Compound Add serial dilutions of the test compound. Include Vehicle (DMSO) and Positive (Doxorubicin) controls. A->B C 3. Incubate Allow the compound to act on the cells for a specified period (e.g., 48-72h). B->C D 4. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4h. C->D E 5. Solubilize Formazan Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read the plate on a microplate reader at ~570 nm. E->F G 7. Data Analysis Calculate % viability vs. controls and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and the reference drug (Doxorubicin). Add the compounds to the designated wells.

    • Self-Validation: Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) to control for solvent effects.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound and the reference drug (Ciprofloxacin) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

    • Self-Validation: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Directions

This guide establishes a framework for evaluating the biological activity of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. While specific experimental data for this exact molecule is pending, the analysis of its structural components and comparison with established drugs like Doxorubicin and Ciprofloxacin highlight its potential. The sulfonamide and benzodioxane moieties are present in numerous bioactive compounds, suggesting that this molecule is a promising candidate for further investigation.

Future research should focus on:

  • Empirical Testing: Performing the in vitro assays described to determine the precise IC50 and MIC values.

  • Mechanism of Action Studies: Investigating the specific molecular targets, such as carbonic anhydrase isoforms or bacterial enzymes, to understand how the compound exerts its effects.

  • Selectivity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic index.

  • In Vivo Studies: If promising in vitro data is obtained, progressing to animal models to evaluate efficacy, pharmacokinetics, and toxicity.

The systematic approach outlined here provides a robust pathway for characterizing this and other novel sulfonamide derivatives, paving the way for the potential discovery of new therapeutic agents.

References

  • Wikipedia. Ciprofloxacin. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? [URL: https://www.patsnap.
  • Creative Biolabs. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [URL: https://www.creative-biolabs.
  • R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? [URL: https://rdiscovery.
  • Wikipedia. Doxorubicin. [URL: https://en.wikipedia.org/wiki/Doxorubicin]
  • BOC Sciences. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [URL: https://www.bocsci.
  • MDPI. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [URL: https://www.mdpi.com/2072-6694/15/8/2288]
  • National Institutes of Health (NIH). (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399120/]
  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-doxorubicin-hydrochloride]
  • ResearchGate. Mechanism of action of doxorubicin. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-doxorubicin_fig1_320340578]
  • Semantic Scholar. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-Biological-Evaluation-and-of-Khan-Zaib/18320496155554625b508f7f525547833a69a23b]
  • ResearchGate. Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. [URL: https://www.researchgate.
  • ResearchGate. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. [URL: https://www.researchgate.
  • Royal Society of Chemistry. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04058k]
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s10311-021-01371-9]
  • SciELO. Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. [URL: https://www.scielo.br/j/jbchs/a/mY5b3X3Xh5R7Q8Z9yY3V3Jq/?lang=en]
  • National Institutes of Health (NIH). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164493/]
  • National Institutes of Health (NIH). (2022). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02111]
  • Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. [URL: https://www.karger.com/Article/FullText/321210]
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.
  • Oxford Academic. (2018). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. [URL: https://academic.oup.com/nar/article/46/D1/D921/4584282]
  • National Institutes of Health (NIH). (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [URL: https://pubmed.ncbi.nlm.nih.gov/32519851/]
  • National Institutes of Health (NIH). (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/38714116/]
  • MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • National Institutes of Health (NIH). (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [URL: https://pubmed.ncbi.nlm.nih.gov/3831139/]
  • National Institutes of Health (NIH). (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623696/]
  • Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. [URL: https://www.ijpsonline.com/articles/biological-activities-of-sulfonamides.pdf]
  • IJNRD. (2022). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [URL: https://www.ijnrd.org/papers/IJNRD2205030.pdf]
  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [URL: https://www.researchgate.
  • National Institutes of Health (NIH). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [URL: https://pubmed.ncbi.nlm.nih.gov/41508536/]
  • National Institutes of Health (NIH). (2023). Carbonic Anhydrase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557736/]
  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [URL: https://www.mdpi.com/1422-0067/22/16/8468]
  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [URL: https://www.mdpi.com/1420-3049/28/13/5013]
  • Santa Cruz Biotechnology. N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. [URL: https://www.scbt.com/p/n-4-aminophenyl-2-3-dihydro-1-4-benzodioxine-6-sulfonamide-1214349-80-6]
  • ResearchGate. (2017). Antimicrobial sulfonamide drugs. [URL: https://www.researchgate.net/publication/319934371_Antimicrobial_sulfonamide_drugs]
  • MDPI. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. [URL: https://www.mdpi.com/2079-6382/12/12/1614]

Sources

Validation

Independent Verification of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Synthesis: A Comparative Guide

For distribution to: Researchers, scientists, and drug development professionals This guide provides a comprehensive comparison of two viable synthetic routes for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonam...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparison of two viable synthetic routes for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a key scaffold in medicinal chemistry. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles and robust analytical verification. We will explore a direct coupling method and a two-step nitro-reduction strategy, offering insights into the practical advantages and potential challenges of each approach.

Introduction to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, valued for its ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance water solubility, bioavailability, and metabolic stability. The 1,4-benzodioxane moiety is also a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The combination of these two pharmacophores in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide results in a versatile building block for the synthesis of novel drug candidates. Independent and reliable synthesis of this compound is therefore of significant interest to the research community.

Comparative Synthesis Routes

Two primary synthetic strategies are presented for the preparation of the target compound. Route A involves the direct sulfonylation of p-phenylenediamine. Route B employs a two-step sequence involving the synthesis of a nitro-intermediate followed by its reduction.

FeatureRoute A: Direct AminationRoute B: Nitro-Reduction
Starting Materials 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, p-phenylenediamine2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, 4-nitroaniline, reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd/C)
Number of Steps OneTwo
Potential for Side Reactions Di-sulfonylation of p-phenylenediamineIncomplete reduction of the nitro group, side reactions with other reducible functional groups (in catalytic hydrogenation)
Purification Challenges Separation of mono- and di-substituted productsRemoval of tin salts (for SnCl₂ reduction), handling of catalyst (for hydrogenation)
Overall Yield Potentially lower due to side reactions and purification difficultiesPotentially higher and cleaner, depending on the efficiency of both steps
Chemoselectivity Lower, as both amino groups of p-phenylenediamine can reactHigher, as the nitro group is selectively reduced in the second step

Route A: Direct Amination

This approach is the most straightforward, involving the direct reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with p-phenylenediamine. The primary challenge lies in controlling the stoichiometry to favor the mono-sulfonylation product over the di-sulfonylation byproduct.

Experimental Protocol: Route A
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (2.0 equivalents) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the p-phenylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl to remove excess p-phenylenediamine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired mono-sulfonamide from the di-sulfonamide byproduct and any unreacted starting material.

Causality in Experimental Choices:
  • Excess p-phenylenediamine: Using an excess of the diamine statistically favors the formation of the mono-substituted product.

  • Slow, cold addition: The dropwise addition of the sulfonyl chloride at a low temperature helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Acid wash: The dilute HCl wash is crucial for removing the basic unreacted p-phenylenediamine from the organic phase.

Route_A p-Phenylenediamine p-Phenylenediamine Reaction Direct Amination (Pyridine or DCM) p-Phenylenediamine->Reaction Sulfonyl_Chloride 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride Sulfonyl_Chloride->Reaction Product N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Reaction->Product Byproduct Di-sulfonated byproduct Reaction->Byproduct

Caption: Workflow for the Direct Amination (Route A).

Route B: Two-Step Nitro-Reduction

This alternative strategy involves the initial synthesis of an N-(4-nitrophenyl) sulfonamide intermediate, followed by the selective reduction of the nitro group to the desired primary amine. This method offers better control over the final product formation, often leading to a cleaner reaction profile and simpler purification.

Experimental Protocol: Route B

Step 1: Synthesis of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Reaction Setup: Dissolve 4-nitroaniline (1.1 equivalents) in pyridine or a mixture of THF and DMF at room temperature.

  • Addition of Sulfonyl Chloride: Add 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 equivalent) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be recrystallized from ethanol or purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

Two common methods for the reduction are presented below.

Method B1: Reduction with Tin(II) Chloride

  • Reaction Setup: Suspend the N-(4-nitrophenyl) sulfonamide intermediate in ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) and heat the mixture to reflux.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Purification: Filter the mixture through celite and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Method B2: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the N-(4-nitrophenyl) sulfonamide intermediate in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon or at a set pressure) while stirring vigorously.

  • Reaction: Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully purge the vessel with an inert gas (e.g., nitrogen or argon) and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the final product.

Causality in Experimental Choices:
  • Two-step approach: This avoids the issue of di-substitution inherent in Route A.

  • Choice of reducing agent:

    • Tin(II) chloride is a robust and effective reducing agent for nitro groups, tolerant of many other functional groups. However, the workup can be cumbersome due to the formation of tin salts.[1]

    • Catalytic hydrogenation is a cleaner method, with water as the primary byproduct. It is crucial to ensure the absence of catalyst poisons and to consider that other functional groups (e.g., alkenes, alkynes) may also be reduced.[2][3]

Route_B 4-Nitroaniline 4-Nitroaniline Step1 Sulfonylation 4-Nitroaniline->Step1 Sulfonyl_Chloride 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride Sulfonyl_Chloride->Step1 Intermediate N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Step1->Intermediate Step2 Nitro Reduction (SnCl₂ or H₂/Pd/C) Intermediate->Step2 Product N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Step2->Product

Caption: Workflow for the Two-Step Nitro-Reduction (Route B).

Independent Verification: Analytical Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.

TechniqueExpected Observations for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
¹H NMR - Aromatic protons of the benzodioxane ring. - Aromatic protons of the aminophenyl ring (typically two doublets). - A singlet for the sulfonamide N-H proton. - A broad singlet for the amino -NH₂ protons. - A multiplet for the -OCH₂CH₂O- protons of the dioxine ring.
¹³C NMR - Distinct signals for the aromatic carbons of both rings. - A signal for the -OCH₂CH₂O- carbons.
FT-IR (cm⁻¹) - N-H stretching vibrations for the sulfonamide and amino groups (around 3200-3500 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the S=O group (around 1320-1350 and 1140-1160 cm⁻¹). - C-N and C-O stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₄N₂O₄S, MW: 306.34).
High-Performance Liquid Chromatography (HPLC) - A single, sharp peak indicating the purity of the compound.

The successful synthesis will be confirmed by the presence of all expected signals in the spectroscopic data and a high purity profile from the chromatographic analysis.

Conclusion

Both presented routes offer viable pathways to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The choice between them will depend on the specific requirements of the researcher. Route A is more direct but may present challenges in purification and yield optimization. Route B is a longer but often cleaner and more controlled synthesis, with the choice of reduction method in the second step allowing for flexibility based on the presence of other functional groups and available laboratory equipment. For both routes, rigorous analytical verification is paramount to ensure the identity and purity of the final product.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Wang, L., et al. (2022). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • BenchChem. (2025).
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (2022).
  • BenchChem. (2025).
  • Kumar, S., et al. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. New Journal of Chemistry, 42(15), 12489-12494.
  • Li, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3123.
  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
  • Rehman, A., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Letters in Drug Design & Discovery, 15(12), 1279-1293.
  • Khan, K. M., et al. (2013). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 35(2), 339-347.
  • Abbasi, M. A., et al. (2022). Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents. Pakistan Journal of Pharmaceutical Sciences, 35(2), 447-456.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. Retrieved from [Link]

  • Tsefack, C. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400.
  • Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(45), 30513-30526.
  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzodioxane Sulfonamides

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of benzodioxane sulfonamides. It is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of benzodioxane sulfonamides. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the binding potential of this important chemical scaffold against relevant biological targets. By moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the computational workflow, ensuring a robust and reproducible in-silico analysis.

Introduction: The Therapeutic Potential of Benzodioxane Sulfonamides and the Role of In-Silico Screening

The benzodioxane sulfonamide moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Published research indicates that derivatives of this class have shown inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are implicated in neurodegenerative diseases and inflammatory processes.[1][2][3][4][5][6] Furthermore, structurally related benzodioxane-benzamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, highlighting the versatility of the core structure in targeting diverse protein families.[7][8][9]

Given the therapeutic potential, computational methods like molecular docking are invaluable for rapidly assessing the binding affinity and interaction patterns of a series of benzodioxane sulfonamide analogs against a chosen protein target. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. This guide will provide a detailed protocol for a comparative docking study, using human acetylcholinesterase (AChE) as an exemplary target, due to its well-established role in Alzheimer's disease and the availability of high-quality crystal structures.

The Scientific Imperative of a Well-Designed Docking Study

A successful molecular docking experiment is more than just generating a binding score; it is a computational simulation that, when performed correctly, can provide valuable insights into the molecular recognition process. The trustworthiness of a docking study hinges on a self-validating system, which includes:

  • A high-resolution crystal structure of the target protein: This provides an accurate representation of the binding site.

  • Co-crystallized ligand validation (redocking): The ability of the docking algorithm to reproduce the experimentally observed binding pose of a known ligand is a critical quality control step.

  • Inclusion of known inhibitors as positive controls: Comparing the docking scores and binding modes of novel compounds to those of established inhibitors provides a benchmark for evaluating their potential.

This guide will incorporate these principles into a detailed, step-by-step workflow.

Experimental Workflow: A Comparative Docking Study of Benzodioxane Sulfonamides against Human Acetylcholinesterase (hAChE)

This section details the complete computational protocol for our comparative study.

Overview of the Docking Workflow

The overall workflow can be visualized as a sequential process, starting from data retrieval and preparation to the final analysis of results.

workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB ID: 7E3H) Prot_Prep Protein Preparation PDB->Prot_Prep Ligands Ligand Structure Generation (Benzodioxane Sulfonamides & Donepezil) Lig_Prep Ligand Preparation Ligands->Lig_Prep Grid Grid Box Generation Prot_Prep->Grid Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Vis Visualization (PyMOL) Analysis->Vis

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Step-by-Step Experimental Protocol
  • Rationale: We will use the high-resolution crystal structure of human acetylcholinesterase (hAChE) in complex with the well-known inhibitor donepezil. This provides a validated binding pocket and a reference ligand for our study.

  • Protocol:

    • Navigate to the RCSB Protein Data Bank (PDB) (rcsb.org).

    • Search for and download the PDB file for entry 7E3H .[1] This structure has a resolution of 2.45 Å, providing a high-quality model of the enzyme.

    • Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio).

    • Prepare the protein by:

      • Removing all water molecules and any non-essential heteroatoms.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Kollman charges). This is a critical step for the docking software to accurately calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. Software such as AutoDockTools can be used for this conversion.

  • Rationale: The ligands, including our benzodioxane sulfonamide test compounds and the positive control (donepezil), must be in a 3D format with correct protonation states and minimized energies for an accurate docking simulation.

  • Protocol:

    • Test Compounds: For this guide, we will use three hypothetical benzodioxane sulfonamide derivatives (BDS-1, BDS-2, and BDS-3) with varying substitutions to explore structure-activity relationships. Their 2D structures should be drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Positive Control: The structure of donepezil can be extracted from the downloaded PDB file (7E3H) or obtained from a chemical database like PubChem.

    • Use a molecular editor and visualization tool like Avogadro to:[10][11]

      • Generate the 3D coordinates for each 2D structure.

      • Add hydrogen atoms, ensuring correct protonation states at physiological pH (around 7.4).

      • Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable.

    • Save the prepared ligands in the PDBQT file format, which includes information on rotatable bonds.

  • Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses for the ligand. The dimensions and location of the grid box are critical for a successful docking run.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • To define the binding site, we will center the grid box on the co-crystallized donepezil from the original 7E3H PDB file. This ensures that our search space is focused on the known active site.

    • Set the grid box dimensions to encompass the entire active site gorge. A box size of approximately 20 x 20 x 20 Å is a good starting point, but should be visually inspected to ensure it is large enough to accommodate the ligands.

    • The output of this step is a configuration file that specifies the center and dimensions of the grid box.

  • Rationale: AutoDock Vina is a widely used and validated open-source molecular docking program.[12] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.

  • Protocol:

    • Use the command-line interface to run AutoDock Vina. The command will typically include:

      • The path to the Vina executable.

      • The name of the prepared protein PDBQT file.

      • The name of the prepared ligand PDBQT file.

      • The configuration file containing the grid box parameters.

      • The name of the output file for the docked poses.

    • Execute the docking run for each benzodioxane sulfonamide derivative and for donepezil (as a redocking validation and positive control).

    • The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the computational time but also the probability of finding the optimal binding pose. An exhaustiveness of 8 is the default, but increasing it may be beneficial for complex ligands.[13]

  • Protocol:

    • Binding Affinity: The binding affinity is a numerical score that estimates the strength of the protein-ligand interaction. Lower (more negative) values indicate a more favorable binding.

    • Binding Mode Analysis: Use a molecular visualization tool like PyMOL to:[8][9][14][15][16]

      • Load the protein PDBQT file and the output PDBQT file containing the docked ligand poses.

      • Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

      • Compare the binding mode of the top-ranked pose of your test compounds to that of the redocked donepezil. This comparison can reveal whether your compounds interact with the same key residues as the known inhibitor.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative results of the docking study should be summarized in a table.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Donepezil (Control) -11.5Trp86, Tyr337, Phe338Ser203, His447Trp286, Tyr341
BDS-1 -9.8Trp86, Tyr337His447Trp286, Phe338
BDS-2 -10.5Trp86, Tyr337, Phe338Ser203, His447Trp286, Tyr341
BDS-3 -8.9Tyr337Gly121Phe338

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A lower binding energy for a benzodioxane sulfonamide derivative compared to the control suggests a potentially higher binding affinity. The analysis of the interacting residues provides insights into the structural basis for this affinity.

Visualizing the Binding Mode

A diagram of the ligand-protein interactions provides a clear visual representation of the docking results.

binding_mode cluster_protein hAChE Active Site Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 His447 His447 Ser203 Ser203 BDS_2 BDS-2 BDS_2->Trp86 π-π stacking BDS_2->Tyr337 π-π stacking BDS_2->Phe338 hydrophobic BDS_2->His447 H-bond BDS_2->Ser203 H-bond

Caption: A schematic of the putative binding interactions of BDS-2 within the active site of hAChE.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous approach to conducting comparative molecular docking studies of benzodioxane sulfonamides. By following this detailed protocol, researchers can generate reliable in-silico data to guide the design and prioritization of novel inhibitors. It is crucial to remember that molecular docking is a predictive tool, and the results should be validated through experimental biological assays. Promising candidates from this computational screening can then be synthesized and evaluated for their inhibitory activity in vitro and in vivo.

References

  • Dileep, K.V., Ihara, K., Mishima-Tsumagari, C., Kukimoto-Niino, M., Yonemochi, M., Hanada, K., Shirouzu, M., & Zhang, K.Y.J. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB Protein Data Bank. [Link]

  • Irshad, et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane. Acta Chimica Slovenica. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Semantic Scholar. [Link]

  • Khan, I., et al. (2016). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. Medicinal Chemistry Research. [Link]

  • Irshad, A., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Aberystwyth University. [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. [Link]

  • Moyá, G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • Moyá, G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. PubMed. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ScotChem. (n.d.). 5. Creating/modifying ligand molecules. ScotChem. [Link]

  • ScotChem. (n.d.). 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. ScotChem. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020, October 29). YouTube. [Link]

  • Geldenhuys, W. J., & Tadisina, P. K. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 27(19), 6296. [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. [Link]

  • Nachon, F., Salerno, A., & Bolognesi, M.L. (2021). human butyrylcholinesterase in complex with a tacrine-methylanacardate hybrid inhibitor. RCSB PDB. [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022, May 12). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • RCSB PDB. (2007). 2J4C: Structure of human Butyrylcholinesterase in complex with 10mM HgCl2. RCSB PDB. [Link]

  • Chiou, W. H., Wu, T. Y., & Lin, G. (2009). Molecular docking of different inhibitors and activators to butyrylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 939-947. [Link]

  • RCSB PDB. (2017). 6ESY: Human butyrylcholinesterase in complex with thioflavine T. RCSB PDB. [Link]

  • AutoDock Vina documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Al-Salami, H., & Al-Soud, Y. A. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

  • AutoDock Vina documentation. (n.d.). AutoDock Vina: Molecular docking program. Read the Docs. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

A-to-Z Safety Guide for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive operational and safety framework fo...

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Safety Guide for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive operational and safety framework for handling N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, a specialized research chemical. Given the absence of a specific Safety Data Sheet (SDS), this protocol is synthesized from an analysis of its core chemical structures—an aromatic amine and a sulfonamide—and grounded in established laboratory safety principles.

Hazard Assessment: A Structural Perspective

A thorough understanding of a chemical's potential hazards is the foundation of safe handling.[1] N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide's structure suggests the following primary hazards:

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds that require careful handling.[2] They can be readily absorbed through the skin and may be toxic.[2] Some aromatic amines are known or suspected carcinogens.[3] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and shortness of breath.

  • Sulfonamide Group: While a common feature in pharmaceuticals, sulfonamides can be potent allergens and may cause skin sensitization.

  • Solid Form: As a solid, the compound poses an inhalation risk if it becomes airborne as dust.

Based on these structural features, it is prudent to treat this compound as harmful if swallowed, inhaled, or in contact with skin, and as a potential skin sensitizer.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[4] Before any handling, ensure the following controls are in place:

  • Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] A spill kit equipped for solid chemical spills should also be available.[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach

Appropriate PPE is mandatory when handling this compound.[1] The following table outlines the required equipment.

PPE Category Item Specification
Hand Protection GlovesChemical-resistant nitrile gloves are required. Double-gloving is recommended, especially during weighing and transfer operations.[6] Gloves should be inspected for perforations before use and changed frequently.[7]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and splashes.[8]
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[9]
Respiratory Protection Fume HoodAll manipulations of the solid compound must be performed in a chemical fume hood.[5]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • The container should be clearly labeled with the chemical name and any known hazards.[1]

This workflow should be performed entirely within a chemical fume hood.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Place analytical balance and all necessary equipment inside the fume hood A->B Prepare workspace C Carefully weigh the solid compound onto weighing paper B->C Perform weighing D Transfer the solid to a suitable vessel C->D Transfer solid E Add solvent to the vessel to dissolve the compound D->E Prepare solution F Seal the vessel containing the solution E->F Secure solution G Clean all equipment and the balance with a suitable solvent F->G Decontaminate H Dispose of contaminated weighing paper and wipes as hazardous waste G->H Waste disposal

Caption: Workflow for weighing and preparing solutions of the compound.

  • Always handle solutions within a fume hood.

  • Use a secondary container when transporting the solution within the laboratory.[11]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in an emergency.

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating.

  • Contain: For a small spill, cover with an inert absorbent material like vermiculite or sand.[12]

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel and evacuate immediate area Start->Alert Assess Assess spill size and potential for airborne dust Alert->Assess PPE Don appropriate PPE (respirator if necessary) Assess->PPE Contain Cover spill with inert absorbent material PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container Contain->Collect Decontaminate Clean spill area with appropriate solvent Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Step-by-step procedure for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan: Responsible Waste Management

All waste containing N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including contaminated labware, gloves, and cleaning materials, must be treated as hazardous waste.[15]

  • Segregation: Keep this waste separate from other waste streams to avoid incompatible reactions.[16] It should be classified as solid organic chemical waste.

  • Containment: Use a designated, sealed, and clearly labeled hazardous waste container.[15] The label should include the words "Hazardous Waste," the full chemical name, and associated hazards.[12]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[16] Do not dispose of this chemical down the drain.[12]

By adhering to this comprehensive guide, you can effectively manage the risks associated with handling N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, ensuring a safe and productive research environment.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Safety & Risk Services.
  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • DuraLabel. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Centers for Disease Control and Prevention.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • EPFL.
  • BenchChem. Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • Chemycal. (2012, November 23).
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • YouTube. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes.
  • SKC Inc. (2024, January 9).
  • NIOSH | CDC.
  • BenchChem.
  • Sigma-Aldrich. (2024, September 6).
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • ACS Publications. (2023, November 9).
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific.
  • Vanderbilt University Medical Center.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, July 23).
  • ISMP. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific.
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Angene Chemical. (2021, May 1).
  • Safer Chemicals Podcast. (2024, April 29).
  • Spectrum Chemical. (2019, May 28).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2021, December 24).

Sources

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